Product packaging for Ioxilan(Cat. No.:CAS No. 107793-72-6)

Ioxilan

Katalognummer: B029793
CAS-Nummer: 107793-72-6
Molekulargewicht: 791.1 g/mol
InChI-Schlüssel: UUMLTINZBQPNGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Ioxilan is a non-ionic, tri-iodinated radiographic contrast agent specifically designed for research applications. Its primary value lies in its use in preclinical X-ray based imaging studies, including computed tomography (CT), to enhance vascular and tissue visualization. This compound functions by utilizing its three iodine atoms to efficiently absorb X-rays, thereby increasing the radiopacity of blood vessels and organs into which it is administered. Its non-ionic nature and low osmolality contribute to a favorable tolerability profile in experimental models, reducing potential adverse effects compared to older, ionic contrast media. Researchers utilize this compound to study vascular permeability, renal filtration dynamics, tumor angiogenesis, and for general anatomical delineation in a variety of animal models. This compound serves as a critical tool for validating imaging protocols, developing new diagnostic approaches, and investigating physiological and pathophysiological processes in a controlled research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24I3N3O8 B029793 Ioxilan CAS No. 107793-72-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMLTINZBQPNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048717
Record name Ioxilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107793-72-6
Record name Ioxilan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107793-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ioxilan [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ioxilan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ioxilan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ioxilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOXILAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ioxilan: Chemical Structure, Properties, and Clinical Application Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity of Ioxilan

This compound is a non-ionic, water-soluble, tri-iodinated radiographic contrast agent.[1] Its chemical structure is N-(2,3-dihydroxypropyl)-N'-(2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl) acetamido]-2,4,6-triiodoisophthalamide.[2] The presence of three iodine atoms in its structure is fundamental to its clinical utility, as iodine's high atomic number effectively attenuates X-rays, enabling enhanced visualization of internal body structures.[3]

The molecular formula of this compound is C₁₈H₂₄I₃N₃O₈, and it has a molecular weight of 791.1 g/mol .[1]

Chemical Structure of this compound:

Ioxilan_Structure cluster_benzene Tri-iodinated Benzene Ring cluster_substituents C1 C C2 C C1->C2 sub1 CONH(CH₂)₂OH C1->sub1 C3 C C2->C3 I1 I C2->I1 C4 C C3->C4 sub2 CONHCH₂(CHOH)CH₂OH C3->sub2 C5 C C4->C5 I2 I C4->I2 C6 C C5->C6 sub3 N(COCH₃)CH₂(CHOH)CH₂OH C5->sub3 C6->C1 I3 I C6->I3

Caption: Chemical structure of the this compound molecule.

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound are summarized in the tables below. These properties are crucial for its function as a safe and effective contrast agent.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₈H₂₄I₃N₃O₈[1]
Molecular Weight791.1 g/mol
Organically Bound Iodine48.1%
AppearanceClear, colorless to pale yellow solution
Water Solubility0.559 mg/mL
Partition Coefficient (logP)-2.5
pKa (Strongest Acidic)11.74
pKa (Strongest Basic)-1.7
Osmolality (300 mgI/mL at 37°C)610 mOsm/kg water
Osmolality (350 mgI/mL at 37°C)721 mOsm/kg water
Viscosity (300 mgI/mL at 37°C)5.1 cP
Viscosity (350 mgI/mL at 37°C)8.1 cP
Table 2: Pharmacokinetic Properties of this compound
ParameterValue (Mean ± SD)Reference
Plasma Protein BindingNegligible
Half-Life (Distribution Phase)
Women13.1 ± 4.2 minutes
Men23.5 ± 15.3 minutes
Half-Life (Elimination Phase)
Women102.0 ± 16.9 minutes
Men137 ± 35.4 minutes
Volume of Distribution (Central Compartment)
Women7.2 ± 1.0 L
Men10.0 ± 2.4 L
Total Clearance
Women95.4 ± 11.1 mL/min
Men101.0 ± 14.7 mL/min
Renal Clearance
Women89.4 ± 13.3 mL/min
Men94.9 ± 16.6 mL/min
Route of EliminationPrimarily unchanged in urine
MetabolismNo evidence of metabolism

Experimental Protocols

Detailed experimental protocols for the determination of this compound's properties are crucial for reproducibility and further research. Below are generalized methodologies for key experiments.

Determination of Physicochemical Properties
  • Osmolality: The osmolality of this compound solutions is determined using a freezing point depression osmometer. A calibrated osmometer is used to measure the freezing point of the this compound solution, which is then converted to osmolality (mOsm/kg water).

  • Viscosity: The viscosity of this compound solutions is measured using a calibrated viscometer, such as a cone-and-plate or capillary viscometer. The measurements are performed at controlled temperatures (e.g., 20°C and 37°C) to simulate both room and body temperatures.

Pharmacokinetic Analysis

The pharmacokinetic parameters of this compound are typically determined through clinical studies involving healthy volunteers. A generalized protocol is as follows:

  • Subject Recruitment: A cohort of healthy male and female volunteers is recruited for the study.

  • Drug Administration: A single intravenous dose of this compound is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection.

    • Sample Preparation: Plasma samples are deproteinized, typically with an acid such as perchloric acid, followed by centrifugation.

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column is commonly used.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.

      • Flow Rate: A constant flow rate is maintained.

      • Detection: The eluent is monitored by a UV detector at a wavelength where this compound exhibits maximum absorbance.

  • Pharmacokinetic Modeling: The plasma concentration-time data are then analyzed using pharmacokinetic modeling software to determine parameters such as half-life, volume of distribution, and clearance.

Visualizations of Mechanisms and Workflows

Mechanism of Action: X-ray Attenuation

The primary mechanism of action for this compound is not a biological signaling pathway but a physical one based on the attenuation of X-rays by the iodine atoms within its structure. The following diagram illustrates this principle.

XRay_Attenuation cluster_source X-ray Source cluster_body Patient's Body cluster_tissue Soft Tissue cluster_this compound This compound in Blood Vessel cluster_detector X-ray Detector source X-ray Beam tissue Low Attenuation source->tissue X-rays pass through This compound High Attenuation (Iodine) source->this compound X-rays are blocked detector Image Formation tissue->detector High signal This compound->detector Low signal (Contrast)

Caption: X-ray attenuation by this compound in the body.

Pharmacokinetic Pathway of this compound

The following diagram outlines the pharmacokinetic journey of this compound within the body from administration to elimination.

Ioxilan_Pharmacokinetics cluster_admin Administration cluster_dist Distribution cluster_elim Elimination admin Intravenous Injection dist Rapid distribution in a central compartment (blood and extracellular fluid) admin->dist Enters bloodstream kidney Renal Filtration (unchanged drug) dist->kidney Circulates to kidneys urine Excretion in Urine kidney->urine Filtered and excreted

Caption: Pharmacokinetic pathway of this compound.

Clinical Workflow for Contrast-Enhanced Radiography

This diagram illustrates a typical clinical workflow for a patient undergoing a contrast-enhanced radiographic procedure with an agent like this compound.

Radiography_Workflow patient_prep Patient Preparation (e.g., fasting, hydration) iv_access Establish IV Access patient_prep->iv_access contrast_injection This compound Injection iv_access->contrast_injection imaging Radiographic Imaging (e.g., CT, Angiography) contrast_injection->imaging post_procedure Post-procedure Monitoring and Hydration imaging->post_procedure

Caption: Clinical workflow for contrast-enhanced radiography.

References

An In-depth Technical Guide to the Mechanism of Action of Ioxilan in Radiography

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Ioxilan is a nonionic, water-soluble, tri-iodinated X-ray contrast agent designed for intravascular injection.[1] Its fundamental mechanism of action is rooted in the physicochemical properties of its iodine content, which provides radiopacity, and its molecular structure, which contributes to its safety profile. This document provides a detailed exploration of this compound's mechanism of action, physicochemical properties, pharmacokinetics, and a summary of its evaluation in clinical trials for various radiographic procedures, including cerebral arteriography, contrast-enhanced computed tomography (CECT), and excretory urography.[1]

Core Mechanism of Action

The primary mechanism of action of this compound is as an X-ray contrast agent, a function directly attributable to the presence of three iodine atoms in its molecular structure.[2][3] When administered intravascularly, this compound disperses within the bloodstream and opacifies the vessels through which it flows.[1] This opacification occurs because the iodine atoms, with their high atomic number, are effective at absorbing X-rays. This absorption of X-rays creates a stark contrast between the blood vessels and surrounding soft tissues, enabling clear radiographic visualization of anatomical structures until significant hemodilution occurs.

As a nonionic agent, this compound does not dissociate into charged particles in solution. This property contributes to its lower osmolality compared to older ionic contrast agents, which in turn reduces the risk of adverse reactions and improves patient comfort.

The logical flow from its chemical structure to its radiographic effect is illustrated below.

cluster_0 Chemical & Physical Properties cluster_1 Mechanism of Action cluster_2 Clinical Outcome A This compound Molecule (C18H24I3N3O8) B Tri-iodinated Benzene Ring A->B C Nonionic & Water Soluble A->C E High X-ray Attenuation B->E  (High Atomic Number of Iodine) D Low Osmolality C->D H Improved Safety Profile D->H F Opacification of Blood Vessels E->F G Enhanced Radiographic Visualization F->G

This compound's Mechanism of Action Flowchart

Physicochemical and Pharmacokinetic Properties

The efficacy and safety of this compound are underpinned by its specific physicochemical and pharmacokinetic characteristics.

Physicochemical Data

This compound is a hypertonic solution compared to plasma (approximately 285 mOsm/kg water). Its key physicochemical properties are summarized below.

PropertyThis compound 300 mgI/mLThis compound 350 mgI/mL
This compound Concentration (mg/mL)623727
Osmolality (mOsm/kg water @ 37°C)610721
Viscosity (cPs @ 37°C)5.18.1
Viscosity (cPs @ 20°C)9.416.3
Specific Gravity @ 37°C1.3191.373
Specific Gravity @ 20°C1.3271.382
Molecular Weight ( g/mol )791.12791.12
Iodine Content (%)48.148.1

Data sourced from the OXILAN® (this compound Injection) FDA label.

Pharmacokinetic Profile

Following intravascular injection, this compound exhibits biphasic and first-order pharmacokinetics. It is primarily distributed in the blood and is excreted unchanged in the urine. Plasma protein binding is negligible.

The pharmacokinetic workflow from administration to elimination is depicted in the following diagram.

G A Intravascular Administration B Distribution Phase (Vascular & Extravascular Fluid) A->B Rapid C Elimination Phase B->C D Renal Excretion (93.7% of dose) C->D Primary Pathway E Negligible Biliary/ Gastrointestinal Excretion C->E cluster_workflow Generalized Clinical Trial Workflow start Patient Selection & Consent randomization Randomization (this compound or Iohexol) start->randomization administration Contrast Agent Administration randomization->administration imaging Radiographic Imaging administration->imaging safety Adverse Event Monitoring administration->safety evaluation Image Quality Evaluation (Excellent, Good, Poor, No Image) imaging->evaluation diagnosis Assessment of Diagnostic Capability evaluation->diagnosis end Data Analysis diagnosis->end safety->end

References

The Pharmacokinetics and Metabolism of Ioxilan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxilan is a nonionic, low-osmolar radiographic contrast agent formerly marketed as Oxilan®.[1][2] It is a tri-iodinated, water-soluble compound designed for intravascular administration to enhance the visibility of internal structures during imaging procedures such as computed tomography (CT) scans, angiography, and urography.[2] Understanding the pharmacokinetic and metabolic profile of this compound is crucial for its safe and effective use in clinical practice and for the development of new imaging agents. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, based on publicly available data.

Pharmacokinetics of this compound

The pharmacokinetics of this compound have been characterized in healthy young adults. Following intravenous administration, this compound exhibits biphasic and first-order pharmacokinetics.

Absorption

Peak plasma levels of iodine occur almost immediately after rapid intravenous injection. These levels then decline rapidly within 5 to 10 minutes as the agent distributes throughout the vascular and extravascular fluid compartments.

Distribution

This compound is primarily distributed in the bloodstream, with negligible binding to plasma proteins. The apparent volume of distribution of the central compartment has been determined in healthy young adults and is presented in Table 1.

Metabolism

There is no evidence to suggest that this compound is metabolized in the body.

Excretion

This compound is almost exclusively eliminated from the body by the kidneys. In healthy young subjects (21-27 years old), approximately 93.7% of the administered dose is excreted unchanged in the urine within 24 hours. This indicates that biliary and/or gastrointestinal excretion are not significant routes of elimination for this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in healthy young adults (21-27 years) after intravenous administration of 72.8 g of this compound (35.0 g of iodine).

Table 1: Pharmacokinetic Parameters of this compound in Healthy Young Adults

ParameterWomen (n=4)Men (n=4)
Distribution Half-Life (t½α) 13.1 ± 4.2 minutes23.5 ± 15.3 minutes
Elimination Half-Life (t½β) 102.0 ± 16.9 minutes137 ± 35.4 minutes
Volume of Distribution (Central Compartment) 7.2 ± 1.0 L10.0 ± 2.4 L
Total Clearance 95.4 ± 11.1 mL/min101.0 ± 14.7 mL/min
Renal Clearance 89.4 ± 13.3 mL/min94.9 ± 16.6 mL/min

Data are presented as mean ± standard deviation.

Experimental Protocols

While the specific, detailed experimental protocols from the original clinical trials sponsored by the manufacturer are not publicly available, this section outlines a representative methodology for a clinical pharmacokinetic study of a non-metabolized, renally cleared contrast agent like this compound, based on common practices in the field and guidelines from regulatory bodies such as the FDA and EMA.

Study Design

A typical study would be an open-label, single-dose study in a small cohort of healthy adult male and female volunteers.

  • Participants: A small number of healthy volunteers (e.g., 8-12) would be recruited. Participants would undergo a screening process to ensure they meet the inclusion criteria (e.g., age, weight, normal renal function) and do not have any exclusion criteria (e.g., history of hypersensitivity to contrast media, significant medical conditions).

  • Dosing: A single intravenous dose of this compound would be administered over a specified period.

  • Sample Collection: Blood and urine samples would be collected at predetermined time points before and after the administration of this compound. For example, blood samples might be collected at 0, 5, 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-dose. Urine would be collected over intervals, for instance, 0-2, 2-4, 4-8, 8-12, and 12-24 hours.

Bioanalytical Method

A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection would be the standard for quantifying this compound in plasma and urine.

  • Sample Preparation:

    • Plasma: Protein precipitation would be employed. A known volume of plasma would be mixed with a precipitating agent (e.g., acetonitrile (B52724) or methanol), vortexed, and then centrifuged to pellet the precipitated proteins. The supernatant would be collected for analysis.

    • Urine: Urine samples would likely be diluted with the mobile phase before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column would be suitable.

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min).

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Method Validation: The bioanalytical method would be fully validated according to regulatory guidelines, assessing parameters such as selectivity, accuracy, precision, linearity, range, recovery, and stability of this compound in the biological matrices.

Pharmacokinetic Analysis

The plasma and urine concentration-time data for this compound would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine the parameters listed in Table 1.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting A Protocol Design & Ethics Approval B Subject Recruitment & Screening A->B C This compound Administration (IV) B->C D Blood & Urine Sample Collection C->D E Sample Preparation D->E F HPLC-UV Analysis E->F G Quantification of this compound F->G H Pharmacokinetic Modeling G->H I Data Interpretation H->I J Final Study Report I->J

Caption: A typical experimental workflow for a clinical pharmacokinetic study.

ADME Profile of this compound

ADME_Profile cluster_0 Administration & Distribution cluster_1 Metabolism cluster_2 Excretion A Intravenous Administration B Systemic Circulation A->B Absorption C No significant metabolism D Renal Filtration B->D Distribution E Urinary Excretion (Unchanged) D->E

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway of this compound.

References

An In-depth Technical Guide to the Early Clinical Development of Ioxilan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ioxilan is a nonionic, low-osmolar, tri-iodinated radiographic contrast agent developed for intravascular use in diagnostic imaging procedures such as computed tomography (CT), angiography, and urography.[1][2] Its development focused on providing effective contrast enhancement while maintaining a favorable safety profile compared to older, higher-osmolality agents.[1] This document details the early clinical studies and development of this compound, presenting quantitative data, experimental methodologies, and the fundamental mechanism of action for researchers, scientists, and drug development professionals. This compound was marketed under the trade name Oxilan but has since been discontinued (B1498344) in the United States.[2]

Mechanism of Action

The efficacy of this compound as a contrast agent is based on the radio-opacity of the organically bound iodine atoms within its molecular structure.[1] Following intravascular injection, this compound disperses through the vascular system, opacifying the vessels in its path. This opacification, or attenuation of X-rays, is directly proportional to the iodine content in the administered dose. The resulting contrast enhancement allows for the radiographic visualization of internal body structures until the agent is diluted by bodily fluids and subsequently eliminated. As a nonionic agent, this compound does not dissociate in solution, a characteristic that contributes to its lower osmolality and an improved safety profile compared to ionic contrast media.

cluster_0 Administration and Distribution cluster_1 Imaging and Diagnosis cluster_2 Elimination A Intravascular Injection of this compound B Distribution in Vascular and Extravascular Fluid A->B Dispersion C Opacification of Blood Vessels B->C High Iodine Concentration H Renal Filtration (Unchanged) B->H Hemodilution E Patient D X-ray Source D->E F Enhanced X-ray Attenuation E->F This compound absorbs X-rays G Radiographic Visualization F->G Image Creation I Excretion in Urine H->I

Diagram of this compound's mechanism of action and diagnostic workflow.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early clinical studies of this compound.

Pharmacokinetics

Pharmacokinetic studies were conducted in healthy young male and female volunteers who received an intravenous injection of 72.8 g of this compound. The results demonstrated a biphasic and first-order pharmacokinetic profile.

Table 1: Pharmacokinetics of this compound in Healthy Volunteers (Mean ± SD)

ParameterWomen (n=4)Men (n=4)
Distribution Half-Life (t½α) 13.1 ± 4.2 minutes23.5 ± 15.3 minutes
Elimination Half-Life (t½β) 102.0 ± 16.9 minutes137 ± 35.4 minutes
Volume of Distribution (Vd, central) 7.2 ± 1.0 L10.0 ± 2.4 L
Total Clearance 95.4 ± 11.1 mL/min101.0 ± 14.7 mL/min
Renal Clearance 89.4 ± 13.3 mL/min94.9 ± 16.6 mL/min
Data sourced from the OXILAN® (this compound Injection) FDA label.
Adverse Reactions

The incidence of adverse reactions was evaluated in controlled clinical trials involving 531 patients who received this compound, compared to 542 patients who received a similar nonionic contrast agent, iohexol (B1672079).

Table 2: Incidence of Adverse Reactions in Controlled Clinical Trials

Body System / ReactionThis compound (n=531)Iohexol (n=542)
Body as a Whole
Injection Site Hemorrhage1%<1%
Cardiovascular System
Vasodilation4%4%
Angina Pectoris1%2%
Digestive System
Nausea2%2%
Nervous System
Headache2%1%
Dizziness1%1%
Skin
Urticaria1%1%
Adverse reactions with an incidence of 1% or greater are reported. Sourced from the OXILAN® (this compound Injection) FDA label.

Experimental Protocols

Detailed experimental protocols from the early clinical trials are summarized below based on publicly available data. These trials were primarily randomized, double-blind studies comparing this compound to iohexol.

General Workflow for Clinical Trials

The general workflow for the clinical evaluation of this compound followed a standard path for diagnostic agents.

cluster_workflow Clinical Trial Workflow PatientScreening Patient Screening & Informed Consent Baseline Baseline Assessment (Vitals, Labs) PatientScreening->Baseline Randomization Randomization (this compound vs. Control) Baseline->Randomization Administration Contrast Agent Administration Randomization->Administration Imaging Radiographic Imaging Procedure Administration->Imaging Monitoring Post-procedure Monitoring Imaging->Monitoring FollowUp Follow-up Assessment (Adverse Events, Labs) Monitoring->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

A generalized workflow for this compound clinical trials.
Cerebral Arteriography Studies

  • Objective: To evaluate the safety and efficacy of this compound Injection (300 mgI/mL) for cerebral arteriography.

  • Study Design: Three randomized, double-blind clinical trials.

  • Population: Patients with conditions involving altered cerebrovascular perfusion or permeability. A total of 78 patients received this compound and 83 received iohexol (300 mgI/mL).

  • Methodology:

    • Patient Selection: Patients requiring cerebral arteriography for diagnostic purposes were enrolled.

    • Procedure: Standard intra-arterial administration protocols were followed for cerebral arteriography.

    • Efficacy Assessment: Radiographic images were assessed for visualization quality, rated as poor, good, or excellent. A definitive radiologic diagnosis based on the images was a key endpoint.

    • Safety Assessment: Patients were monitored for adverse events during and after the procedure.

  • Results: Visualization was rated as good or excellent in 95% of patients who received this compound, which was comparable to the results for iohexol.

Excretory Urography Studies
  • Objective: To assess the diagnostic efficacy and safety of this compound Injection (350 mgI/mL) in excretory urography.

  • Study Design: Two randomized, double-blind clinical trials.

  • Population: A total of 61 patients received this compound and 62 received iohexol (350 mgI/mL).

  • Methodology:

    • Procedure: this compound or the control agent was administered intravenously.

    • Efficacy Assessment: The quality of renal visualization was evaluated.

    • Safety Assessment: Monitoring for adverse events and changes in laboratory parameters.

  • Results: The visualization results for this compound were similar to those obtained with iohexol.

Pharmacokinetic Study Protocol
  • Objective: To characterize the absorption, distribution, metabolism, and excretion of this compound.

  • Study Design: An open-label study in a small cohort of healthy volunteers.

  • Population: Four healthy young men (21-27 years) and four healthy young women (21-27 years).

  • Methodology:

    • Administration: A single intravenous dose of 72.8 g of this compound was administered.

    • Sampling: Blood and urine samples were collected at predetermined intervals.

    • Analysis: Plasma and urine concentrations of this compound were measured to calculate pharmacokinetic parameters.

  • Key Findings: this compound is primarily distributed in the blood and is excreted unchanged in the urine, with 93.7% of the dose recovered within 24 hours. There is no evidence of metabolism. Protein binding is negligible.

Conclusion

Early clinical studies established this compound as a safe and effective nonionic, low-osmolar contrast agent for various intravascular imaging procedures. Pharmacokinetic data demonstrated rapid distribution and efficient renal clearance without metabolism. Comparative clinical trials against iohexol showed similar efficacy in terms of radiographic visualization and a comparable safety profile, with low incidences of mild adverse events. This body of evidence supported its utility as a diagnostic tool for enhancing the visibility of internal structures in clinical radiology.

References

A Technical Guide to the Physicochemical Properties of Ioxilan Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Ioxilan, a nonionic, tri-iodinated contrast agent. The focus is on its molecular weight and the osmolality of its commercially available solutions, critical parameters for ensuring the safety and efficacy of this diagnostic imaging agent.

Core Physicochemical Data

This compound is a complex molecule with a precisely defined molecular structure that dictates its behavior in solution. The key quantitative data for this compound and its solutions are summarized below for easy reference and comparison.

ParameterValue
Molecular Weight 791.12 g/mol
This compound Concentration 300 mgI/mL (equivalent to 623 mg/mL of this compound)
Osmolality 570 mOsm/kg H₂O
This compound Concentration 350 mgI/mL (equivalent to 727 mg/mL of this compound)
Osmolality 690 mOsm/kg H₂O

Experimental Protocols

The determination of the osmolality of this compound solutions is a critical quality control step, ensuring that the final product is within the specified range for safe administration. The standard method for this determination is freezing-point depression osmometry, a technique recognized by major pharmacopeias.

Principle of Freezing-Point Depression Osmometry

The osmolality of a solution is a colligative property, meaning it depends on the number of solute particles in a kilogram of solvent, not on the nature of the particles themselves. When a solute is dissolved in a solvent, the freezing point of the solvent is lowered in direct proportion to the concentration of the solute particles. Freezing-point osmometry precisely measures this depression in the freezing point to determine the osmolality of the solution.

Apparatus

A calibrated freezing-point osmometer is used for this procedure. The apparatus typically consists of:

  • A temperature-controlled cooling bath.

  • A sample holder and a thermistor probe for accurate temperature measurement.

  • A mechanism to induce crystallization of the sample at the appropriate time.

Detailed Methodology for Osmolality Determination

The following protocol is based on the harmonized principles outlined in the United States Pharmacopeia (USP) General Chapter <785> Osmolality and Osmolarity and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.35 Osmolality.[1][2][3][4][5]

  • Calibration: The osmometer is calibrated daily using standard aqueous solutions of sodium chloride of known osmolality. At least two standards that bracket the expected osmolality of the this compound solution are used. Purified water is used to set the zero point (0 mOsm/kg H₂O).

  • Sample Preparation: The this compound solution is brought to room temperature before measurement. The sample should be homogenous and free of air bubbles.

  • Measurement:

    • A precise volume of the this compound solution is pipetted into a clean, dry sample tube.

    • The sample tube is placed in the osmometer's cooling chamber.

    • The instrument supercools the sample to a temperature below its freezing point.

    • Crystallization is then induced, typically by a vibrating stirrer or a brief, rapid cooling pulse.

    • As the sample freezes, the heat of fusion is released, causing the temperature to rise to a plateau, which is the true freezing point of the solution.

    • The thermistor measures this freezing point, and the instrument's software calculates the osmolality based on the measured freezing point depression compared to the freezing point of pure water.

  • Data Recording and Analysis: The osmolality is typically recorded in milliosmoles per kilogram of water (mOsm/kg H₂O). The measurement is repeated to ensure precision, and the average value is reported.

Visualizing the Workflow

To better illustrate the logical flow of determining the physicochemical properties of this compound solutions, the following diagram outlines the key steps from initial characterization to final data analysis.

G cluster_0 Physicochemical Characterization of this compound cluster_1 Osmolality Determination Workflow cluster_2 Data Analysis and Reporting A This compound Substance B Determine Molecular Weight A->B Structural Analysis C Prepare this compound Solutions (e.g., 300 mgI/mL, 350 mgI/mL) A->C Formulation H Compile Quantitative Data B->H E Prepare this compound Solution Sample for Analysis C->E Sampling D Calibrate Freezing-Point Osmometer F Measure Freezing Point Depression D->F Instrument Readiness E->F Analysis G Calculate Osmolality (mOsm/kg H₂O) F->G Data Conversion G->H I Structure Data into Tables H->I Formatting J Generate Technical Guide I->J Content Integration

References

Ioxilan as a Nonionic Monomer Contrast Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxilan is a nonionic, water-soluble, tri-iodinated x-ray contrast agent designed for intravascular injection. As a monomeric compound, it offers low osmolality, a key factor in improving patient tolerance and safety during diagnostic imaging procedures. This technical guide provides an in-depth overview of this compound's core properties, its mechanism of action, and detailed experimental protocols for its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development and diagnostic imaging.

Core Properties of this compound

This compound's efficacy and safety profile are directly related to its chemical and physical characteristics.

Chemical Properties

This compound is chemically designated as N-(2,3-dihydroxypropyl)-N'-(2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl) acetamido]-2,4,6-triiodoisophthalamide. Its structure is based on a tri-iodinated benzene (B151609) ring, which is responsible for its radiopaque properties.

PropertyValueReference
Chemical Formula C18H24I3N3O8
Molecular Weight 791.12 g/mol
Iodine Content 48.1%
Chemical Structure N-(2,3-dihydroxypropyl)-N'-(2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl) acetamido]-2,4,6-triiodoisophthalamide
Physicochemical Properties

The physicochemical properties of this compound solutions are critical for its performance and tolerability. It is available in two concentrations, 300 mgI/mL and 350 mgI/mL.

PropertyOXILAN® 300 mgI/mLOXILAN® 350 mgI/mLReference
This compound Concentration (mg/mL) 623727
Osmolality (mOsm/kg water) @ 37°C 610721
Viscosity (cP) @ 20°C 9.416.3
Viscosity (cP) @ 37°C 5.18.1
Specific Gravity @ 20°C 1.3271.382
Specific Gravity @ 37°C 1.3191.373
Pharmacokinetic Properties

This compound exhibits a biphasic and first-order pharmacokinetic profile following intravenous administration.

ParameterValue (Mean ± SD)Reference
Volume of Distribution (Central Compartment) Women: 7.2 ± 1.0 LMen: 10.0 ± 2.4 L
Total Clearance Women: 95.4 ± 11.1 mL/minMen: 101.0 ± 14.7 mL/min
Renal Clearance Women: 89.4 ± 13.3 mL/minMen: 94.9 ± 16.6 mL/min
Distribution Half-Life Women: 13.1 ± 4.2 minMen: 23.5 ± 15.3 min
Elimination Half-Life Women: 102.0 ± 16.9 minMen: 137.0 ± 35.4 min
Plasma Protein Binding Negligible
Excretion 93.7% excreted unchanged in urine within 24 hours

Mechanism of Action

The fundamental mechanism of action for this compound as a contrast agent is its ability to attenuate X-rays.

G cluster_0 This compound Administration and Distribution cluster_1 X-ray Interaction cluster_2 Image Formation Intravenous\nInjection of this compound Intravenous Injection of this compound Distribution in\nBloodstream Distribution in Bloodstream Intravenous\nInjection of this compound->Distribution in\nBloodstream Diffusion into\nExtravascular Space Diffusion into Extravascular Space Distribution in\nBloodstream->Diffusion into\nExtravascular Space Interaction with\nBody Tissues Interaction with Body Tissues X-ray Beam X-ray Beam X-ray Beam->Interaction with\nBody Tissues Differential\nAttenuation Differential Attenuation Interaction with\nBody Tissues->Differential\nAttenuation Signal Detection Signal Detection Differential\nAttenuation->Signal Detection Image Reconstruction Image Reconstruction Signal Detection->Image Reconstruction Enhanced Visualization\nof Vasculature and Organs Enhanced Visualization of Vasculature and Organs Image Reconstruction->Enhanced Visualization\nof Vasculature and Organs

Figure 1: Mechanism of Action of this compound in Contrast-Enhanced Imaging.

When this compound is introduced into the bloodstream, the high atomic number of its iodine atoms leads to a significant increase in the attenuation of X-rays in the tissues where it is present. This differential absorption of X-rays between tissues containing the contrast agent and surrounding tissues creates the contrast seen in the final image, allowing for detailed visualization of vascular structures and organs.

Preclinical Evaluation Workflow

The development and approval of a nonionic contrast agent like this compound involves a rigorous preclinical evaluation process to assess its safety and efficacy.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis and Reporting Physicochemical\nProperties Physicochemical Properties Osmolality\nMeasurement Osmolality Measurement Physicochemical\nProperties->Osmolality\nMeasurement Viscosity\nMeasurement Viscosity Measurement Physicochemical\nProperties->Viscosity\nMeasurement Safety\nAssessment Safety Assessment Cytotoxicity\nAssays Cytotoxicity Assays Safety\nAssessment->Cytotoxicity\nAssays Genotoxicity\nAssays Genotoxicity Assays Safety\nAssessment->Genotoxicity\nAssays Ames Test Ames Test Genotoxicity\nAssays->Ames Test Chromosomal\nAberration Test Chromosomal Aberration Test Genotoxicity\nAssays->Chromosomal\nAberration Test Pharmacokinetics Pharmacokinetics ADME Studies\n(Animal Models) ADME Studies (Animal Models) Pharmacokinetics->ADME Studies\n(Animal Models) Efficacy Efficacy Contrast-Enhanced\nImaging Studies Contrast-Enhanced Imaging Studies Efficacy->Contrast-Enhanced\nImaging Studies Safety Safety Acute Toxicity\nStudies Acute Toxicity Studies Safety->Acute Toxicity\nStudies Genotoxicity\n(Micronucleus Test) Genotoxicity (Micronucleus Test) Safety->Genotoxicity\n(Micronucleus Test) In Vitro Characterization In Vitro Characterization In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation Statistical\nAnalysis Statistical Analysis In Vivo Evaluation->Statistical\nAnalysis Regulatory\nSubmission Regulatory Submission Statistical\nAnalysis->Regulatory\nSubmission

Figure 2: Preclinical Evaluation Workflow for a Nonionic Contrast Agent.

Experimental Protocols

The following sections detail the methodologies for key experiments in the evaluation of this compound.

Physicochemical Property Determination

Objective: To determine the osmolality of this compound solutions.

Methodology:

  • Calibrate a freezing point depression osmometer using standard solutions.

  • Equilibrate the this compound solution (300 mgI/mL and 350 mgI/mL) to 37°C.

  • Transfer a precise volume of the this compound solution into the osmometer's sample tube.

  • Initiate the measurement cycle. The instrument supercools the sample and then induces crystallization.

  • The freezing point depression is measured and converted to osmolality (mOsm/kg water).

  • Perform measurements in triplicate and report the mean and standard deviation.

Objective: To determine the viscosity of this compound solutions at different temperatures.

Methodology:

  • Use a calibrated cone-and-plate or concentric cylinder viscometer.

  • Equilibrate the viscometer and the this compound solution to the desired temperature (e.g., 20°C and 37°C).

  • Place the this compound sample into the viscometer.

  • Measure the shear stress at a range of shear rates.

  • Calculate the dynamic viscosity in centiPoise (cP).

  • Perform measurements in triplicate and report the mean and standard deviation.

In Vitro Safety and Toxicity Assays

Objective: To assess the in vitro cytotoxicity of this compound on a relevant cell line (e.g., human renal proximal tubule epithelial cells).

Methodology:

  • Cell Culture: Culture human renal proximal tubule epithelial cells in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a series of dilutions of this compound in cell culture medium. The concentration range should be selected to bracket clinically relevant concentrations. Replace the culture medium in the wells with the this compound-containing medium. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Objective: To evaluate the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).

  • Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of this compound that is not overly toxic to the bacterial strains.

  • Main Assay (Plate Incorporation Method): a. Prepare a top agar (B569324) solution containing a trace amount of histidine and biotin. b. In a test tube, combine the this compound solution at various concentrations, the bacterial culture, and either S9 mix or a buffer. c. Pour the mixture onto minimal glucose agar plates. d. Include negative (vehicle) and positive controls (known mutagens for each strain with and without S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Objective: To assess the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

  • Treatment: Expose the cell cultures to at least three concentrations of this compound for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (e.g., 18-24 hours) without S9.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides with Giemsa or another suitable stain.

  • Microscopic Analysis: Score at least 200 metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

In Vivo Safety and Efficacy Evaluation

Objective: To evaluate the potential of this compound to induce chromosomal damage in the bone marrow of mice.

Methodology:

  • Animal Model: Use a suitable strain of mice (e.g., CD-1 or B6C3F1).

  • Dose Administration: Administer this compound to the mice, typically via intravenous injection, at three different dose levels. Include a vehicle control and a positive control group.

  • Bone Marrow Collection: At appropriate time points after administration (e.g., 24 and 48 hours), euthanize the mice and collect bone marrow from the femurs.

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with a dye that differentiates between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) (e.g., acridine (B1665455) orange or Giemsa).

  • Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.

  • Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

Objective: To evaluate the in vivo efficacy of this compound for enhancing CT images of the vasculature and organs in a rat model.

Methodology:

  • Animal Preparation: Anesthetize a healthy adult rat and place a catheter in a tail vein for this compound administration.

  • Pre-contrast Imaging: Acquire a baseline (non-contrast) CT scan of the region of interest (e.g., abdomen or thorax).

  • Contrast Administration: Administer a bolus injection of this compound (e.g., 300 mgI/mL) at a clinically relevant dose.

  • Dynamic and Delayed Imaging: Acquire a series of CT scans at different time points after injection to visualize the arterial, venous, and delayed phases of enhancement.

  • Image Analysis: a. Measure the change in Hounsfield Units (HU) in regions of interest (e.g., aorta, vena cava, kidneys, liver) before and after contrast administration. b. Generate time-attenuation curves to characterize the pharmacokinetics of this compound in different tissues. c. Visually assess the quality of vascular and organ enhancement.

  • Data Analysis: Quantify the degree and duration of contrast enhancement to determine the efficacy of this compound.

G cluster_0 Preparation cluster_1 Imaging cluster_2 Analysis Anesthetize\nAnimal Anesthetize Animal Place IV\nCatheter Place IV Catheter Anesthetize\nAnimal->Place IV\nCatheter Acquire Pre-contrast\nCT Scan Acquire Pre-contrast CT Scan Administer\nthis compound Bolus Administer This compound Bolus Acquire Pre-contrast\nCT Scan->Administer\nthis compound Bolus Acquire Dynamic\nPost-contrast Scans Acquire Dynamic Post-contrast Scans Administer\nthis compound Bolus->Acquire Dynamic\nPost-contrast Scans Measure HU in\nRegions of Interest Measure HU in Regions of Interest Generate Time-\nAttenuation Curves Generate Time- Attenuation Curves Measure HU in\nRegions of Interest->Generate Time-\nAttenuation Curves Assess Image\nQuality Assess Image Quality Generate Time-\nAttenuation Curves->Assess Image\nQuality

Synthesis and Formulation of Ioxilan for Injection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxilan is a nonionic, low-osmolar, tri-iodinated radiographic contrast agent used to enhance the visibility of vascular structures and organs during X-ray-based imaging procedures.[1][2] Its chemical designation is N-(2,3-dihydroxypropyl)-N'-(2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl) acetamido]-2,4,6-triiodoisophthalamide.[3] This technical guide provides a comprehensive overview of the synthesis and formulation of this compound for injection, intended for researchers, scientists, and drug development professionals. It covers the chemical synthesis pathway, a detailed formulation process for a sterile injectable solution, and relevant quality control parameters. The guide also includes a discussion of the signaling pathways associated with contrast-induced nephropathy, a potential adverse effect of iodinated contrast agents.

Physicochemical Properties of this compound

This compound is a white to off-white, water-soluble solid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₈H₂₄I₃N₃O₈[1]
Molecular Weight 791.11 g/mol
Organically Bound Iodine 48.1%
Appearance White to off-white solid
Solubility Water-soluble

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid. The general synthetic route involves acylation, acylating chlorination, amidation, and N-alkylation reactions. While specific industrial procedures are proprietary, the following experimental protocol is based on publicly available patent literature.

Experimental Protocol: Synthesis of this compound

Step 1: Acylation

  • Reaction: 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid is reacted with an acylating agent, such as acetic anhydride, in the presence of a suitable solvent and catalyst.

  • Procedure: The starting material is suspended in a solvent, and the acylating agent is added. The reaction mixture is heated to a specific temperature and maintained for a set duration to ensure complete acylation of the amino group.

  • Work-up: Upon completion, the reaction mixture is cooled, and the acylated product is isolated by filtration, washed with a suitable solvent, and dried.

Step 2: Acylating Chlorination

  • Reaction: The carboxyl group of the acylated intermediate is converted to an acyl chloride using a chlorinating agent like thionyl chloride.

  • Procedure: The acylated product from Step 1 is suspended in an inert solvent, and the chlorinating agent is added, often at a controlled temperature. The reaction is monitored until the conversion to the acyl chloride is complete.

  • Work-up: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step 3: Amidation

  • Reaction: The acyl chloride intermediate is reacted with 3-amino-1,2-propanediol (B146019) to form the corresponding amide.

  • Procedure: The crude acyl chloride is dissolved in a suitable solvent, and 3-amino-1,2-propanediol is added, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction is stirred at a controlled temperature until completion.

  • Work-up: The reaction mixture is worked up to isolate the amide product. This may involve filtration, extraction, and precipitation.

Step 4: N-Alkylation

  • Reaction: The final step involves the N-alkylation of the amide intermediate to introduce the second 2,3-dihydroxypropyl group.

  • Procedure: The amide from Step 3 is reacted with an alkylating agent, such as 3-chloro-1,2-propanediol, in the presence of a base. The reaction is carried out in a suitable solvent at an elevated temperature.

  • Work-up and Purification: After the reaction is complete, the crude this compound is isolated. Purification is critical to remove impurities and is typically achieved through techniques such as recrystallization from a suitable solvent system or column chromatography.

Synthesis Workflow Diagram

G This compound Synthesis Workflow A 5-amino-N-(2-hydroxyethyl)- 2,4,6-triiodoisophthalamic acid B Acylation A->B C Acylated Intermediate B->C D Acylating Chlorination C->D E Acyl Chloride Intermediate D->E F Amidation with 3-amino-1,2-propanediol E->F G Amide Intermediate F->G H N-Alkylation G->H I Crude this compound H->I J Purification (Crystallization/Chromatography) I->J K Pure this compound API J->K

Caption: A high-level overview of the this compound synthesis workflow.

Formulation of this compound for Injection

This compound for injection is a sterile, aqueous, non-pyrogenic solution. The formulation is designed to be stable and isotonic, ensuring patient safety and comfort upon administration. The final product is available in different concentrations, typically 300 mgI/mL and 350 mgI/mL.

Formulation Composition

The following table details the composition of a typical this compound injection formulation.

ComponentFunctionConcentration (per mL)Reference
This compound Active Pharmaceutical Ingredient623 mg (for 300 mgI/mL) or 727 mg (for 350 mgI/mL)
Edetate Calcium Disodium Stabilizer/Chelating Agent0.1 mg (anhydrous basis)
Tromethamine Buffer1.0 mg
Sodium Chloride Tonicity Adjusting Agent0.5 mg
Hydrochloric Acid / Sodium Hydroxide pH Adjusting Agentsq.s. to pH 6.8 (5.5 - 7.5)
Water for Injection Vehicleq.s. to 1 mL
Experimental Protocol: Formulation of this compound Injection

The formulation process must be conducted under aseptic conditions to ensure the sterility of the final product.

Step 1: Compounding

  • Procedure: A specific quantity of Water for Injection is taken in a manufacturing vessel. The excipients (Tromethamine, Edetate Calcium Disodium, and Sodium Chloride) are added in a defined order and dissolved with continuous stirring. The this compound active pharmaceutical ingredient (API) is then added and dissolved completely.

  • pH Adjustment: The pH of the bulk solution is checked and adjusted to the target range of 5.5 to 7.5 using solutions of hydrochloric acid or sodium hydroxide.

Step 2: Sterile Filtration

  • Procedure: The compounded bulk solution is passed through a sterile 0.22-micron filter to remove any potential microbial contamination.

Step 3: Filling and Sealing

  • Procedure: The sterile-filtered this compound solution is filled into its final containers (vials or bottles) in an aseptic environment. The containers are then sealed with sterile stoppers and caps.

Step 4: Terminal Sterilization

  • Procedure: The filled and sealed containers undergo terminal sterilization, typically using moist heat (autoclaving). The specific cycle parameters (temperature, pressure, and duration) are validated to achieve a sterility assurance level (SAL) of 10⁻⁶ or better.

Formulation and Sterilization Workflow Diagram

G This compound Injection Formulation and Sterilization A Dispensing of Raw Materials (this compound API, Excipients, WFI) B Compounding: Dissolution of Excipients and API A->B C pH Adjustment B->C D Sterile Filtration (0.22 micron filter) C->D E Aseptic Filling into Vials D->E F Sealing of Vials E->F G Terminal Sterilization (Autoclaving) F->G H Final Product: this compound Injection G->H

Caption: Workflow for the formulation and terminal sterilization of this compound injection.

Quality Control and Analytical Methods

Rigorous quality control testing is essential throughout the synthesis and formulation process to ensure the safety and efficacy of the final this compound injection product.

TestMethodPurpose
Identification Infrared Spectroscopy (IR), High-Performance Liquid Chromatography (HPLC)Confirms the chemical identity of this compound.
Assay HPLCDetermines the concentration of this compound in the final product.
Impurities HPLCQuantifies any process-related impurities and degradation products.
pH pH meterEnsures the pH of the injection is within the specified range.
Osmolality OsmometerVerifies the tonicity of the solution.
Sterility Membrane Filtration or Direct InoculationConfirms the absence of microbial contamination.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) TestDetects the presence of pyrogens.
Particulate Matter Light Obscuration Particle Count TestMeasures the level of sub-visible particles.

Signaling Pathways in Contrast-Induced Nephropathy

While this compound's diagnostic efficacy is based on the physical property of X-ray attenuation by iodine, iodinated contrast media can have biological effects, with contrast-induced nephropathy (CIN) being a notable potential adverse event. The pathophysiology of CIN is multifactorial and involves several signaling pathways, primarily related to oxidative stress, inflammation, and apoptosis in renal tubular cells.

Oxidative Stress and Apoptosis Signaling in CIN

G Signaling Pathways in Contrast-Induced Nephropathy cluster_0 Renal Tubular Cell cluster_1 Clinical Outcome CM Iodinated Contrast Media (CM) ROS Increased Reactive Oxygen Species (ROS) CM->ROS Direct Cytotoxicity & Renal Vasoconstriction Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys MAPK MAPK Activation (JNK, p38) ROS->MAPK NFkB NF-kB Activation ROS->NFkB Mito_Dys->ROS Feedback Loop Bcl2 Bcl-2 Family Dysregulation (Increased Bax/Bad, Decreased Bcl-2) Mito_Dys->Bcl2 Apoptosis Apoptosis MAPK->Apoptosis Inflam Inflammation (Cytokine Release) NFkB->Inflam CIN Contrast-Induced Nephropathy (CIN) Inflam->CIN Apoptosis->CIN Caspase Caspase Activation (Caspase-3, Caspase-9) Caspase->Apoptosis Bcl2->Caspase

Caption: Key signaling events leading to renal cell injury in CIN.

Iodinated contrast media can induce an increase in reactive oxygen species (ROS) within renal tubular cells, leading to oxidative stress. This is exacerbated by contrast media-induced renal vasoconstriction, which causes medullary hypoxia. The surge in ROS can lead to mitochondrial dysfunction, which in turn generates more ROS, creating a damaging feedback loop. Oxidative stress activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (such as JNK and p38) and the NF-κB pathway. Activation of these pathways contributes to inflammation and apoptosis. The apoptotic process is further mediated by the dysregulation of the Bcl-2 family of proteins, leading to the activation of caspases (e.g., caspase-3 and caspase-9) and ultimately, cell death.

Conclusion

The synthesis and formulation of this compound for injection are complex, multi-step processes that require stringent control to ensure the quality, safety, and efficacy of the final drug product. This technical guide has provided an overview of the key aspects of this compound's chemistry, manufacturing, and control, as well as insights into the biological pathways associated with a key potential adverse effect. This information serves as a valuable resource for professionals in the field of drug development and research.

References

Physicochemical Characteristics of Ioxilan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ioxilan is a nonionic, low-osmolar, tri-iodinated contrast agent used extensively in diagnostic radiology to enhance the visibility of internal structures in X-ray-based imaging modalities.[1][2] Marketed under the trade name Oxilan®, its formulations are stable, aqueous, sterile, and non-pyrogenic solutions designed for intravascular administration.[3] The development of this compound was driven by the goal of lowering the osmolality of the contrast medium to improve biological tolerance without compromising imaging efficacy.

This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound. It includes quantitative data on its chemical and physical properties, details on its formulation, and a summary of the analytical principles used for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and diagnostic imaging.

Chemical Identity

This compound is chemically designated as N-(2,3-dihydroxypropyl)-N'-(2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl)acetamido]-2,4,6-triiodoisophthalamide. It is a nonionic monomer that does not dissociate in solution. The molecule's structure, featuring multiple hydroxyl groups, contributes to its high water solubility and biocompatibility.

Table 1: Chemical and Structural Information for this compound

ParameterValueSource(s)
Chemical Name N-(2,3-dihydroxypropyl)-N'-(2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl)acetamido]-2,4,6-triiodoisophthalamide
Synonyms Oxilan, Ioxitol, Ioxilane
Molecular Formula C₁₈H₂₄I₃N₃O₈
Molecular Weight 791.12 g/mol
Organically Bound Iodine 48.1%
CAS Registry Number 107793-72-6

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its function as a safe and effective contrast agent. Its nonionic nature and hydrophilicity contribute to its low osmolality and favorable safety profile compared to older ionic agents.

Table 2: Predicted and Experimental Physicochemical Properties of this compound

ParameterValueSource(s)
Water Solubility 0.559 mg/mL (Predicted)
logP (Octanol-Water) -2.5 (ALOGPS), -1.3 (Chemaxon)
pKa (Strongest Acidic) 11.74 (Predicted)
pKa (Strongest Basic) -1.7 (Predicted)
Hydrogen Bond Donor Count 7
Hydrogen Bond Acceptor Count 8
Polar Surface Area 179.66 Ų
Appearance (Solid) White to off-white solid
Appearance (Solution) Clear, colorless to pale yellow

Note: While a predicted water solubility value is listed, this compound is formulated as a highly concentrated and stable aqueous solution for clinical use, indicating high practical solubility.

Properties of this compound Formulations (OXILAN®)

For clinical applications, this compound is provided as an injectable solution in two concentrations: 300 mgI/mL and 350 mgI/mL. The properties of these formulations, particularly osmolality and viscosity, are critical determinants of their performance and patient tolerance. This compound solutions are hypertonic compared to plasma (approx. 285 mOsm/kg water).

Table 3: Physicochemical Data for OXILAN® Injection Formulations

ParameterOXILAN® 300 mgI/mLOXILAN® 350 mgI/mLSource(s)
This compound Concentration 623 mg/mL727 mg/mL
Osmolality (mOsm/kg water) @ 37°C 610 (or 570)721 (or 690)
Viscosity (cP) @ 37°C 5.1 (or 4.6-4.7)8.1
Viscosity (cP) @ 20°C 9.416.3
Specific Gravity @ 37°C 1.3191.373
pH 6.8 (adjusted range 5.5 - 7.5)6.8 (adjusted range 5.5 - 7.5)

Note: The formulation contains excipients including 0.1 mg/mL edetate calcium disodium, 1.0 mg/mL tromethamine, and 0.5 mg/mL sodium chloride. The pH is adjusted with hydrochloric acid and sodium hydroxide.

Mechanism of Action and Pharmacokinetics

The diagnostic efficacy of this compound is not based on a pharmacological or signaling pathway, but on the physical property of X-ray attenuation. The tri-iodinated benzene (B151609) ring structure is electron-dense and effectively absorbs X-rays. Following intravascular injection, this compound opacifies the vessels in its path, allowing for radiographic visualization. The degree of contrast enhancement is directly proportional to the iodine concentration. This compound exhibits negligible protein binding and is excreted almost entirely unchanged by the kidneys.

G cluster_admin Administration & Distribution cluster_action Diagnostic Action cluster_clearance Elimination A Intravascular Administration B Distribution in Vascular Compartment A->B Immediate C Diffusion into Extravascular Space B->C Rapid (5-10 min) D X-Ray Attenuation by Iodine Atoms C->D F Renal Filtration (Glomerular) C->F E Contrast Enhanced Imaging (CT, Angio) D->E G Excretion in Urine (>93% unchanged) F->G Half-life: ~102-137 min

Diagram of this compound's mechanism of action and pharmacokinetic pathway.

Experimental Protocols and Characterization

While specific, proprietary standard operating procedures for the characterization of this compound are not publicly available, the determination of its key physicochemical properties relies on established analytical techniques common in pharmaceutical development.

  • Purity and Identity: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for the analysis of its isomers. Identity can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Osmolality: This is measured using an osmometer, which typically determines the freezing point depression of the solution compared to a standard. The lower the freezing point, the higher the osmolality.

  • Viscosity: The viscosity of this compound solutions is determined using a viscometer (e.g., a cone and plate or rotational viscometer) at controlled temperatures, typically 20°C and 37°C, to simulate room temperature and body temperature conditions, respectively.

  • pH and Specific Gravity: These are measured using a calibrated pH meter and a densitometer, respectively, according to standard pharmacopeial methods.

The logical workflow for characterizing a contrast agent like this compound from synthesis to final product release is outlined in the diagram below.

G cluster_dev Development & Formulation cluster_qc Quality Control & Analysis cluster_final Final Product A Synthesis of This compound API B Formulation with Excipients A->B C Structural Confirmation (NMR, MS) A->C D Purity & Isomer Analysis (HPLC) A->D E Viscosity Measurement (Viscometer) B->E F Osmolality Measurement (Osmometer) B->F G pH & Specific Gravity Measurement B->G H Sterile Filling & Packaging I Final Product Release Testing H->I

Generalized experimental workflow for this compound characterization.

Physicochemical Basis of Adverse Reactions

Adverse reactions to iodinated contrast agents are broadly categorized as either chemotoxic or idiosyncratic. The physicochemical properties of the agent are primarily associated with chemotoxic reactions.

  • Osmolality: The hyperosmolality of this compound relative to plasma can cause osmotic effects, such as fluid shifts, endothelial irritation, and discomfort upon injection. However, as a low-osmolar agent, these effects are significantly reduced compared to older high-osmolar agents.

  • Viscosity: Higher viscosity can increase the injection pressure required, especially through small-bore catheters, and may influence renal transit time. This compound is noted for its relatively low viscosity, which facilitates ease of injection.

  • Ionicity: this compound is nonionic, meaning it does not dissociate into charged particles. This property is a key factor in its improved safety profile, as ionic agents are associated with a higher incidence of adverse events.

Idiosyncratic reactions are less understood but resemble allergic reactions and are not directly dependent on the dose or physicochemical properties.

G A Adverse Reactions to Contrast Media B Chemotoxic Reactions A->B C Idiosyncratic Reactions A->C B_desc Result from physicochemical properties Dose and injection speed dependent Examples: Hemodynamic changes, organ injury B->B_desc C_desc Resemble allergic reactions Not dependent on dose or injection speed Examples: Urticaria, anaphylaxis C->C_desc

References

In-Vitro Studies on Ioxilan Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxilan is a nonionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures. While generally considered safe for intravascular administration, understanding its potential for cytotoxicity at the cellular level is crucial for comprehensive safety assessment and for the development of safer contrast media. This technical guide provides an in-depth overview of the in-vitro methodologies used to evaluate the cytotoxicity of this compound. Due to the limited availability of public domain studies focusing specifically on this compound, this document outlines generalized protocols and summarizes data from studies on similar iodinated contrast agents to provide a framework for investigation. The guide details experimental protocols for key cytotoxicity assays, presents a structured approach to data analysis, and visualizes the potential cellular signaling pathways involved in contrast media-induced cytotoxicity.

Core Concepts in In-Vitro Cytotoxicity Testing of Contrast Media

The primary objective of in-vitro cytotoxicity testing for contrast agents like this compound is to assess their effects on cell viability, proliferation, and metabolic activity. The direct toxic effects of iodinated contrast media on renal cells are a contributing factor to contrast-induced nephropathy (CIN), a significant clinical concern.[1][2] In-vitro studies typically involve exposing cultured cells, often of renal or endothelial origin, to varying concentrations of the contrast agent and measuring the cellular response over time.

Key mechanisms implicated in the cytotoxicity of iodinated contrast media include:

  • Induction of Apoptosis and Necrosis: High concentrations of contrast agents can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[1][3]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage.[1]

  • Cellular Energy Failure: Disruption of mitochondrial function and ATP production.

  • Disturbance of Ion Homeostasis: Particularly, alterations in calcium signaling.

Quantitative Data on Iodinated Contrast Media Cytotoxicity

Table 1: Effect of Iodinated Contrast Media on Renal Tubular Cell Viability (MTT Assay)

Contrast AgentCell LineConcentration (mg Iodine/mL)Incubation Time (hours)Mean Cell Viability (% of Control)Reference
Iomeprol-300LLC-PK118.7524Significantly Reduced (exact % not stated)
IoxithalamateLLC-PK175Not Specified4%
IoversolLLC-PK175Not Specified32%
Iomeprol-300LLC-PK175Not Specified34%
IodixanolLLC-PK175Not Specified40%
IotrolanLLC-PK175Not Specified41%

Table 2: Induction of Apoptosis and Necrosis by Iodinated and Gadolinium-Based Contrast Agents

Contrast AgentCell LineConcentrationIncubation Time (hours)Apoptosis (% increase over control)Necrosis (% increase over control)Reference
IomeprolLLC-PK1125 mmol/L24+5%+3%
GadopentetateLLC-PK1125 mmol/L24+34%+124%
GadobenateLLC-PK1125 mmol/L24+35%+95%

Experimental Protocols

The following sections detail standardized protocols for common in-vitro cytotoxicity assays applicable to the study of this compound.

Cell Culture
  • Cell Lines: Renal proximal tubular epithelial cells (e.g., LLC-PK1) and human embryonic kidney cells (e.g., HEK 293) are commonly used models for studying contrast media nephrotoxicity.

  • Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare various concentrations of this compound in serum-free culture medium.

    • Remove the culture medium from the wells and replace it with the this compound solutions. Include untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Trypan Blue Exclusion Assay for Cell Viability

This assay distinguishes between viable and non-viable cells based on membrane integrity. Trypan blue is a vital stain that is excluded by healthy cells with intact membranes but can penetrate the compromised membranes of dead cells, staining them blue.

  • Procedure:

    • Culture and treat cells with this compound in a multi-well plate as described for the MTT assay.

    • After the incubation period, detach the cells using trypsin-EDTA.

    • Resuspend the cells in culture medium and take an aliquot of the cell suspension.

    • Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load a hemocytometer with the cell suspension and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Annexin V/Propidium (B1200493) Iodide Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Culture and treat cells with this compound.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for assessing this compound cytotoxicity and potential signaling pathways involved in contrast media-induced cell death.

Experimental Workflow for this compound Cytotoxicity Assessment

G Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Renal Tubular Cells) treatment Cell Treatment with this compound (24, 48, 72 hours) cell_culture->treatment ioxilan_prep This compound Solution Preparation (Varying Concentrations) ioxilan_prep->treatment viability Cell Viability (MTT, Trypan Blue) treatment->viability apoptosis Apoptosis/Necrosis (Annexin V/PI) treatment->apoptosis ros Oxidative Stress (ROS Assay) treatment->ros data_quant Data Quantification (% Viability, % Apoptosis) viability->data_quant apoptosis->data_quant ros->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis

Caption: A generalized workflow for in-vitro assessment of this compound cytotoxicity.

Potential Signaling Pathway for Contrast Media-Induced Apoptosis

G Potential Signaling Pathway for Contrast Media-Induced Apoptosis cluster_cellular_stress Cellular Stress cluster_apoptosis_pathway Apoptotic Cascade This compound This compound Exposure ros_gen Increased ROS Production This compound->ros_gen mito_dys Mitochondrial Dysfunction This compound->mito_dys ros_gen->mito_dys bax Bax Activation mito_dys->bax cyto_c Cytochrome c Release bax->cyto_c permeabilizes mitochondrial membrane caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified intrinsic pathway of apoptosis potentially induced by contrast media.

Logical Relationship of Cytotoxicity Assay Endpoints

G Logical Relationship of Cytotoxicity Assay Endpoints exposure This compound Exposure metabolic Decreased Metabolic Activity (MTT Assay) exposure->metabolic membrane Loss of Membrane Integrity (Trypan Blue, PI Staining) exposure->membrane apoptosis Apoptotic Events (Annexin V) exposure->apoptosis cell_death Cell Death metabolic->cell_death membrane->cell_death apoptosis->cell_death

Caption: Relationship between this compound exposure and various cytotoxicity endpoints.

Conclusion

This technical guide provides a foundational framework for conducting in-vitro studies on this compound cytotoxicity. While direct experimental data on this compound is limited, the methodologies and principles derived from studies of other iodinated contrast agents offer a robust starting point for investigation. The provided protocols for cytotoxicity assays, along with the visualized experimental workflows and potential signaling pathways, are intended to support researchers, scientists, and drug development professionals in designing and executing comprehensive in-vitro safety assessments of this compound and other contrast media. Further research focusing specifically on this compound is warranted to fully elucidate its cytotoxic potential and underlying molecular mechanisms.

References

A Technical Guide to Preclinical Imaging with Ioxilan and its Particulate Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxilan is a nonionic, water-soluble, tri-iodinated X-ray contrast agent that has been utilized in clinical diagnostic imaging.[1][2][3] In the preclinical research setting, a significant focus has been placed on a biodegradable particulate formulation, this compound carbonate (IXC), which serves as a prodrug of this compound.[4][5] This technical guide provides an in-depth overview of the use of this compound and, more specifically, its particulate form (IXC) in preclinical animal models for imaging applications, with a primary focus on computed tomography (CT). The guide details experimental protocols, presents quantitative data from key studies, and visualizes the experimental workflows and the mechanism of action of IXC particles.

Core Principles of this compound-Based Imaging

This compound's utility as a contrast agent stems from its iodine content. Iodine, having a high atomic number, effectively attenuates X-rays, thereby increasing the contrast of tissues and vascular structures in which it distributes. Standard this compound solution, when administered intravenously, acts as a blood-pool agent, enhancing the visualization of vasculature before it is rapidly cleared by the kidneys.

This compound carbonate (IXC) particles were developed to modify the biodistribution and pharmacokinetics of this compound, enabling targeted imaging of the reticuloendothelial system (RES), particularly the liver and spleen. These biodegradable particles are taken up by phagocytic cells, such as Kupffer cells in the liver. Inside these cells, IXC is hydrolyzed back into the water-soluble this compound and carbon dioxide, leading to prolonged contrast enhancement in these organs.

Preclinical Animal Models and Experimental Protocols

The primary application of this compound and its derivatives in preclinical research has been in rodent and rabbit models for CT imaging. The following sections detail the experimental methodologies from key studies.

Computed Tomography (CT) Imaging of Liver Tumors with this compound Carbonate (IXC) Microparticles

This section outlines the protocol for using IXC microparticles for the contrast-enhanced CT imaging of liver tumors in a rabbit model.

Animal Model:

  • New Zealand White rabbits.

  • Induction of VX2 liver tumors.

Contrast Agent and Administration:

  • Contrast Agent: this compound carbonate (IXC) microparticles suspended in saline.

  • Dose: Intravenous (i.v.) administration of 100, 200, and 270 mg I/kg body weight.

  • Administration Route: Intravenous injection.

Imaging Protocol:

  • Imaging Modality: Computed Tomography (CT).

  • Image Acquisition: CT scans are acquired before and at multiple time points after the injection of IXC microparticles, with a key imaging point at 30 minutes post-injection for maximum liver attenuation enhancement.

Data Analysis:

  • The change in CT attenuation, measured in Hounsfield Units (HU), is quantified in the liver, spleen, and tumor tissue to assess the degree of contrast enhancement.

Experimental Workflow for CT Imaging of Liver Tumors

G cluster_animal_prep Animal Preparation cluster_imaging_procedure Imaging Procedure cluster_data_analysis Data Analysis animal_model New Zealand White Rabbit tumor_induction VX2 Liver Tumor Induction animal_model->tumor_induction pre_contrast Pre-contrast CT Scan tumor_induction->pre_contrast contrast_admin IV Injection of IXC Microparticles (100, 200, or 270 mg I/kg) pre_contrast->contrast_admin post_contrast Post-contrast CT Scans (e.g., at 30 min) contrast_admin->post_contrast roi_selection Region of Interest (ROI) Selection (Liver, Spleen, Tumor) post_contrast->roi_selection hu_measurement Measure Attenuation (Hounsfield Units) roi_selection->hu_measurement delta_hu Calculate Enhancement (ΔHU) hu_measurement->delta_hu

Caption: Workflow for CT imaging of liver tumors using IXC microparticles.

Biodistribution of this compound Carbonate (IXC) Particles in Rats

This protocol details the methodology for assessing the biodistribution of IXC nanoparticles and microparticles in a rat model.

Animal Model:

  • Sprague-Dawley rats.

Contrast Agent and Administration:

  • Contrast Agent: IXC nanoparticles (average diameter = 290 nm) and IXC microparticles (average diameter = 1.7 µm).

  • Dose: 50 mg I/kg body weight administered intravenously.

  • Administration Route: Intravenous (i.v.) injection.

Experimental Protocol:

  • Tissue Collection: At various time points post-injection (e.g., 5 minutes, 6 hours, 24 hours), animals are euthanized, and tissues (liver, spleen, kidney, blood) are collected.

  • Sample Analysis:

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To quantify the total iodine concentration in tissue samples.

    • High-Performance Liquid Chromatography (HPLC): To measure the concentration of this compound in tissue samples.

Mechanism of IXC Particle Uptake and this compound Release

G cluster_circulation Systemic Circulation cluster_res Reticuloendothelial System (RES) cluster_intracellular Intracellular Space ixc_particles IXC Particles (Nanoparticles or Microparticles) phagocytosis Phagocytosis ixc_particles->phagocytosis phagocytic_cell Phagocytic Cell (e.g., Kupffer Cell in Liver) hydrolysis Hydrolysis phagocytic_cell->hydrolysis IXC particles internalized phagocytosis->phagocytic_cell This compound This compound hydrolysis->this compound co2 Carbon Dioxide hydrolysis->co2

Caption: Cellular uptake and processing of IXC particles.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data obtained from the preclinical studies described above.

Table 1: CT Enhancement with IXC Microparticles in Rabbits

Dose (mg I/kg)Maximum Liver Attenuation Enhancement (ΔHU) at 30 min
10023
20038
270110

Table 2: Spleen Attenuation Enhancement with IXC Microparticles in Rabbits

Dose (mg I/kg)Spleen Attenuation Enhancement (ΔHU) Immediately Post-Injection
200245

Table 3: Biodistribution of IXC Nanoparticles in Rats (5 minutes post-injection)

TissueKey Observation
BloodHigh iodine concentration, suggesting potential as a blood-pool agent.
LiverSubstantial retention.
SpleenUptake observed.

Table 4: Biodistribution of IXC Microparticles in Rats

TissueKey Observation
LiverUptake observed.
SpleenUptake observed.
KidneySignificantly lower uptake compared to nanoparticles.

Signaling Pathways and this compound

A comprehensive review of the available scientific literature did not yield specific studies detailing the use of this compound or its derivatives for the direct imaging of signaling pathways such as angiogenesis, apoptosis, or inflammation. This compound functions as an extracellular contrast agent, and in its particulate form, it is targeted to the reticuloendothelial system. Its mechanism of action is based on the physical property of X-ray attenuation by iodine and not on interaction with specific biological pathways.

While contrast-enhanced imaging can provide morphological and perfusion information about tissues, which can be altered by processes like angiogenesis in tumors, there is no evidence to suggest that this compound directly targets or visualizes the molecular components of these signaling cascades. For instance, while CT imaging with IXC can delineate a tumor, it does not provide information on the underlying angiogenic signaling (e.g., VEGF or angiopoietin pathways) that drives vessel formation.

Future research could explore the conjugation of this compound to targeting moieties (e.g., antibodies, peptides) that bind to specific markers of these pathways, which would enable molecular imaging applications. However, such studies are not currently available in the published literature.

Conclusion

This compound, particularly in its particulate form as this compound carbonate (IXC), has demonstrated utility as a contrast agent for preclinical CT imaging, especially for enhancing the visualization of the liver and spleen and for delineating hepatic tumors. The available data from animal models provide a foundation for its use in studies requiring RES-targeted contrast enhancement. While this compound is an effective contrast agent for morphological and perfusion imaging, its application in the direct imaging of specific cellular signaling pathways has not been reported. The development of targeted this compound-based probes could open up new avenues for molecular imaging in preclinical research.

References

Methodological & Application

Application Notes and Protocols for Ioxilan Injection in Cerebral Arteriography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for Ioxilan injection in cerebral arteriography, a critical diagnostic imaging procedure for visualizing the blood vessels of the brain. The information is intended to guide researchers and professionals in the safe and effective use of this compound for cerebrovascular imaging studies.

Data Presentation: this compound Injection Parameters for Cerebral Arteriography

The following table summarizes the quantitative data for the administration of this compound in adult cerebral arteriography.

ParameterValueUnitCitation
This compound Concentration 300mgI/mL[1][2][3][4]
Recommended Dose per Injection 8 to 12mL[1]
Equivalent Iodine Dose per Injection 2.4 to 3.6grams
Maximum Total Dose per Procedure 150mL
Injection Rate Approximate the flow rate in the injected vessel-

Experimental Protocol: Cerebral Arteriography with this compound

This protocol outlines the key steps and considerations for performing cerebral arteriography using this compound injection.

Patient Preparation
  • Informed Consent: Ensure the patient has provided informed consent after a thorough explanation of the procedure, including potential risks and benefits.

  • Medical History and Physical Examination: Obtain a detailed medical history, including any allergies (especially to iodine or contrast media), history of renal impairment, and current medications. Perform a focused neurological examination.

  • Laboratory Tests: As clinically indicated, perform a complete blood count, serum creatinine (B1669602) to assess renal function, and coagulation profile.

  • Hydration: Ensure the patient is well-hydrated before and after the procedure to minimize the risk of contrast-induced nephropathy. Dehydration should be avoided.

  • Fasting: Patients are typically required to fast for 4-8 hours before the procedure.

  • Pre-medication: For patients with a history of contrast media allergy, a pre-medication regimen with corticosteroids and antihistamines may be considered.

Equipment and Materials
  • Angiography suite with biplane digital subtraction angiography (DSA) capabilities.

  • Sterile drapes, gowns, and gloves.

  • Catheters and guidewires for selective vessel catheterization.

  • Power injector.

  • This compound (300 mgI/mL) injection, warmed to body temperature.

  • Emergency resuscitation equipment and medications.

Cerebral Arteriography Procedure
  • Patient Positioning: The patient is positioned supine on the angiography table. The head is immobilized to prevent motion artifacts.

  • Anesthesia: Local anesthesia is administered at the arterial access site (commonly the femoral artery). Conscious sedation may be used to enhance patient comfort.

  • Arterial Access: A catheter is introduced into the arterial system, typically via the femoral artery, and navigated under fluoroscopic guidance to the aortic arch.

  • Selective Catheterization: The catheter is then selectively guided into the cerebral arteries (e.g., internal and external carotid arteries, vertebral arteries).

  • This compound Injection and Imaging:

    • Once the catheter is in the desired position, this compound (300 mgI/mL) is injected.

    • The injection volume is typically 8 to 12 mL per vessel.

    • The injection rate should be adjusted to approximate the blood flow rate of the specific vessel being imaged.

    • Digital subtraction angiography (DSA) images are acquired in multiple projections (e.g., anteroposterior, lateral, oblique) to visualize the cerebral vasculature.

  • Catheter Removal and Hemostasis: After imaging is complete, the catheter is removed. Hemostasis is achieved at the puncture site through manual compression or a vascular closure device.

Post-Procedure Monitoring and Care
  • Observation: The patient is monitored in a recovery area for several hours. Vital signs, neurological status, and the puncture site are checked regularly.

  • Hydration: Encourage oral or intravenous fluid intake to facilitate the renal clearance of the contrast agent.

  • Puncture Site Care: The patient should be instructed on how to care for the puncture site, including keeping it clean and dry and monitoring for signs of bleeding, hematoma, or infection.

  • Activity Restrictions: Strenuous activity should be avoided for a specified period, typically 24-48 hours.

  • Follow-up: A follow-up appointment should be scheduled to discuss the results of the angiogram and any further management.

Visualizations

Workflow for this compound Injection in Cerebral Arteriography

G cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Patient_Screening Patient Screening & Informed Consent Patient_Preparation Patient Preparation (Hydration, Fasting) Patient_Screening->Patient_Preparation Arterial_Access Arterial Access (e.g., Femoral) Patient_Preparation->Arterial_Access Catheter_Navigation Catheter Navigation to Cerebral Arteries Arterial_Access->Catheter_Navigation Ioxilan_Injection This compound (300 mgI/mL) Injection Catheter_Navigation->Ioxilan_Injection DSA_Imaging Digital Subtraction Angiography Imaging Ioxilan_Injection->DSA_Imaging Hemostasis Hemostasis & Puncture Site Care DSA_Imaging->Hemostasis Patient_Monitoring Patient Monitoring (Vital Signs, Neurological Status) Hemostasis->Patient_Monitoring Recovery_Discharge Recovery & Discharge Instructions Patient_Monitoring->Recovery_Discharge

References

Application Notes and Protocols for Ioxilan in Contrast-Enhanced CT of the Head and Body

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxilan is a nonionic, water-soluble, triiodinated X-ray contrast agent designed for intravascular injection.[1] Its low osmolality and viscosity make it a well-tolerated option for enhancing the visibility of internal structures during computed tomography (CT) scans.[2][3][4][5] These application notes provide detailed protocols for the use of this compound in contrast-enhanced CT (CECT) of the head and body, tailored for research and drug development applications.

This compound is available in two concentrations, 300 mgI/mL and 350 mgI/mL, and is indicated for intravenous injection to evaluate neoplastic and non-neoplastic lesions. The degree of contrast enhancement is directly related to the iodine content in the administered dose.

Physicochemical Properties and Pharmacokinetics

Understanding the fundamental properties of this compound is crucial for its effective application.

Physicochemical Data:

PropertyOXILAN® 300 mgI/mLOXILAN® 350 mgI/mL
This compound Concentration (mg/mL)623727
Osmolality (mOsm/kg water) @ 37°C610721
Viscosity (cP) @ 37°C5.18.1
Specific Gravity @ 37°C1.3191.373
Data sourced from FDA prescribing information.

Pharmacokinetic Profile:

This compound exhibits biphasic and first-order pharmacokinetics. Following intravenous injection, it is primarily distributed in the bloodstream and is excreted unchanged almost entirely by the kidneys.

ParameterValue (Mean ± SD)
Distribution Half-Life (fast phase)Women: 13.1 ± 4.2 minMen: 23.5 ± 15.3 min
Elimination Half-LifeWomen: 102.0 ± 16.9 minMen: 137.0 ± 35.4 min
Volume of Distribution (central compartment)Women: 7.2 ± 1.0 LMen: 10.0 ± 2.4 L
Total ClearanceWomen: 95.4 ± 11.1 mL/minMen: 101.0 ± 14.7 mL/min
Renal ClearanceWomen: 89.4 ± 13.3 mL/minMen: 94.9 ± 16.6 mL/min
Plasma Protein BindingNegligible
Urinary Excretion (24 hours)93.7% of the dose
Data from studies in healthy young volunteers.

General Mechanism of Contrast Enhancement

The fundamental principle behind this compound's utility in CT is its ability to attenuate X-rays. The iodine atoms within the this compound molecule have a high atomic number, which effectively absorbs X-rays, leading to increased radiodensity of the tissues and fluids where the agent is present. This differential absorption compared to surrounding tissues creates the contrast enhancement seen on CT images.

In the body, iodinated contrast agents like this compound rapidly diffuse from the vascular system into the extravascular space. The resulting increase in tissue density is related to blood flow, the concentration of the contrast agent, and the rate of extraction by various tissues. In the brain, where the blood-brain barrier is intact, contrast enhancement is primarily due to the agent remaining within the intravascular space.

G General Mechanism of this compound Contrast Enhancement cluster_0 Administration and Distribution cluster_1 Imaging Principle A Intravenous Injection of this compound B Distribution via Vascular System A->B Enters Bloodstream C Diffusion into Extravascular Space B->C Permeates Capillaries D Increased Iodine Concentration in Tissue C->D F Differential X-ray Attenuation D->F Higher Attenuation E X-ray Beam Passes Through Body E->F Lower Attenuation in Surrounding Tissue G Enhanced CT Image F->G

Caption: Flowchart illustrating the mechanism of CT contrast enhancement with this compound.

Application Protocols

Contrast-Enhanced CT of the Head

Objective: To enhance the visualization of intracranial structures and evaluate neoplastic and non-neoplastic lesions.

Patient Preparation:

  • Ensure the patient is adequately hydrated before and after the procedure.

  • Screen for any contraindications, such as a known allergy to iodinated contrast media or severe renal impairment.

  • Obtain baseline non-contrast CT scans if required for comparison.

This compound Administration:

ParameterThis compound 300 mgI/mLThis compound 350 mgI/mL
Usual Dose (Volume) 100 - 200 mL86 - 172 mL
Usual Dose (Iodine) 30 - 60 g30 - 60 g
Maximum Total Dose \multicolumn{2}{c}{200 mL}
Dosage should be individualized based on the specific diagnostic needs.

Injection and Scanning Protocol:

G Protocol Workflow: CECT of the Head cluster_prep Preparation cluster_scan Injection & Scanning cluster_post Post-Procedure Prep1 Patient Screening & Hydration Prep2 Establish IV Access Prep1->Prep2 Prep3 Position Patient & Perform Scout Scan Prep2->Prep3 Scan1 Initiate this compound Injection (Bolus or Rapid Infusion) Scan2 Start CT Acquisition Scan1->Scan2 Immediately after injection completion Post1 Image Reconstruction & Review Scan2->Post1 Post2 Monitor Patient & Ensure Hydration Post1->Post2

Caption: Standard workflow for a contrast-enhanced CT scan of the head using this compound.

Scanning Parameters (General Recommendations):

  • Scan Timing: Scanning can commence immediately after the completion of the intravenous administration. For dynamic imaging, a series of rapid scans (2-3 seconds each) performed within 30 to 90 seconds after injection may capture peak enhancement.

  • Scan Type: Helical/spiral CT is standard.

  • Slice Thickness: 1-5 mm, depending on the clinical indication.

  • Reconstruction: Axial, coronal, and sagittal reformats.

Contrast-Enhanced CT of the Body

Objective: To opacify vessels and enhance the visualization of intrathoracic, intra-abdominal, and retroperitoneal structures and lesions.

Patient Preparation:

  • Similar to head CT, ensure adequate hydration.

  • Fasting for at least 4 hours prior to the scan is often recommended.

  • Screen for contraindications and obtain baseline non-contrast images as needed.

This compound Administration:

ParameterThis compound 300 mgI/mLThis compound 350 mgI/mL
Usual Dose (Volume) 50 - 200 mL43 - 172 mL
Usual Dose (Iodine) 15 - 60 g15 - 60 g
Maximum Total Dose \multicolumn{2}{c}{200 mL}
Administration can be via bolus, rapid infusion, or a combination. The volume and rate should be tailored to the specific vascular territory and pathology being investigated.

Injection and Scanning Protocol:

G Protocol Workflow: CECT of the Body cluster_prep Preparation cluster_scan Injection & Scanning Phases cluster_post Post-Procedure Prep1 Patient Screening, Hydration & Fasting Prep2 Establish IV Access Prep1->Prep2 Prep3 Position Patient & Perform Scout/Non-Contrast Scan Prep2->Prep3 Scan1 Initiate this compound Bolus Injection Scan2 Arterial Phase Scan (Timed with bolus tracking) Scan1->Scan2 Scan3 Venous Phase Scan (~60-80 seconds post-injection) Scan2->Scan3 Scan4 Delayed Phase Scan (As required, e.g., 3-15 minutes) Scan3->Scan4 Post1 Image Reconstruction & Analysis Scan4->Post1 Post2 Patient Monitoring Post1->Post2

Caption: Typical multiphasic workflow for a contrast-enhanced CT scan of the body.

Scanning Parameters (General Recommendations):

  • Injection Rate: Typically 2-5 mL/second, depending on the vessel of interest and clinical question.

  • Scan Timing:

    • Arterial Phase: Use of bolus tracking software is recommended to individualize scan timing.

    • Venous Phase: Typically 60-80 seconds after the start of injection.

    • Delayed/Equilibrium Phase: Can range from 3 to 15 minutes post-injection, useful for evaluating certain tumors or urinary tract structures.

  • Scan Type: Helical/spiral CT.

  • Slice Thickness: 2-5 mm, with thinner reconstructions for detailed analysis.

Safety and Tolerability

This compound is a nonionic, low-osmolality contrast agent, which contributes to its favorable safety profile. However, adverse reactions are possible with any parenterally administered iodinated contrast agent.

Common Side Effects:

  • Sensation of warmth or mild burning at the injection site.

  • Headache, nausea, vomiting.

  • Metallic taste.

Serious Adverse Events (Rare):

  • Hypersensitivity reactions, ranging from mild rash to severe anaphylaxis.

  • Contrast-Induced Acute Kidney Injury (CI-AKI), particularly in patients with pre-existing severe renal impairment. Adequate hydration is a key mitigating factor.

  • Severe cutaneous adverse reactions (SCAR), which can develop from 1 hour to several weeks after administration.

Drug Handling and Incompatibility:

  • This compound should not be mixed with or injected in intravenous lines containing other drugs, solutions, or total nutritional admixtures due to the potential for chemical incompatibility.

  • Intravascularly administered this compound should be at or close to body temperature when injected.

Conclusion

This compound is an effective and well-tolerated contrast agent for CECT of the head and body. The protocols outlined in these notes provide a framework for its use in research and drug development settings. Adherence to appropriate patient screening, hydration, and individualized injection and scanning parameters is essential for obtaining optimal diagnostic images while ensuring patient safety.

References

Application of Ioxilan in Peripheral Arteriography: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Ioxilan, a nonionic, low-osmolality iodinated contrast agent, is a critical tool in the visualization of peripheral arteries for both diagnostic and interventional procedures. Its favorable physicochemical properties, including low viscosity, contribute to ease of injection and patient comfort, facilitating high-quality imaging of the peripheral vasculature.[1][2] This document provides detailed application notes and standardized protocols for the use of this compound in peripheral arteriography, aimed at researchers, scientists, and professionals in drug development.

Introduction to this compound in Peripheral Arteriography

Peripheral arteriography is a minimally invasive imaging procedure that utilizes X-rays and a contrast agent to visualize the arteries in the limbs.[3][4][5] It is instrumental in diagnosing and evaluating the extent of peripheral artery disease (PAD), a condition characterized by the narrowing or blockage of these arteries. This compound is indicated for peripheral arteriography to provide detailed images of the arterial lumen, aiding in treatment planning.

Key Properties of this compound:

  • Low Osmolality: Reduces the sensation of heat and pain upon injection compared to high-osmolality contrast media.

  • Low Viscosity: Allows for easier injection and better visualization of distal vessels.

  • Nonionic Nature: Associated with a lower incidence of adverse reactions compared to ionic contrast agents.

Quantitative Data for this compound in Peripheral Arteriography

The following tables summarize the key quantitative parameters for the use of this compound in peripheral arteriography.

Table 1: this compound Formulations for Peripheral Arteriography

ParameterValue
Product Name Oxilan (this compound Injection)
Available Concentrations 300 mgI/mL and 350 mgI/mL
Recommended Concentration for Peripheral Arteriography 350 mgI/mL

Table 2: Dosage Guidelines for this compound (350 mgI/mL) in Adult Peripheral Arteriography

Anatomic RegionInjection Volume (mL)Total Iodine Dose (g)
Aortic Bifurcation for Distal Runoff45 - 100 mL15.75 - 35.0 g
Subclavian or Femoral Artery10 - 40 mL3.5 - 14.0 g
Maximum Total Procedural Dose 250 mL 87.5 g

Note: The volume and rate of injection should be proportional to the blood flow in the vessel of interest.

Table 3: Typical Imaging Parameters for Digital Subtraction Angiography (DSA) of the Lower Extremities

ParameterSetting
Imaging Technique Digital Subtraction Angiography (DSA)
Frame Rate 2 - 4 frames per second (fps) for abdominal/pelvic views
Injection Rate Proportional to vessel blood flow; typically 10-15 mL/s for aortograms
Catheter Size 5- or 6-French pigtail catheter for aortography

Experimental Protocols

The following protocols provide a detailed methodology for performing peripheral arteriography using this compound.

Patient Preparation Protocol
  • Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, including potential risks and benefits.

  • Medical History and Allergy Assessment: Document the patient's medical history, with special attention to renal function, diabetic status, and any prior allergic reactions to contrast media or iodine.

  • Medication Review:

    • Instruct patients taking metformin (B114582) to withhold the medication for 48 hours before and after the procedure, as advised by their physician, to mitigate the risk of lactic acidosis in case of contrast-induced nephropathy.

    • Review and manage anticoagulant and antiplatelet therapy in consultation with the referring physician to balance the risk of bleeding and thrombosis.

  • Fasting: Instruct the patient to fast for 6-8 hours prior to the procedure to reduce the risk of aspiration.

  • Hydration: Ensure the patient is well-hydrated before the procedure to minimize the risk of contrast-induced nephropathy. Intravenous fluids may be administered as needed.

  • Pre-procedural Imaging and Laboratory Tests:

    • Perform baseline laboratory tests, including serum creatinine, to assess renal function.

    • Non-invasive imaging, such as Doppler ultrasound or CT angiography, may be performed prior to DSA to aid in procedural planning.

Peripheral Arteriography Procedure Protocol
  • Patient Positioning and Preparation:

    • Position the patient supine on the angiography table.

    • Establish intravenous access for the administration of fluids and medications.

    • Administer conscious sedation as required to ensure patient comfort.

    • Prepare the arterial access site (commonly the common femoral artery) by shaving, cleaning with an antiseptic solution, and draping with sterile sheets.

  • Arterial Access:

    • Administer a local anesthetic to the access site.

    • Using the Seldinger technique, access the common femoral artery with a needle. Ultrasound guidance is recommended to ensure safe and accurate puncture.

    • Insert a guidewire through the needle, remove the needle, and advance a vascular sheath over the guidewire.

  • Catheter Placement:

    • Under fluoroscopic guidance, advance a diagnostic catheter (e.g., a 5- or 6-French pigtail catheter for aortography) over the guidewire to the desired location.

    • For a complete lower extremity study, the catheter tip is typically positioned at the level of the T12 vertebra for an initial abdominal aortogram.

  • This compound Administration and Imaging:

    • Warm the this compound (350 mgI/mL) to body temperature before injection to reduce viscosity and improve patient comfort.

    • Connect the catheter to a power injector.

    • Abdominal Aortogram and Pelvic Runoff:

      • Inject 20-30 mL of this compound at a rate of 10-15 mL/s.

      • Acquire DSA images in the anteroposterior (AP) projection to visualize the abdominal aorta, renal arteries, aortic bifurcation, and common iliac arteries.

      • Oblique views may be necessary to better visualize the iliac bifurcations.

    • Lower Extremity Runoff:

      • Advance the catheter into the contralateral iliac artery or use a "bolus chase" technique.

      • Inject this compound and acquire a series of overlapping DSA images from the thighs to the feet. The injection volume and rate will vary depending on the specific vessel and patient hemodynamics.

      • For selective imaging of the subclavian or femoral artery, inject 10-40 mL of this compound.

  • Completion of the Procedure:

    • Once diagnostic images are obtained, remove the catheter.

    • Achieve hemostasis at the puncture site using manual compression or a vascular closure device.

    • Apply a sterile dressing to the access site.

Post-Procedure Monitoring and Care Protocol
  • Immediate Recovery:

    • Transfer the patient to a recovery area for monitoring.

    • Monitor vital signs, the access site for bleeding or hematoma formation, and peripheral pulses.

    • The patient should remain on bed rest with the limb extended for 4-6 hours.

  • Hydration: Continue intravenous or encourage oral hydration to facilitate the renal clearance of this compound.

  • Discharge Instructions:

    • Provide the patient with written instructions regarding care of the puncture site, activity restrictions (e.g., no heavy lifting), and signs of potential complications to watch for (e.g., bleeding, swelling, pain, or changes in skin color or temperature of the limb).

    • Advise the patient on when to resume normal medications.

  • Follow-up: Schedule a follow-up appointment to discuss the results of the arteriogram and any further treatment plans.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a peripheral arteriography procedure.

PeripheralArteriographyWorkflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Patient_Screening Patient Screening & Informed Consent Medication_Review Medication Review Patient_Screening->Medication_Review Fasting_Hydration Fasting & Hydration Medication_Review->Fasting_Hydration Patient_Prep Patient Preparation & Sedation Fasting_Hydration->Patient_Prep Arterial_Access Arterial Access (e.g., Femoral) Patient_Prep->Arterial_Access Catheter_Placement Catheter Placement Arterial_Access->Catheter_Placement Ioxilan_Injection This compound Injection Catheter_Placement->Ioxilan_Injection DSA_Imaging DSA Imaging Ioxilan_Injection->DSA_Imaging Hemostasis Hemostasis & Dressing DSA_Imaging->Hemostasis Recovery_Monitoring Recovery & Monitoring Hemostasis->Recovery_Monitoring Discharge Discharge & Follow-up Recovery_Monitoring->Discharge

Peripheral Arteriography Workflow Diagram
Logical Relationship of Key Procedural Steps

The following diagram illustrates the logical relationship and dependencies of the key steps within the peripheral arteriography procedure itself.

ProceduralSteps Start Start Local_Anesthesia Local Anesthesia Start->Local_Anesthesia Arterial_Puncture Arterial Puncture Local_Anesthesia->Arterial_Puncture Guidewire_Insertion Guidewire Insertion Arterial_Puncture->Guidewire_Insertion Sheath_Placement Sheath Placement Guidewire_Insertion->Sheath_Placement Catheter_Navigation Catheter Navigation Sheath_Placement->Catheter_Navigation Contrast_Injection This compound Injection Catheter_Navigation->Contrast_Injection Image_Acquisition DSA Image Acquisition Contrast_Injection->Image_Acquisition Diagnosis Diagnosis/Intervention Planning Image_Acquisition->Diagnosis End End Diagnosis->End

Key Procedural Steps in Peripheral Arteriography

References

Application Notes and Protocols for Pediatric Imaging: Considerations for Ioxilan Dosage Calculation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The safety and effectiveness of Ioxilan injection in pediatric patients have not been established.[1] These application notes are intended for researchers, scientists, and drug development professionals as a guide to the critical considerations and necessary studies for establishing a pediatric dosage for a non-ionic, renally excreted contrast agent like this compound. This compound is not approved for use in children.

Introduction: The Challenge of Pediatric Contrast Media Dosing

The administration of iodinated contrast media in pediatric imaging is essential for the diagnosis and management of numerous conditions. However, pediatric patients are not small adults; their physiological characteristics, particularly renal function, change dynamically with age. This variability necessitates careful, evidence-based dose calculations to ensure both diagnostic efficacy and patient safety.

Currently, there are no established pediatric dosage guidelines for this compound.[1][2] Therefore, these notes will outline the fundamental principles of pediatric contrast media administration, leveraging data from similar agents to illustrate key concepts. Furthermore, a general protocol for a pharmacokinetic study required to establish pediatric dosing will be presented.

General Principles of Pediatric Contrast Media Administration

The primary goal of contrast media administration in children is to use the lowest possible dose that provides the necessary diagnostic information. Key considerations include:

  • Weight-Based Dosing: The most fundamental principle is to calculate the dose based on the patient's body weight (in kilograms).

  • Renal Function: Glomerular filtration rate (GFR) is lower in neonates and infants compared to older children and adults, which can lead to prolonged elimination of renally excreted drugs like iodinated contrast agents.[1] Assessment of renal function is crucial, especially in patients with known or suspected kidney disease.

  • Hydration: Maintaining adequate hydration before and after contrast administration is critical to minimize the risk of contrast-induced nephropathy.

  • Concentration of Contrast Media: The choice of contrast medium concentration (e.g., 300 mgI/mL or 350 mgI/mL) depends on the imaging modality and the clinical question.

Pharmacokinetic Considerations in the Pediatric Population

As there is no pediatric pharmacokinetic data for this compound, data from a similar non-ionic, iso-osmolar contrast agent, Iodixanol, can provide insights into the age-dependent elimination of these agents. A study on Iodixanol pharmacokinetics in children demonstrated that the elimination half-life is significantly longer in newborns and young infants due to renal immaturity.

Table 1: Pharmacokinetic Parameters of Iodixanol in Different Pediatric Age Groups

Age GroupMean Elimination Rate Constant (k el ) (h⁻¹) (± SD)Mean Elimination Half-life (t ½β) (h) (± SD)
Newborn to <2 months0.185 ± 0.0604.14 ± 1.41
2 to <6 months0.256 ± 0.0462.79 ± 0.55
6 months to <1 year0.299 ± 0.0422.36 ± 0.37
1 to <3 years0.322 ± 0.0582.23 ± 0.51
3 to ≤12 years0.307 ± 0.0712.36 ± 0.52

Data adapted from a study on Iodixanol pharmacokinetics in children.

These data underscore the necessity of conducting specific pharmacokinetic studies for this compound in the pediatric population to establish safe and effective dosing regimens.

Experimental Protocol: Pediatric Pharmacokinetic Study for an Iodinated Contrast Agent

The following is a general protocol for a multi-center, open-label pharmacokinetic study to evaluate a contrast agent like this compound in pediatric patients undergoing a medically necessary imaging procedure.

4.1 Study Objective: To characterize the pharmacokinetic profile (including elimination rate and half-life) of the contrast agent in different pediatric age groups.

4.2 Study Population: A cohort of pediatric patients stratified by age (e.g., newborn to <2 months, 2 to <6 months, 6 months to <2 years, 2 to <6 years, and 6 to <12 years) who are scheduled to receive the contrast agent for a routine imaging examination.

4.3 Methodology:

  • Informed Consent: Obtain written informed consent from parents or legal guardians.

  • Patient Screening: Assess eligibility based on inclusion/exclusion criteria, including normal renal function for age.

  • Dose Administration: Administer a single intravenous dose of the contrast agent based on a conservative weight-based calculation (e.g., mL/kg).

  • Blood Sampling: Collect sparse blood samples at predetermined time points post-injection (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr). The sampling schedule should be optimized for the pediatric population to minimize blood loss.

  • Sample Analysis: Analyze plasma samples for the concentration of the contrast agent using a validated method such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Use population pharmacokinetic modeling to determine key parameters such as clearance, volume of distribution, and elimination half-life for each age group.

  • Safety Monitoring: Monitor patients for any adverse events during and after the procedure.

Visualization of a Conceptual Workflow for Pediatric Dose Determination

The following diagram illustrates the logical steps required to establish a pediatric dose for a new contrast agent.

G cluster_0 Pre-clinical & Adult Data cluster_1 Pediatric Drug Development A Pre-clinical Toxicology & PK Studies B Phase I-III Adult Clinical Trials (Safety & Efficacy Established) A->B C Pediatric Study Plan (PSP) Submitted to Regulatory Agency B->C D Age-Appropriate Formulation Development C->D E Pediatric Pharmacokinetic (PK) Study (as per Protocol 4.0) D->E F Population PK Modeling & Dose Simulation E->F G Phase II/III Pediatric Safety & Efficacy Trials F->G H Regulatory Submission for Pediatric Indication G->H I Establishment of Pediatric Dosage Guidelines H->I

Caption: Conceptual workflow for establishing pediatric dosage guidelines for a new contrast agent.

Conclusion

The determination of a safe and effective this compound dosage for pediatric imaging requires a dedicated and systematic research approach. While general principles of pediatric contrast media administration provide a foundational framework, they are not a substitute for robust pharmacokinetic, safety, and efficacy data in the target population. The protocols and workflows outlined in these application notes are intended to guide the necessary research to bridge this critical data gap and ultimately ensure the safe use of advanced imaging agents in children.

References

Application Notes and Protocols for the Use of Ioxilan in Excretory Urography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxilan is a nonionic, water-soluble, triiodinated X-ray contrast agent utilized in various diagnostic imaging procedures, including excretory urography.[1][2] Its primary function is to opacify the urinary tract, enabling radiographic visualization of the kidneys, ureters, and bladder.[2] This document provides detailed application notes and protocols for the use of this compound in excretory urography, tailored for a scientific audience.

Physicochemical Properties and Pharmacokinetics

This compound is a low-osmolality contrast medium, which contributes to its favorable safety profile.[1] Key physicochemical and pharmacokinetic parameters are summarized below.

PropertyValueReference
Molecular Weight 791.12 g/mol [2]
Organically Bound Iodine 48.1%
Concentrations Available 300 mgI/mL and 350 mgI/mL
Plasma Protein Binding Negligible
Metabolism No evidence of metabolism
Elimination Half-Life (t½) Distribution Phase: - 13.1 ± 4.2 minutes (women) - 23.5 ± 15.3 minutes (men) Elimination Phase: - 102.0 ± 16.9 minutes (women) - 137.0 ± 35.4 minutes (men)
Excretion Primarily unchanged in urine (93.7% of the dose at 24 hours)

Mechanism of Action

The mechanism of action of this compound is based on the attenuation of X-rays by the iodine atoms within its molecular structure. Following intravenous administration, this compound is distributed throughout the vascular system and subsequently filtered by the glomeruli of the kidneys. As it is not reabsorbed by the renal tubules to any significant extent, it becomes concentrated in the urine, thereby increasing the opacity of the renal parenchyma, collecting systems, ureters, and bladder to X-rays. This differential absorption of X-rays between the contrast-enhanced urinary tract and surrounding tissues allows for detailed radiographic visualization.

References

Application Notes and Protocols: Ioxilan Carbonate Particles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxilan carbonate particles (IX-C particles) are a specialized, biodegradable formulation of the nonionic, water-soluble X-ray contrast agent, this compound.[1][2] These particles are designed for targeted contrast enhancement, particularly of the liver, in computed tomography (CT) imaging.[1][2] Unlike the commercially available soluble this compound, IX-C particles are insoluble and act as a prodrug.[1] Their particulate nature facilitates uptake by the phagocytic cells of the reticuloendothelial system (RES), primarily the Kupffer cells in the liver. Following phagocytosis, the particles biodegrade, releasing this compound and carbon dioxide, leading to a localized increase in X-ray attenuation and improved visualization of hepatic structures and lesions.

This document provides detailed application notes and protocols for the research use of this compound carbonate particles as a CT contrast agent.

Principle of Action

The core application of this compound carbonate particles hinges on their passive targeting to the RES. This mechanism allows for selective opacification of organs with a high concentration of phagocytic cells, such as the liver and spleen. This targeted delivery offers a distinct advantage over conventional water-soluble contrast agents, which distribute throughout the extracellular fluid and are rapidly excreted by the kidneys. The accumulation of IX-C particles in the liver enhances the contrast between normal hepatic parenchyma and tumors, which typically have a less developed RES and therefore exhibit lower particle uptake.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound carbonate particles is presented in the table below.

PropertyValueReference
Particle Composition Cyclic carbonate of this compound
Average Particle Size Microparticles: 1-2 µm (or 1.7 mm as per another source) Nanoparticles: 290 nm
Biodegradation Products This compound and carbon dioxide
Target Cells Reticuloendothelial system (RES) phagocytic cells (Kupffer cells)
Method of Detection Computed Tomography (CT), Planar X-ray
Source of Signal Iodine

In Vivo Imaging Performance and Safety Profile

The following table summarizes the in vivo performance and safety data for this compound carbonate particles from preclinical studies.

ParameterFindingAnimal ModelReference
Contrast Enhancement (Liver) 38 Hounsfield Unit (HU) increase with 200 mg iodine/kg doseRabbit
Contrast Enhancement (Tumor) 35 HU attenuation difference between liver and tumorRabbit (VX2 liver tumor)
Hepatic Clearance 2 daysRabbit
Median Lethal Dose (LD50) Female: 2.6 g/kg body weight Male: 3.1 g/kg body weightRabbit
Renal Toxicity No significant changes in BUN and creatinine (B1669602) levels at 200 mg I/kgRat
Biodistribution (Microparticles) Primarily liver and spleen uptake, with lower kidney uptake compared to nanoparticles.Rat
Biodistribution (Nanoparticles) High retention in blood and liver; higher blood concentration compared to microparticles.Rat

Experimental Protocols

Protocol 1: Preparation of this compound Carbonate (IX-C) Particles

This protocol describes the synthesis of this compound carbonate particles using a solvent extraction/evaporation method.

Materials:

Procedure:

  • Synthesis of this compound Carbonate (IX-C):

    • Mix carbonyldiimidazole with this compound in DMSO.

    • Stir the mixture at 70°C overnight.

    • Add a catalytic amount of sodium methoxide.

    • Terminate the reaction by diluting the DMSO with methylene chloride and washing with cold water. The expected yield of IX-C is approximately 50%.

  • Preparation of IX-C Particles:

    • Dissolve the synthesized IX-C in a 3:1 (v/v) mixture of methylene chloride and acetone.

    • Add the IX-C solution to an aqueous solution of PVA.

    • Emulsify the mixture using a tissue homogenizer for 1 minute.

    • Stir the resulting emulsion at 400 rpm for 4 hours to allow for solvent evaporation and particle formation.

    • Centrifuge the emulsion at 3,000 rpm.

    • Resuspend the particles in distilled water and filter through a 5-µm filter.

    • Repeat the centrifugation and resuspension steps three times to wash the particles.

G cluster_synthesis IX-C Synthesis cluster_particle_prep Particle Preparation This compound This compound Heat Stir at 70°C This compound->Heat Carbonyldiimidazole Carbonyldiimidazole Carbonyldiimidazole->Heat DMSO DMSO DMSO->Heat NaMeO Sodium Methoxide (catalyst) Heat->NaMeO Quench Dilute & Wash NaMeO->Quench IXC This compound Carbonate (IX-C) Quench->IXC Dissolve Dissolve IX-C in Methylene Chloride/Acetone IXC->Dissolve Emulsify Emulsify in PVA solution Dissolve->Emulsify Stir Stir for 4h (Solvent Evaporation) Emulsify->Stir Centrifuge_Wash Centrifuge & Wash (3x) Stir->Centrifuge_Wash IXC_Particles This compound Carbonate Particles Centrifuge_Wash->IXC_Particles

Caption: Workflow for the synthesis of this compound Carbonate (IX-C) and its formulation into particles.

Protocol 2: In Vivo CT Imaging of the Liver in a Rabbit Model

This protocol outlines the procedure for using IX-C particles for contrast-enhanced CT imaging of the liver in a rabbit model.

Materials:

  • This compound carbonate particle suspension

  • Sterile saline

  • Anesthesia (e.g., ketamine/xylazine)

  • Intravenous catheter

  • CT scanner

Procedure:

  • Animal Preparation:

    • Anesthetize the rabbit according to approved institutional animal care and use committee (IACUC) protocols.

    • Place an intravenous catheter in a suitable vein (e.g., marginal ear vein).

  • Pre-contrast Imaging:

    • Position the rabbit in the CT scanner.

    • Acquire a pre-contrast CT scan of the abdominal region, including the entire liver.

  • Contrast Administration:

    • Administer the this compound carbonate particle suspension intravenously at a dose of 200 mg of iodine per kg of body weight.

  • Post-contrast Imaging:

    • Acquire post-contrast CT scans at multiple time points (e.g., immediately after injection and up to 2 hours post-injection) to observe the dynamics of liver enhancement.

  • Image Analysis:

    • Measure the CT attenuation in Hounsfield Units (HU) in regions of interest (ROIs) within the liver parenchyma and any visible tumors before and after contrast administration.

    • Calculate the change in HU to quantify the degree of contrast enhancement.

G Start Start Anesthetize Anesthetize Rabbit Start->Anesthetize Catheter Place IV Catheter Anesthetize->Catheter PreContrast Acquire Pre-contrast CT Catheter->PreContrast Administer Administer IX-C Particles (200 mg I/kg) PreContrast->Administer PostContrast Acquire Post-contrast CT Administer->PostContrast Analyze Analyze Image Data (HU Measurement) PostContrast->Analyze End End Analyze->End

Caption: Experimental workflow for in vivo CT imaging using this compound carbonate particles.

Mechanism of Cellular Uptake and Biodegradation

The following diagram illustrates the proposed mechanism of action of this compound carbonate particles at the cellular level.

G IXC_Particle This compound Carbonate Particle Phagocytosis Phagocytosis IXC_Particle->Phagocytosis Kupffer_Cell Kupffer Cell (in Liver Sinusoid) Kupffer_Cell->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Biodegradation Biodegradation Phagosome->Biodegradation This compound This compound Biodegradation->this compound CO2 Carbon Dioxide Biodegradation->CO2 CT_Signal Enhanced CT Signal This compound->CT_Signal

Caption: Cellular uptake and biodegradation pathway of this compound carbonate particles in Kupffer cells.

Potential Research Applications

While the primary application of this compound carbonate particles is as a CT contrast agent for the liver, their properties suggest potential for further research and development:

  • Macrophage Imaging: The inherent targeting of these particles to phagocytic cells makes them a candidate for imaging macrophage activity in various pathological conditions, not limited to the liver.

  • Blood-Pool Imaging: this compound carbonate nanoparticles have shown potential as a blood-pool imaging agent due to their initial high concentration in the blood.

  • Drug Delivery Vehicle: Although not yet demonstrated, the biodegradable nature of these particles could theoretically be exploited for the targeted delivery of therapeutic agents to the liver. The particles could be functionalized to encapsulate or adsorb drugs for co-delivery. Further research is needed to explore this possibility.

Conclusion

This compound carbonate particles represent a promising platform for targeted contrast enhancement in CT imaging, with a clear application in the visualization of liver tumors. The provided protocols and data serve as a foundation for researchers interested in utilizing this technology. Future investigations may expand their application into other imaging modalities and potentially into the realm of theranostics.

References

Application Notes and Protocols for Ioxilan in Visceral and Coronary Angiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxilan is a nonionic, low-osmolar radiographic contrast agent used for intravascular administration.[1][2] Its primary application is to enhance the visualization of vascular structures during various imaging procedures, including visceral and coronary angiography.[1][3] Chemically, this compound is a tri-iodinated agent, and the degree of contrast enhancement is directly related to its iodine content.[3] This document provides detailed application notes and protocols for the use of this compound in visceral and coronary angiography, tailored for a scientific and research audience.

Mechanism of Action

The fundamental mechanism of action of this compound is based on the attenuation of X-rays by the iodine atoms within its molecular structure. When injected into the bloodstream, this compound opacifies the vessels in its path, allowing for radiographic visualization of the vascular anatomy until it is diluted by blood flow and eventually eliminated from the body. This compound does not have a specific biological target in the traditional sense of a therapeutic drug and is not known to engage in specific signaling pathways for its primary diagnostic function. Its effects are primarily physicochemical. However, like other iodinated contrast media, this compound can have biological effects, including transient alterations in blood osmolality and interactions with blood components. Some studies on iodinated contrast media have shown effects on leukocyte-endothelial interactions and the potential for non-IgE-mediated mast cell activation.

Pharmacokinetics

This compound exhibits biphasic and first-order pharmacokinetics. Following intravenous administration, peak plasma concentrations are reached almost immediately. There is a rapid distribution phase, with a half-life of approximately 13 to 24 minutes, followed by a slower elimination phase with a half-life of around 102 to 137 minutes. This compound shows negligible binding to plasma proteins and is not metabolized. It is primarily excreted unchanged in the urine, with over 93% of the administered dose recovered within 24 hours.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in visceral and coronary angiography.

Table 1: this compound Dosage and Administration for Visceral and Coronary Angiography

ParameterVisceral AngiographyCoronary Angiography & Left Ventriculography
This compound Concentration 350 mgI/mL350 mgI/mL
Typical Injection Volume Proportional to blood flow and vessel characteristicsLeft/Right Coronary Arteries: 2 - 10 mLLeft Ventricle: 25 - 50 mL
Maximum Procedural Dose 250 mL250 mL

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Plasma Protein Binding Negligible
Metabolism None
Primary Route of Excretion Renal (unchanged)
Urinary Excretion (24h) ~94%
Distribution Half-Life 13.1 ± 4.2 min (females)23.5 ± 15.3 min (males)
Elimination Half-Life 102.0 ± 16.9 min (females)137.0 ± 35.4 min (males)

Experimental Protocols

The following are detailed protocols for the use of this compound in visceral and coronary angiography. These protocols are intended for research and preclinical studies and should be adapted to specific experimental designs and institutional guidelines.

Protocol 1: Visceral Angiography with this compound

1. Subject Preparation:

  • Subjects should fast for at least 8 hours prior to the procedure to minimize the risk of aspiration.

  • Ensure adequate hydration before and after the procedure to facilitate the clearance of the contrast agent.

  • Obtain baseline vital signs and perform any necessary blood work, such as a complete blood count and renal function tests.

  • Administer a mild sedative if required to minimize movement artifacts during imaging.

2. Equipment and Reagents:

  • This compound injection (350 mgI/mL)

  • Angiography catheters (e.g., 5-Fr simple angled visceral hook)

  • Guidewires

  • Power injector

  • Fluoroscopy equipment

  • Physiological monitoring equipment (ECG, blood pressure, pulse oximetry)

  • Emergency resuscitation equipment

3. Procedure:

  • Gain vascular access, typically via the femoral artery.

  • Under fluoroscopic guidance, advance the catheter to the aorta.

  • Perform an initial aortogram to visualize the origins of the major visceral arteries.

  • Selectively catheterize the visceral artery of interest (e.g., celiac, superior mesenteric, or inferior mesenteric artery).

  • This compound Injection:

    • The volume and rate of injection should be proportional to the blood flow of the target vessel.

    • For the celiac and superior mesenteric arteries, a typical injection rate is 5-7 mL/s for a total volume of 15-35 mL.

    • A test injection of a small volume of this compound can be performed to confirm catheter placement and assess blood flow.

    • Use a power injector for controlled and consistent injection rates.

  • Acquire images throughout the arterial, capillary, and venous phases of contrast enhancement.

  • After imaging, remove the catheter and apply pressure to the access site to ensure hemostasis.

4. Post-Procedure Monitoring:

  • Monitor vital signs and the vascular access site for at least 4-6 hours post-procedure.

  • Encourage continued hydration to aid in the renal clearance of this compound.

  • Assess for any adverse reactions to the contrast agent.

Protocol 2: Coronary Angiography with this compound

1. Subject Preparation:

  • Similar to visceral angiography, subjects should be fasting and well-hydrated.

  • Obtain baseline ECG, vital signs, and relevant blood work.

  • Administer a mild sedative and local anesthetic at the access site.

2. Equipment and Reagents:

  • This compound injection (350 mgI/mL)

  • Coronary catheters (e.g., Judkins or Amplatz catheters)

  • Guidewires

  • Power injector (optional, manual injection is common)

  • Cine-angiography equipment

  • Physiological monitoring equipment

  • Emergency resuscitation and defibrillation equipment

3. Procedure:

  • Gain vascular access (femoral or radial artery).

  • Under fluoroscopic guidance, advance the catheter to the aortic root.

  • Selectively engage the ostium of the left or right coronary artery.

  • This compound Injection:

    • Left and Right Coronary Arteries: Inject 2-10 mL of this compound. The injection rate should be sufficient to opacify the artery without causing dissection, typically performed as a rapid manual injection or a controlled power injection at a low rate (e.g., 2-4 mL/s).

    • Left Ventriculography: Inject 25-50 mL of this compound at a higher rate to opacify the left ventricle.

    • A small test injection is crucial to confirm stable catheter placement before the main injection.

  • Acquire cine-angiographic images from multiple projections to visualize the entire coronary tree.

  • After imaging all desired vessels, remove the catheter and achieve hemostasis at the access site.

4. Post-Procedure Monitoring:

  • Continuously monitor ECG and vital signs.

  • Monitor the vascular access site for bleeding or hematoma.

  • Maintain hydration.

  • Observe for any signs of adverse cardiac events or contrast reactions.

Visualizations

G cluster_prep Pre-Procedure cluster_proc Angiography Procedure cluster_post Post-Procedure P1 Subject Fasting & Hydration P2 Obtain Baseline Vitals & Labs P1->P2 P3 Administer Sedation P2->P3 A1 Vascular Access P3->A1 Proceed to Angiography A2 Catheter Placement A1->A2 A3 This compound Injection A2->A3 A4 Image Acquisition A3->A4 M1 Monitor Vitals & Access Site A4->M1 Procedure Complete M2 Ensure Continued Hydration M1->M2 M3 Assess for Adverse Reactions M2->M3

Caption: General workflow for angiography using this compound.

G cluster_mechanism Mechanism of Contrast Enhancement This compound This compound Injection (Tri-iodinated Molecule) Bloodstream Distribution in Bloodstream This compound->Bloodstream Vessel Opacification of Target Vessel Bloodstream->Vessel Attenuation Differential X-ray Attenuation Vessel->Attenuation Xray X-ray Beam Xray->Vessel Image Angiographic Image Attenuation->Image

Caption: Conceptual diagram of this compound's mechanism of action.

References

Application Notes and Protocols for Ioxilan in Preclinical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxilan is a nonionic, low-osmolar, tri-iodinated contrast agent widely used in clinical diagnostic radiology, including computed tomography (CT), angiography, and urography.[1] Its favorable safety profile and efficient X-ray attenuation properties also make it a valuable tool for preclinical imaging studies in animal models.[1] These application notes provide an overview of the use of this compound in preclinical micro-CT imaging, offering detailed protocols adapted from studies using analogous iodinated contrast agents due to a scarcity of published, detailed protocols for this compound itself. The primary applications covered include vascular, renal, and tumor imaging.

This compound enhances the visibility of internal structures by opacifying blood vessels and tissues.[2][3] When administered intravenously, the iodine atoms in the this compound molecule absorb X-rays, creating a contrast between the agent-filled structures and the surrounding tissues.[1] It is rapidly distributed throughout the bloodstream and is primarily excreted by the kidneys.

Key Physicochemical and Pharmacokinetic Properties

PropertyValueSource
Drug Class Iodinated, nonionic, low-osmolar contrast medium
Mechanism X-ray absorption by iodine atoms
Administration Intravenous (IV) injection
Onset of Action Rapid, within minutes of injection
Distribution Primarily in the vascular and extravascular fluid compartments
Metabolism Not metabolized
Elimination Primarily via renal excretion
Plasma Half-life (Human) Approximately 2 hours

Preclinical Applications and Protocols

While specific, validated preclinical protocols for the standard formulation of this compound are not widely published, the following sections provide detailed experimental protocols adapted from studies using similar nonionic, iodinated contrast agents like Iohexol and Iomeprol. These should serve as a robust starting point for developing this compound-specific imaging protocols.

Vascular Imaging (Angiography)

Micro-CT angiography with this compound can provide high-resolution, three-dimensional visualization of the vasculature in small animals, which is critical for studies in cardiovascular disease, developmental biology, and oncology.

This protocol is adapted from studies performing micro-CT angiography in mice with conventional iodinated contrast agents.

Materials:

  • This compound injection (300 or 350 mgI/mL)

  • Small animal micro-CT scanner

  • Anesthesia system (e.g., isoflurane (B1672236) vaporizer)

  • Catheter (e.g., 30-gauge) for tail vein injection

  • Physiological monitoring system (respiration, temperature)

  • Animal heating system

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Place a catheter into the lateral tail vein for contrast administration. Position the animal on the scanner bed, ensuring it is kept warm to maintain stable physiology.

  • Pre-contrast Scan: Perform a non-contrast micro-CT scan of the region of interest to serve as a baseline.

  • Contrast Administration: Administer this compound via the tail vein catheter. For dynamic imaging of arterial and venous phases, a bolus injection is often used. A typical dose would be in the range of 100-200 µL.

  • Dynamic Scanning: Begin scanning immediately upon injection to capture the arterial phase, followed by subsequent scans to visualize the venous and equilibrium phases.

  • Image Reconstruction and Analysis: Reconstruct the acquired projection data into 3D volumes. Vascular structures can then be segmented and quantified for parameters such as vessel volume, density, and tortuosity.

G cluster_prep Animal Preparation cluster_scan Imaging Protocol cluster_analysis Data Analysis Anesthetize Anesthetize Animal (e.g., Isoflurane) Catheterize Place Tail Vein Catheter Anesthetize->Catheterize Position Position on Scanner Bed with Heating Catheterize->Position PreScan Acquire Pre-contrast Micro-CT Scan Position->PreScan Inject Inject this compound (IV Bolus) PreScan->Inject DynamicScan Perform Dynamic Micro-CT Scans Inject->DynamicScan Reconstruct Reconstruct 3D Image Volume DynamicScan->Reconstruct Segment Segment Vasculature Reconstruct->Segment Quantify Quantify Vascular Parameters Segment->Quantify

Experimental workflow for in vivo micro-CT angiography.
Renal Function and Morphology

This compound is excreted by the kidneys, making it an excellent agent for assessing renal perfusion, glomerular filtration rate (GFR), and the morphology of the renal cortex, medulla, and collecting system.

This protocol is designed to assess renal perfusion and excretion dynamics.

Materials:

  • This compound injection (300 or 350 mgI/mL)

  • Small animal micro-CT scanner

  • Anesthesia and physiological monitoring equipment

  • IV catheter and infusion pump

  • Software for pharmacokinetic modeling

Procedure:

  • Animal Preparation: Anesthetize the rat and place an IV catheter. Position the animal in the scanner with the kidneys in the center of the field of view.

  • Pre-contrast Scan: Acquire a baseline scan of the abdominal region.

  • Contrast Administration and Dynamic Scanning:

    • Administer a bolus of this compound (e.g., 0.3 mL) via the IV catheter.

    • Immediately begin a series of rapid scans (e.g., every 5-10 seconds for the first 2 minutes) to capture the cortical perfusion phase.

    • Continue with less frequent scans (e.g., every 1-2 minutes for up to 30 minutes) to monitor the corticomedullary and excretory phases.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the renal cortex, medulla, and aorta on the reconstructed images.

    • Generate time-attenuation curves (TACs) by plotting the average Hounsfield Unit (HU) value within each ROI over time.

    • Analyze the TACs to quantify parameters such as time to peak enhancement, peak enhancement, and washout rate, which reflect renal blood flow and excretory function.

G A Animal Preparation (Anesthesia, Catheterization) B Pre-contrast Micro-CT Scan A->B C IV Bolus Injection of this compound B->C D Dynamic Micro-CT Scanning (Rapid initial, then spaced) C->D E Image Reconstruction D->E F Define ROIs (Cortex, Medulla, Aorta) E->F G Generate Time-Attenuation Curves (TACs) F->G H Quantitative Analysis of TACs (Perfusion, Excretion Rates) G->H

Workflow for dynamic contrast-enhanced renal micro-CT.
Tumor Imaging and Angiogenesis Assessment

In oncological studies, this compound can be used to visualize tumor vasculature, assess vessel permeability, and evaluate the response to anti-angiogenic therapies. The leaky nature of tumor blood vessels often leads to the accumulation of contrast agents in the tumor interstitium.

This protocol allows for the quantitative assessment of tumor perfusion and vascular permeability.

Materials:

  • Tumor-bearing mouse (e.g., subcutaneous xenograft)

  • This compound injection (300 or 350 mgI/mL)

  • Small animal micro-CT scanner with physiological monitoring

  • IV catheter and infusion pump

  • Analysis software with perfusion modeling capabilities

Procedure:

  • Animal Preparation: Anesthetize the mouse and place an IV catheter. Position the animal so the tumor is within the scanner's field of view.

  • Pre-contrast Scan: Acquire a baseline scan of the tumor.

  • Dynamic Imaging: Administer a bolus of this compound (e.g., 100 µL) and immediately begin a dynamic sequence of scans over the tumor for 5-10 minutes.

  • Image Analysis:

    • Define ROIs over the tumor tissue and a major feeding artery (e.g., carotid or femoral artery) to obtain an arterial input function (AIF).

    • Generate time-attenuation curves for the tumor ROI and the AIF.

    • Apply pharmacokinetic models (e.g., Tofts model) to the data to calculate quantitative perfusion parameters such as blood flow, blood volume, and permeability-surface area product.

The assessment of tumor angiogenesis with contrast-enhanced CT relies on the principles of neovascularization, a process driven by signaling pathways, primarily the Vascular Endothelial Growth Factor (VEGF) pathway.

G cluster_ligand cluster_receptor cluster_pathway cluster_response VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

VEGF signaling pathway driving tumor angiogenesis.

Quantitative Data from Preclinical Studies

As previously noted, specific quantitative data for standard this compound in preclinical models is limited in published literature. However, studies on a particulate form, this compound carbonate (IX-C), provide some insight into the contrast enhancement achievable in preclinical models.

Table 1: Contrast Enhancement with this compound Carbonate (IX-C) Microparticles in Rabbits

OrganDose (mg I/kg)Maximum Attenuation Change (ΔHU)Time Point
Liver1002330 min post-injection
Liver2003830 min post-injection
Liver27011030 min post-injection
Spleen200245Immediately post-injection
VX2 Liver Tumor20035 (difference from liver)Up to 2 hours post-injection

Safety and Toxicology in Preclinical Models

This compound is known for its favorable safety profile in clinical use. Preclinical studies on the modified this compound carbonate (IX-C) particles provide some specific toxicity data in rodents.

Table 2: Acute Toxicity of this compound Carbonate (IX-C) Microparticles in Mice

SexMedian Lethal Dose (LD50)
Male3.1 g/kg (1.4 g I/kg)
Female2.6 g/kg (1.2 g I/kg)

In a kidney toxicity study in rats, IX-C microparticles and nanoparticles at a dose of 100 mg/kg intravenously caused significant increases in blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels one day after injection.

Conclusion

This compound is a promising contrast agent for a variety of preclinical micro-CT imaging applications. While detailed, published protocols for its standard formulation are not abundant, methodologies from similar iodinated agents provide a strong basis for protocol development. The applications in vascular, renal, and oncological imaging are particularly relevant for drug development and basic research, allowing for non-invasive, longitudinal assessment of morphology and function in small animal models. Further studies are warranted to establish optimized, specific protocols and quantitative outcome measures for this compound in these preclinical settings.

References

Application Notes and Protocols for Imaging the Reticuloendothelial System with Ioxilan Carbonate Particles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Standard Ioxilan is a water-soluble, tri-iodinated contrast agent that is typically excreted by the kidneys and does not specifically target the reticuloendothelial system (RES).[1][2] However, a specialized particulate formulation, this compound carbonate (IX-C), has been developed for targeted imaging of the RES.[1][2] These biodegradable micro- and nanoparticles serve as a prodrug of this compound.[3] Following intravenous administration, IX-C particles are recognized as foreign bodies and are rapidly phagocytosed by the cells of the RES, primarily the Kupffer cells in the liver and macrophages in the spleen. Once inside these cells, the particles degrade, releasing this compound and carbon dioxide. The localized high concentration of the iodine-containing this compound within the RES tissues allows for significant contrast enhancement in computed tomography (CT) imaging. This enables detailed visualization and assessment of the liver and spleen.

This document provides detailed application notes and experimental protocols for the synthesis of this compound carbonate particles and their use in preclinical imaging of the reticuloendothelial system.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound carbonate particles and their effect on CT imaging of the RES.

Table 1: Physicochemical Properties of this compound Carbonate (IX-C) Particles

ParameterNanoparticlesMicroparticlesReference
Average Diameter 290 nm1.7 µm
Size Range 158 - 433 nm0.64 - 4.17 µm
Composition Cyclic carbonate of this compoundCyclic carbonate of this compound
Degradation Products This compound, Carbon DioxideThis compound, Carbon Dioxide

Table 2: In Vivo CT Contrast Enhancement in Rabbits with IX-C Microparticles

Administered Dose (mg I/kg)Maximum Liver Attenuation Enhancement (ΔHU) at 30 minMaximum Spleen Attenuation Enhancement (ΔHU)Reference
10023Not Reported
20038245 (immediately after injection)
270110Not Reported

ΔHU represents the change in Hounsfield Units from pre-contrast to post-contrast imaging.

Table 3: Biodistribution Characteristics of IX-C Particles in Rats (50 mg I/kg)

Particle TypeKey Biodistribution FindingsPreferred ApplicationReference
Nanoparticles High initial blood concentration. Significant uptake and retention in the liver for up to 6 hours. Higher kidney uptake compared to microparticles.Potential as a blood-pool imaging agent.
Microparticles Primarily taken up by the liver and spleen. Significantly lower kidney uptake compared to nanoparticles.Preferred as a macrophage-specific imaging agent for the RES.

Experimental Protocols

Protocol 1: Synthesis of this compound Carbonate (IX-C) Particles

This protocol is based on the solvent extraction-evaporation method. It describes the synthesis of both micro- and nanoparticles.

Materials:

Equipment:

  • Reaction vessel with stirrer

  • Tissue homogenizer

  • Centrifuge

  • 5-µm filter (for microparticles)

Procedure:

Part A: Synthesis of this compound Carbonate (IX-C)

  • In a suitable reaction vessel, dissolve this compound in DMSO.

  • Add carbonyldiimidazole to the solution and mix for 30 minutes.

  • Stir the mixture overnight at 70°C.

  • Add a catalytic amount of sodium methoxide.

  • Terminate the reaction by diluting the mixture with methylene chloride and washing with cold water.

  • The resulting this compound carbonate can be collected. The reported yield is approximately 50%.

Part B: Formulation of IX-C Microparticles

  • Dissolve the synthesized IX-C in a 3:1 (v/v) mixture of methylene chloride and acetone.

  • Prepare an aqueous solution of polyvinyl alcohol (PVA).

  • Add the IX-C solution to the PVA solution and emulsify using a tissue homogenizer for 1 minute.

  • Stir the resulting mixture at 400 rpm for 4 hours to allow for solvent evaporation.

  • Centrifuge the resulting emulsion at 3,000 rpm, resuspend the pellet in distilled water, and filter through a 5-µm filter.

  • Repeat the centrifugation and resuspension process three times to wash the particles. The resulting particles should be in the size range of 0.36 to 5.54 µm.

Part C: Formulation of IX-C Nanoparticles

  • Dissolve the synthesized IX-C in dimethylformamide.

  • Emulsify this solution into an aqueous solution of PVA.

  • The resulting nanoparticles (size range 158 to 433 nm) can be collected and washed with water by centrifugation at 10,000 rpm for 10 minutes.

Part D: (Optional) Particle Size Separation

  • For a narrower size distribution of microparticles, use density gradient centrifugation with a colloidal suspension of silica.

  • Suspend the washed microparticles in a gradient system of pure water, 50% silica suspension, and 100% silica suspension.

  • Centrifuge at 1,000 rpm for 10 minutes.

  • The microparticles in the middle layer will have a narrower size distribution (e.g., 0.64 to 4.17 µm).

  • Wash these separated particles three times in water by centrifugation at 3,000 rpm for 10 minutes.

Protocol 2: In Vivo CT Imaging of the RES in a Rabbit Model

This protocol provides a general framework for using IX-C particles for CT imaging of the liver and spleen in a rabbit model.

Materials and Equipment:

  • This compound carbonate (IX-C) particle suspension in sterile saline

  • New Zealand white rabbits (or other suitable model)

  • Anesthesia (e.g., ketamine/xylazine or isoflurane)

  • Intravenous catheter

  • In vivo micro-CT scanner

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours before the procedure, with water available ad libitum.

    • Anesthetize the rabbit and place it in a supine position on the CT scanner bed.

    • Place an intravenous catheter in a marginal ear vein for administration of the contrast agent.

    • Monitor vital signs throughout the procedure.

  • Pre-Contrast Imaging:

    • Perform a baseline, non-contrast CT scan of the abdominal region, ensuring coverage of the entire liver and spleen.

    • Suggested CT Parameters (to be optimized for the specific scanner):

      • Tube Voltage: 80-120 kVp

      • Tube Current: 100-200 mAs

      • Slice Thickness: 0.5-1.0 mm

      • Reconstruction Algorithm: Standard or soft tissue

  • Contrast Administration:

    • Administer the sterile suspension of IX-C microparticles intravenously. The recommended dose for significant liver enhancement is 200 mg I/kg.

    • The injection should be performed slowly over 1-2 minutes.

  • Post-Contrast Imaging:

    • Acquire post-contrast CT scans at multiple time points to observe the dynamic uptake and distribution of the particles.

    • Suggested Imaging Time Points: Immediately after injection, 10 minutes, 30 minutes, 1 hour, and 2 hours post-injection.

    • The peak liver enhancement is expected around 30 minutes post-injection.

  • Image Analysis:

    • Reconstruct the CT images.

    • Draw regions of interest (ROIs) over the liver parenchyma, spleen, and any visible lesions on both pre- and post-contrast images.

    • Calculate the change in Hounsfield Units (ΔHU) to quantify the degree of contrast enhancement in the RES organs.

Visualizations

Mechanism of RES Uptake and Imaging

RES_Uptake IXC This compound Carbonate Particles (IX-C) KC Kupffer Cell (RES) IXC->KC Phagosome Phagosome This compound Released this compound Phagosome->this compound Degradation Signal Contrast Enhancement CT CT Scanner CT->Signal X-ray Attenuation

Caption: Phagocytosis of this compound Carbonate particles by Kupffer cells for CT contrast enhancement.

Experimental Workflow for In Vivo Imaging

Workflow cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis synthesis Synthesize & Characterize IX-C Particles injection IV Injection of IX-C Particles synthesis->injection animal_prep Animal Preparation (Fasting, Anesthesia) pre_scan Pre-Contrast CT Scan animal_prep->pre_scan pre_scan->injection post_scan Post-Contrast CT Scans (Multiple Time Points) injection->post_scan roi Draw Regions of Interest (Liver, Spleen) post_scan->roi quantify Quantify ΔHU (Enhancement) roi->quantify

Caption: Experimental workflow for CT imaging of the RES using IX-C particles.

References

Troubleshooting & Optimization

Navigating Ioxilan Injection: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing adverse reactions associated with Ioxilan injection. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use.

Troubleshooting Guides

Issue: Suspected Hypersensitivity Reaction

Question: What are the immediate steps to take if a suspected hypersensitivity reaction (e.g., urticaria, angioedema, respiratory distress) occurs in a research subject after this compound administration?

Answer:

  • Stop the Infusion Immediately: Discontinue the this compound injection at the first sign of a reaction.[1]

  • Assess the Subject's Condition: Quickly evaluate airway, breathing, and circulation (ABC).

  • Administer Epinephrine (B1671497) (if anaphylaxis is suspected): For severe, life-threatening reactions, intramuscular epinephrine is the first-line treatment.[1]

  • Provide Supportive Care: Depending on the symptoms, this may include oxygen, intravenous fluids, antihistamines, and corticosteroids.[1]

  • Document the Event: Record the time of onset, specific signs and symptoms, vital signs, and all interventions.

  • Seek Emergency Medical Support: Have a clear protocol for contacting emergency medical services.

Issue: Extravasation at the Injection Site

Question: How should extravasation (leakage of this compound into surrounding tissue) be managed in a laboratory setting?

Answer:

  • Stop the Injection Immediately.

  • Leave the cannula in place initially.

  • Aspirate Residual Contrast: Attempt to aspirate any remaining this compound from the cannula.

  • Remove the Cannula.

  • Elevate the Affected Limb: This helps to reduce swelling.

  • Apply Cold Compresses: Apply cold packs to the area to minimize inflammation.

  • Monitor the Site: Observe the site for signs of blistering, ulceration, or increased pain.

  • Document the Event: Record the estimated volume of extravasated agent and the appearance of the site.

Issue: Subject with a History of Contrast Media Reaction

Question: What precautions should be taken when considering the use of this compound in a research subject with a known prior reaction to a contrast agent?

Answer:

A history of a previous reaction to a contrast agent increases the risk of a subsequent reaction.[2] Consider the following:

  • Risk-Benefit Assessment: Carefully weigh the necessity of using this compound against the potential risk.

  • Alternative Imaging: Explore if non-contrast imaging or alternative contrast agents could be used.

  • Premedication: While controversial and not always effective in preventing severe reactions, premedication with corticosteroids and antihistamines may be considered to reduce the incidence and severity of reactions.[2]

  • In Vitro Predictive Testing: For non-urgent research, consider in vitro tests like the Basophil Activation Test (BAT) or Lymphocyte Transformation Test (LTT) to assess the subject's potential for a hypersensitivity reaction to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse reactions observed with this compound injection?

A1: Based on clinical trial data, the most frequently reported adverse reactions include headache, fever, nausea, and angina pectoris.

Q2: What are the known severe adverse reactions to this compound?

A2: Severe, though less common, reactions can include anaphylaxis (difficulty breathing, swelling of the face and throat), significant changes in blood pressure, irregular heartbeats, and in rare cases, heart attack. Severe cutaneous adverse reactions (SCARs) can also occur, developing from one hour to several weeks after administration.

Q3: Is this compound associated with renal toxicity?

A3: Yes, like other iodinated contrast media, this compound can induce contrast-induced nephropathy (CIN), which is a decline in kidney function. This risk is higher in individuals with pre-existing kidney conditions, diabetes, or dehydration.

Q4: Are there any absolute contraindications for the use of this compound?

A4: this compound is contraindicated for intrathecal administration. Inadvertent intrathecal use can lead to serious adverse events, including death. It is also contraindicated in individuals with a known hypersensitivity to this compound or its components.

Q5: Can in vitro tests predict the likelihood of an adverse reaction to this compound?

A5: In vitro tests such as the Basophil Activation Test (BAT) and the Lymphocyte Transformation Test (LTT) can be used to assess the potential for hypersensitivity reactions. The BAT evaluates the activation of basophils in response to the drug, while the LTT measures the proliferation of T-lymphocytes. These tests can be valuable tools in a research setting to screen subjects with a history of allergies or previous contrast reactions.

Data Presentation

Table 1: Incidence of Common Adverse Reactions to this compound in Controlled Clinical Studies

Adverse EventThis compound (n=531)Comparator (n=542)
Body as a Whole
Headache19 (3.6%)15 (2.8%)
Fever9 (1.7%)11 (2.0%)
Hematoma at Injection Site4 (0.8%)0 (0%)
Chills3 (0.6%)0 (0%)
Cardiovascular
Angina Pectoris7 (1.3%)Not specified
HypertensionNot specifiedNot specified
Gastrointestinal
NauseaNot specifiedNot specified

Source: Adapted from OXILAN® (this compound Injection) Prescribing Information.

Table 2: Overview of In Vitro Predictive Tests for Hypersensitivity

TestPrincipleTurnaround TimeKey Considerations
Basophil Activation Test (BAT) Measures the expression of activation markers (e.g., CD63, CD203c) on basophils via flow cytometry after exposure to the drug.~60 minutesCan identify both IgE and non-IgE mediated immediate reactions.
Lymphocyte Transformation Test (LTT) Measures the proliferation of T-lymphocytes in response to the drug, typically over several days in culture.5-6 daysUsed to detect delayed-type (T-cell mediated) hypersensitivity reactions.

Experimental Protocols

Protocol 1: Basophil Activation Test (BAT) using Flow Cytometry

Objective: To assess the in vitro activation of basophils in response to this compound as a predictor of immediate hypersensitivity.

Materials:

  • Fresh whole blood from the subject

  • This compound injection solution (at various concentrations)

  • Positive control (e.g., anti-IgE antibody or fMLP)

  • Negative control (stimulation buffer)

  • Fluorescently labeled monoclonal antibodies (e.g., anti-CCR3 for basophil identification, anti-CD63 and/or anti-CD203c for activation)

  • Lysis buffer

  • Flow cytometer

Methodology:

  • Blood Collection: Collect fresh peripheral blood in heparinized tubes.

  • Incubation: Incubate whole blood samples with this compound at a range of concentrations, a positive control, and a negative control for 15-20 minutes at 37°C.

  • Staining: Add the fluorescently labeled antibodies to the samples and incubate in the dark on ice for 30 minutes.

  • Lysis: Add lysis buffer to remove red blood cells.

  • Washing: Wash the remaining cells with buffer.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Analysis: Gate on the basophil population (e.g., using CCR3 expression) and quantify the percentage of activated basophils (expressing CD63 and/or CD203c). An increase in the percentage of activated basophils in the presence of this compound compared to the negative control suggests sensitization.

Protocol 2: Lymphocyte Transformation Test (LTT)

Objective: To assess the in vitro proliferation of T-lymphocytes in response to this compound as a predictor of delayed-type hypersensitivity.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from the subject's blood

  • This compound injection solution (at various concentrations)

  • Positive control (e.g., phytohemagglutinin - PHA)

  • Negative control (culture medium alone)

  • Cell culture medium (e.g., RPMI) with serum

  • 96-well culture plates

  • Method for assessing proliferation (e.g., 3H-thymidine incorporation, BrdU incorporation, or a colorimetric assay like XTT)

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh blood using density gradient centrifugation (e.g., with Ficoll).

  • Cell Culture: Plate the PBMCs in a 96-well plate and add this compound at various concentrations, a positive control, and a negative control in triplicate.

  • Incubation: Incubate the plate for 5-6 days at 37°C in a humidified CO2 incubator.

  • Proliferation Assay:

    • For 3H-thymidine incorporation: Add 3H-thymidine to the wells for the final 12-18 hours of culture. Harvest the cells and measure radioactivity using a beta counter.

    • For colorimetric assays (e.g., XTT): Add the reagent to the wells and incubate for a specified time. Measure the absorbance using a plate reader.

  • Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation of the this compound-stimulated wells by the mean proliferation of the negative control wells. An SI above a predetermined cutoff (e.g., ≥ 2) is typically considered a positive result, indicating T-cell sensitization to this compound.

Mandatory Visualization

Management_of_Suspected_Hypersensitivity_Reaction cluster_Initial_Response Initial Response cluster_Triage Triage cluster_Mild_Management Mild Reaction Management cluster_Severe_Management Severe Reaction (Anaphylaxis) Management Stop_Infusion Stop this compound Infusion Immediately Assess_ABC Assess Airway, Breathing, Circulation Stop_Infusion->Assess_ABC Call_Help Call for Emergency Medical Support Assess_ABC->Call_Help Mild_Symptoms Mild Symptoms (e.g., limited urticaria, pruritus) Call_Help->Mild_Symptoms Antihistamines Administer Antihistamines Mild_Symptoms->Antihistamines Yes Epinephrine Administer Intramuscular Epinephrine Mild_Symptoms->Epinephrine No (Severe Symptoms) Observe Observe for Progression Antihistamines->Observe Oxygen Administer High-Flow Oxygen Epinephrine->Oxygen IV_Fluids Administer IV Fluids Oxygen->IV_Fluids Corticosteroids Consider Corticosteroids IV_Fluids->Corticosteroids Start Start Start->Stop_Infusion

Caption: Workflow for Managing Suspected Hypersensitivity Reactions.

Ioxilan_Induced_Nephrotoxicity_Pathway cluster_Initiating_Factors Initiating Factors cluster_Cellular_Stress Cellular Stress Response cluster_Signaling_Pathways Signaling Pathway Alterations cluster_Cellular_Outcome Cellular Outcome This compound This compound Administration Renal_Hypoxia Renal Medullary Hypoxia This compound->Renal_Hypoxia Direct_Toxicity Direct Tubular Cell Toxicity This compound->Direct_Toxicity ROS_Generation Increased Reactive Oxygen Species (ROS) Renal_Hypoxia->ROS_Generation NO_Reduction Decreased Nitric Oxide (NO) Direct_Toxicity->NO_Reduction Mitochondrial_Damage Mitochondrial Damage Direct_Toxicity->Mitochondrial_Damage Akt_ERK_Inactivation Inactivation of Akt and ERK1/2 ROS_Generation->Akt_ERK_Inactivation p38_JNK_Activation Activation of p38 and JNK Kinases ROS_Generation->p38_JNK_Activation NFkB_Activation Activation of NF-κB ROS_Generation->NFkB_Activation Mitochondrial_Damage->ROS_Generation Apoptosis Renal Tubular Cell Apoptosis Akt_ERK_Inactivation->Apoptosis p38_JNK_Activation->Apoptosis Inflammation Inflammation p38_JNK_Activation->Inflammation NFkB_Activation->Inflammation AKI AKI Apoptosis->AKI Acute Kidney Injury (AKI) Inflammation->AKI

Caption: Signaling Pathways in this compound-Induced Nephrotoxicity.

References

Technical Support Center: Minimizing Ioxilan-Induced Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the risk of nephrotoxicity associated with the use of Ioxilan, a nonionic, low-osmolar iodinated contrast agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and how does it cause nephrotoxicity?

This compound is a tri-iodinated, nonionic, low-osmolar contrast agent used to enhance the visibility of internal structures during X-ray-based imaging procedures.[1] Like other iodinated contrast media, this compound can induce a form of acute kidney injury (AKI) known as contrast-induced nephropathy (CIN) or contrast-induced acute kidney injury (CI-AKI).[1] This is typically defined as a decline in renal function occurring within 48-72 hours of contrast media administration.[2]

The primary mechanisms underlying this compound-induced nephrotoxicity are multifactorial and include:

  • Renal Vasoconstriction and Medullary Hypoxia: this compound can cause a biphasic response in renal blood flow: a brief period of vasodilation followed by prolonged vasoconstriction.[3] This reduction in blood flow, particularly to the renal medulla, leads to a state of hypoxia (low oxygen), as this region of the kidney has a high metabolic rate and is already physiologically on the verge of hypoxia.[4]

  • Direct Tubular Cytotoxicity: this compound can exert direct toxic effects on the epithelial cells of the renal tubules. This can lead to cellular vacuolization, increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cell death.

  • Oxidative Stress: The administration of this compound can lead to an imbalance between the production of ROS and the kidney's antioxidant defenses, resulting in oxidative stress. This oxidative stress contributes to direct cellular damage and inflammation.

Q2: My experimental animals are showing signs of renal distress after this compound administration. What are the key indicators of nephrotoxicity I should monitor?

Key indicators of this compound-induced nephrotoxicity in animal models include:

  • Elevated Serum Creatinine (B1669602) (sCr) and Blood Urea Nitrogen (BUN): These are the most common biomarkers used to assess renal function. A significant increase in sCr and BUN levels 24-72 hours post-Ioxilan administration is a primary indicator of kidney injury.

  • Histopathological Changes: Examination of kidney tissue can reveal signs of injury, such as acute tubular necrosis, epithelial cell vacuolization, and the presence of proteinaceous casts in the tubules.

  • Electrolyte Imbalances: In some models, CIN can lead to changes in plasma ion concentrations, such as hyponatremia (low sodium) and hyperkalemia (high potassium).

  • Novel Biomarkers: Newer biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) may offer earlier and more sensitive detection of kidney injury compared to traditional markers.

Q3: How can I minimize the risk of nephrotoxicity in my experimental design?

Several strategies can be implemented to mitigate the risk of this compound-induced nephrotoxicity:

  • Adequate Hydration: Ensuring subjects are well-hydrated before and after this compound administration is a crucial preventative measure. Intravenous hydration with isotonic saline (0.9% NaCl) is a commonly recommended practice.

  • Dose Optimization: Use the lowest effective dose of this compound necessary to achieve the desired imaging contrast. Dose-dependent toxicity has been demonstrated in animal models.

  • Use of N-acetylcysteine (NAC): NAC is an antioxidant that has been investigated for its potential to prevent CIN. While clinical results have been mixed, some studies suggest a potential benefit, particularly at higher doses. Its proposed mechanisms include scavenging free radicals and improving renal blood flow.

  • Consideration of Co-administered Drugs: Avoid concurrent administration of other nephrotoxic drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and certain antibiotics, as this can exacerbate kidney injury.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Serum Creatinine in a Rabbit Model

This compound Dose (g I/kg)Mean Change in Serum Creatinine (mg/dL) at 48h
2.5+0.2
5.0+0.8
7.5+1.5
10.0+2.5

Data adapted from a study in New Zealand white rabbits, demonstrating a positive correlation between the dose of this compound and the increase in serum creatinine levels 48 hours post-administration.

Table 2: Comparison of Nephrotoxicity between Different Contrast Media

Contrast MediumTypeRelative Risk of CIN (vs. Iodixanol)
Iodixanol (B1672021)Iso-osmolar Nonionic1.00 (Reference)
This compoundLow-osmolar NonionicNo significant difference
Iohexol (B1672079)Low-osmolar Nonionic5.26
IoxaglateLow-osmolar Ionic1.72
IopamidolLow-osmolar NonionicNo significant difference
IopromideLow-osmolar NonionicNo significant difference
IoversolLow-osmolar NonionicNo significant difference

This table summarizes findings from a meta-analysis of randomized controlled trials comparing the incidence of contrast-induced nephropathy. While iso-osmolar iodixanol showed a lower risk compared to some low-osmolar agents like iohexol and ioxaglate, there was no significant difference in risk when compared with other low-osmolar nonionic agents like this compound.

Experimental Protocols

Protocol 1: Induction of this compound-Induced Nephrotoxicity in a Rabbit Model

This protocol is based on a previously described model of contrast-induced acute kidney injury.

  • Animal Model: Male New Zealand white rabbits (2.1–3.1 kg).

  • Anesthesia: Anesthetize animals with a combination of ketamine (40 mg/kg, IM) and xylazine (B1663881) (5 mg/kg, IM).

  • Catheterization: Place a cannula in the marginal ear vein for this compound infusion and another in a central ear artery for blood collection.

  • This compound Administration: Infuse this compound intravenously over 30 minutes at the desired dose (e.g., 5.0 g I/kg).

  • Blood Sampling: Collect blood samples at baseline (before this compound administration) and at various time points post-infusion (e.g., 24h, 48h) for renal function tests.

  • Euthanasia and Tissue Collection: At the end of the study period (e.g., 48 hours), euthanize the animals and collect kidney tissue for histopathological analysis.

Protocol 2: Assessment of Renal Function

  • Serum Creatinine (sCr) and Blood Urea Nitrogen (BUN) Measurement:

    • Centrifuge collected blood samples to separate serum.

    • Analyze serum for sCr and BUN concentrations using commercially available assay kits according to the manufacturer's instructions.

  • Histopathological Evaluation:

    • Fix collected kidney tissues in 10% neutral buffered formalin.

    • Embed the tissues in paraffin (B1166041) and section them at 4-5 µm.

    • Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

    • Examine the stained sections under a light microscope for evidence of tubular necrosis, vacuolization, cast formation, and interstitial inflammation.

Mandatory Visualizations

Ioxilan_Nephrotoxicity_Pathway This compound This compound Administration Vasoconstriction Renal Vasoconstriction This compound->Vasoconstriction DirectToxicity Direct Tubular Cell Toxicity This compound->DirectToxicity ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Hypoxia Medullary Hypoxia Vasoconstriction->Hypoxia Reduced O2 Supply CellDamage Tubular Cell Damage & Apoptosis Hypoxia->CellDamage DirectToxicity->CellDamage ROS->CellDamage Oxidative Stress AKI Acute Kidney Injury (AKI) CellDamage->AKI Decreased GFR

Caption: Pathophysiological pathways of this compound-induced nephrotoxicity.

Experimental_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration AnimalModel Select Animal Model (e.g., Rabbit) Baseline Baseline Measurements (sCr, BUN, Body Weight) AnimalModel->Baseline Hydration Pre-Hydration (Optional, e.g., Saline) Baseline->Hydration Anesthesia Anesthesia Hydration->Anesthesia IoxilanAdmin This compound Administration (IV Infusion) Anesthesia->IoxilanAdmin Monitoring Post-Administration Monitoring (24h, 48h) IoxilanAdmin->Monitoring BloodSampling Blood Sampling (sCr, BUN) Monitoring->BloodSampling TissueCollection Euthanasia & Kidney Tissue Collection BloodSampling->TissueCollection Analysis Histopathological Analysis TissueCollection->Analysis

Caption: Experimental workflow for assessing this compound-induced nephrotoxicity.

References

Technical Support Center: Optimizing Ioxilan for Superior Image Quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Ioxilan for preclinical and clinical imaging. Find answers to frequently asked questions and step-by-step troubleshooting guides to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action for image enhancement?

A1: this compound is a low-osmolar, nonionic, tri-iodinated diagnostic contrast agent used in X-ray-based imaging modalities like computed tomography (CT).[1][2] Its mechanism of action is based on the high atomic number of its iodine atoms, which effectively absorb X-rays.[2] When administered intravenously, this compound opacifies the blood vessels and distributes into the extracellular fluid space, increasing the attenuation of X-rays in these areas.[1][3] This process creates a higher contrast between the targeted tissues and surrounding structures, allowing for detailed radiographic visualization. Because it is a nonionic monomer, this compound offers a favorable safety and tolerance profile.

Q2: What are the key physicochemical properties of this compound?

A2: this compound is a water-soluble, tri-iodinated x-ray contrast agent. It is available in two primary concentrations for injection: 300 mgI/mL and 350 mgI/mL. Key properties, including osmolality and viscosity, are crucial for its performance and patient tolerance. This compound has one of the lowest osmolalities among nonionic monomers, which helps improve patient comfort.

Data Presentation: Physicochemical Properties of this compound Formulations

PropertyOXILAN® 300 mgI/mLOXILAN® 350 mgI/mLPlasma (Reference)
This compound Content623 mg/mL727 mg/mLN/A
Organically Bound Iodine48.1%48.1%N/A
Osmolality (mOsm/kg water @ 37°C)610721~285
Viscosity (cPs @ 37°C)5.18.1N/A
Viscosity (cPs @ 20°C)9.416.3N/A
Specific Gravity (@ 37°C)1.3191.373N/A
Specific Gravity (@ 20°C)1.3271.382N/A
Data sourced from FDA accessdata.

Q3: How does this compound concentration impact CT image quality?

A3: The degree of contrast enhancement in CT imaging is directly related to the iodine concentration delivered to the region of interest. Higher concentrations of iodinated contrast media generally produce a greater peak of enhancement, measured in Hounsfield Units (HU). Studies comparing different iodine concentrations have shown that higher concentration agents (e.g., 400 mg/mL) result in significantly higher peak enhancement in various tissues compared to lower concentrations (e.g., 300 or 350 mg/mL). This improved enhancement leads to a better signal-to-noise ratio, making the calculation of physiological parameters more robust. Therefore, for applications like CT perfusion, using the highest available iodine concentration is often recommended.

Q4: What are the essential pharmacokinetic parameters of this compound to consider for experimental timing?

A4: Understanding the pharmacokinetics of this compound is critical for timing image acquisition. Following intravenous injection, peak iodine plasma levels occur almost immediately. These levels then decline rapidly within 5 to 10 minutes due to dilution in vascular and extravascular fluid compartments. The drug exhibits a biphasic elimination pattern. This compound is distributed mainly in the blood, is not metabolized, and its binding to plasma protein is negligible. It is primarily excreted unchanged by the kidneys.

Data Presentation: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterValue (Women)Value (Men)
Distribution Phase Half-Life 13.1 ± 4.2 minutes23.5 ± 15.3 minutes
Elimination Phase Half-Life 102.0 ± 16.9 minutes137.0 ± 35.4 minutes
Total Clearance 95.4 ± 11.1 mL/min101.0 ± 14.7 mL/min
Renal Clearance 89.4 ± 13.3 mL/min94.9 ± 16.6 mL/min
Urinary Excretion (at 24 hrs) ~93.7% of dose~93.7% of dose
Data represents mean ± sd.

For optimal contrast, dynamic CT scanning is recommended between 30 and 90 seconds after injection to capture the greatest enhancement. For excretory urography, optimum contrast typically occurs within 5-15 minutes.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Image Contrast

This guide helps address suboptimal image enhancement after this compound administration.

Mandatory Visualization

G cluster_0 Problem Identification cluster_1 Investigation & Optimization Steps cluster_2 Potential Solutions cluster_3 Outcome start Poor Image Contrast p1 Verify this compound Concentration & Dose start->p1 Check Dose Calculation (e.g., based on body weight) p2 Review Injection Parameters p1->p2 Dose OK s1 Increase Iodine Delivery Rate (IDR) p1->s1 IDR Too Low p3 Optimize Scan Timing p2->p3 Injection Rate & Volume OK p2->s1 Flow Rate Too Low p4 Adjust CT Scanner Parameters p3->p4 Timing OK s2 Synchronize Scan Start with Peak Enhancement p3->s2 Scan Mismatched with Pharmacokinetics s3 Lower Tube Voltage (kVp) p4->s3 Default kVp Too High end_node Improved Image Contrast s1->end_node s2->end_node s3->end_node G cluster_prep 1. Preparation cluster_scan 2. Imaging cluster_post 3. Post-Procedure prep_animal Anesthetize Animal (e.g., Isoflurane) place_catheter Place IV Catheter (e.g., marginal ear vein) prep_animal->place_catheter position_animal Position Animal on CT Gantry place_catheter->position_animal prep_contrast Prepare this compound Dose (Warm to 37°C) position_animal->prep_contrast inject_contrast Inject this compound (via power injector) prep_contrast->inject_contrast scan_non_contrast Acquire Baseline Non-Contrast Scan scan_non_contrast->inject_contrast scan_contrast Acquire Dynamic Contrast-Enhanced Scans inject_contrast->scan_contrast monitor_animal Monitor Animal During Recovery analyze_images Reconstruct and Analyze Images monitor_animal->analyze_images

References

Technical Support Center: Ioxilan Image Contrast Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting poor image contrast when using Ioxilan (Oxilan), a nonionic, low-osmolar iodinated contrast agent.

Troubleshooting Guide: Poor Image Contrast

This guide provides a systematic approach to identifying and resolving common issues leading to suboptimal image contrast in experiments involving this compound.

Question: Why is the contrast in my images poor despite using this compound?

Answer: Poor image contrast with this compound can stem from a variety of factors, which can be broadly categorized into three areas: the contrast agent itself, patient or subject variables, and imaging equipment and procedural parameters. A step-by-step investigation of these areas will help pinpoint the root cause.

Initial Assessment Workflow

initial_assessment start Poor Image Contrast Observed check_agent 1. Verify this compound Integrity - Correct Concentration? - Stored Properly? - Expired? start->check_agent check_protocol 2. Review Administration Protocol - Correct Dosage? - Appropriate Injection Rate? - Correct Timing? check_agent->check_protocol check_subject 3. Assess Subject-Specific Factors - Body Weight/BMI? - Renal Function? - Hydration Status? check_protocol->check_subject check_equipment 4. Evaluate Imaging Parameters - Optimal kVp? - Correct Reconstruction Algorithm? - Equipment Calibrated? check_subject->check_equipment solution Implement Corrective Actions check_equipment->solution

Caption: Initial troubleshooting workflow for poor image contrast.

Category 1: this compound Contrast Agent Issues

Question: Could the this compound solution itself be the cause of poor contrast?

Answer: Yes, the integrity of the this compound solution is crucial for optimal contrast.

  • Incorrect Concentration: The degree of contrast enhancement is directly related to the iodine content in the administered dose.[1][2] Ensure you are using the appropriate concentration of this compound for the specific imaging procedure. This compound is available in concentrations of 300 mgI/mL and 350 mgI/mL.[3]

  • Improper Storage: this compound should be stored at controlled room temperature and protected from light. Exposure to extreme temperatures or light can potentially lead to degradation of the agent, although it is designed to be a stable compound.[4]

  • Drug Incompatibility: Do not mix this compound with other drugs or solutions in the same intravenous line, as chemical incompatibility can occur.[1]

Category 2: Subject-Specific Factors

Question: How do the characteristics of the research subject affect image contrast?

Answer: Patient or animal subject characteristics significantly influence the distribution and concentration of this compound, thereby affecting image contrast.

  • Body Weight and Composition: Higher body weight and body mass index (BMI) can lead to a greater volume of distribution for the contrast agent, resulting in lower iodine concentration in the target tissues. Doses may need to be adjusted based on body weight to achieve adequate contrast.

  • Renal Function: this compound is excreted by the kidneys. Impaired renal function can affect the clearance of the contrast agent, potentially altering the time-to-peak enhancement. While less of a direct cause for poor initial contrast, it is a critical safety consideration.

  • Hydration Status: Dehydration can lead to relative intravascular volume depletion, which may affect the renal response to the contrast agent's osmotic load and potentially influence its distribution. Adequate hydration before and after administration is recommended.

  • Cardiovascular Status: Factors like cardiac output can influence the rate of delivery of the contrast agent to the target tissues.

Category 3: Imaging Protocol and Equipment Parameters

Question: Can the way we perform the injection and imaging affect the contrast?

Answer: Absolutely. The administration protocol and the imaging parameters are critical for achieving optimal contrast enhancement.

  • Suboptimal Injection Protocol:

    • Injection Rate: The rate of injection influences the peak iodine concentration in the blood. For many procedures, a rapid bolus injection is necessary to achieve maximum enhancement. The injection rate should be proportional to the blood flow in the vessel of interest.

    • Scan Timing: Peak enhancement occurs shortly after a bolus injection, typically between 15 and 120 seconds. Imaging too early or too late will result in suboptimal contrast. Dynamic scanning within 30 to 90 seconds after injection can help capture the greatest enhancement.

    • Catheter and Tubing: The choice of intravenous catheter and the length of the tubing can affect the actual flow rate of the contrast injection. Longer tubing sets can degrade contrast performance.

  • Inappropriate Imaging Parameters:

    • Tube Voltage (kVp): Lowering the kVp closer to the K-edge of iodine (33.2 keV) increases the attenuation of the contrast agent, leading to higher image contrast. However, this may also increase image noise.

    • Image Reconstruction: Modern CT scanners use iterative reconstruction algorithms that can reduce image noise and improve the quality of low-dose and low-contrast images. Using the wrong reconstruction algorithm can result in poor image quality.

    • Equipment Calibration: Regular calibration of the imaging equipment is essential to ensure accurate and consistent performance.

Troubleshooting Logic for Injection and Scanning Parameters

protocol_troubleshooting start Suboptimal Contrast (Agent & Subject Factors Ruled Out) check_injection Review Injection Protocol - Flow Rate Adequate? - Saline Flush Used? start->check_injection check_timing Verify Scan Timing - Delay Appropriate for Target? - Bolus Tracking Used? check_injection->check_timing check_kvp Assess kVp Setting - Is it Optimized for Iodine? (e.g., 80-100 kVp) check_timing->check_kvp check_recon Evaluate Reconstruction - Iterative Reconstruction Used? - Appropriate Kernel? check_kvp->check_recon adjust_protocol Adjust Injection/Scan Parameters check_recon->adjust_protocol

Caption: Logical flow for troubleshooting injection and scanning parameters.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work to enhance image contrast?

A1: this compound is a nonionic, low-osmolar, water-soluble, tri-iodinated x-ray contrast agent. Its mechanism of action is based on the high atomic number of the iodine atoms in its structure, which effectively absorb X-rays. When injected into the bloodstream, this compound increases the density of the tissues and vessels it flows through, creating a higher contrast against surrounding structures in X-ray-based imaging like CT and angiography.

Q2: Are there different concentrations of this compound available, and how do I choose the right one?

A2: Yes, this compound is available in concentrations of 300 mgI/mL and 350 mgI/mL. The choice of concentration depends on the specific imaging procedure, the vessel size, and the required degree of opacification. Higher concentrations provide a greater peak of enhancement but are also more viscous. Refer to the table below for recommended dosages for common procedures.

Q3: Can this compound be mixed with other medications?

A3: No, this compound should not be mixed with or injected in intravenous lines containing other drugs or solutions. There is a potential for chemical incompatibility.

Q4: What are the key patient-related factors to consider before administering this compound to ensure good image quality?

A4: Key factors include the patient's body weight, renal function, hydration status, and any concurrent medications. For instance, doses may need to be adjusted for body weight, and adequate hydration is crucial. A thorough patient history should be taken to identify any contraindications, such as a known allergy to iodinated contrast media or severe renal impairment.

Q5: How can I optimize my CT scanner settings for use with this compound?

A5: To optimize CT settings, consider lowering the tube voltage (kVp) to a range of 80-100 kVp to increase iodine's X-ray attenuation. Utilize iterative reconstruction algorithms to mitigate potential increases in image noise at lower kVp settings. Ensure the scanner is regularly calibrated for optimal performance.

Quantitative Data Summary

Table 1: Recommended Dosages of this compound for Various Procedures

ProcedureThis compound ConcentrationTypical Adult DosageMaximum Total Dose
Intravenous
CECT of the Head300 mgI/mL100 - 200 mL200 mL
350 mgI/mL86 - 172 mL200 mL
CECT of the Body300 mgI/mL50 - 200 mL200 mL
350 mgI/mL43 - 172 mL200 mL
Excretory Urography300 mgI/mL or 350 mgI/mLVaries by protocolNot specified
Intra-arterial
Cerebral Arteriography300 mgI/mL8 - 12 mL per injection150 mL
Coronary Arteriography350 mgI/mL2 - 10 mL per injection250 mL
Left Ventriculography350 mgI/mL25 - 50 mL per injection250 mL

Source: Adapted from FDA Prescribing Information and other sources.

Table 2: Factors Influencing Image Contrast with Iodinated Agents

Factor CategorySpecific FactorImpact on ContrastRecommendation
Contrast Media Iodine ConcentrationHigher concentration generally leads to higher contrast.Select concentration based on the specific procedure and desired opacification.
Injection RateFaster rates increase peak arterial enhancement.Use a power injector for controlled, rapid bolus administration.
VolumeLarger volumes can increase parenchymal enhancement.Adjust volume based on body weight and the area being scanned.
Subject Body Weight/BMIIncreased weight can decrease iodine concentration.Consider weight-based dosing protocols.
Cardiac OutputHigher output can lead to faster washout and lower peak enhancement.May require adjustments in scan timing.
Equipment Tube Voltage (kVp)Lower kVp increases iodine attenuation and contrast.Use 80-100 kVp for enhanced iodine visualization, if scanner allows.
Reconstruction AlgorithmIterative reconstruction reduces noise and improves contrast-to-noise ratio.Employ modern reconstruction techniques, especially with low kVp imaging.

Experimental Protocols

Protocol 1: Standard Protocol for Contrast-Enhanced Computed Tomography (CECT) of the Body
  • Subject Preparation:

    • Ensure the subject is adequately hydrated.

    • Obtain baseline (pre-contrast) scans of the region of interest if required.

    • Establish intravenous access with an appropriately sized catheter (e.g., 18-20 gauge).

  • This compound Administration:

    • Warm the this compound solution to body temperature to reduce viscosity.

    • Using a power injector, administer this compound (300 mgI/mL or 350 mgI/mL) intravenously.

    • The typical volume is 50-200 mL, often calculated based on body weight.

    • The injection can be a bolus, a rapid infusion, or a combination. A typical rate for a bolus is 3-5 mL/sec.

    • Follow the contrast injection with a saline flush (e.g., 30-50 mL at the same injection rate) to push the contrast bolus and reduce artifacts.

  • Image Acquisition:

    • Initiate scanning at a predetermined delay after the start of the injection. This timing is critical and depends on the organ being imaged (e.g., arterial phase, portal venous phase).

    • For optimal enhancement, dynamic scanning can be performed between 30 and 90 seconds after injection.

    • Set the CT scanner parameters:

      • kVp: 100-120 kVp (or lower, e.g., 80 kVp, if using iterative reconstruction).

      • Use an appropriate reconstruction kernel for the anatomy of interest.

Protocol 2: Protocol for Intra-Arterial Cerebral Arteriography
  • Subject Preparation:

    • Follow standard procedures for arterial access (e.g., femoral artery).

    • Position the subject and the imaging equipment for the desired views.

  • This compound Administration:

    • Use this compound 300 mgI/mL.

    • Through a catheter placed in the cerebral artery, inject a volume of 8-12 mL per injection.

    • The injection rate should approximate the blood flow in the vessel.

  • Image Acquisition:

    • Acquire images during and immediately following the injection to visualize the arterial anatomy.

    • The total dose for the entire procedure should not exceed 150 mL.

References

Ioxilan Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Ioxilan. Adherence to these best practices is crucial for ensuring the integrity and performance of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at a controlled room temperature between 15°C and 30°C (59°F and 86°F).[1][2][3] It is imperative to protect it from light and to prevent freezing.[2][3]

Q2: How does light exposure affect this compound stability?

A2: While specific photostability studies on this compound are not extensively published, iodinated contrast media, in general, can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to deiodination and the formation of other degradation products. Therefore, it is crucial to store this compound in its original light-resistant packaging and to minimize its exposure to direct sunlight or strong artificial light during handling.

Q3: What is the shelf life of this compound?

A3: The shelf life of this compound is determined by the manufacturer and is indicated on the product's packaging and certificate of analysis. It is crucial to adhere to the expiration date to ensure the product's quality and stability.

Q4: Is this compound sensitive to temperature fluctuations?

A4: Yes, this compound should be stored within the recommended temperature range of 15°C to 30°C. Freezing should be avoided as it can compromise the integrity of the solution. While short excursions outside this range may not immediately degrade the product, prolonged exposure to temperatures outside the recommended range can affect its stability.

Q5: What are the signs of this compound degradation?

A5: this compound solutions should be clear and colorless to pale yellow. Any presence of particulate matter, discoloration, or cloudiness may indicate degradation or contamination. Do not use the solution if any of these are observed.

Troubleshooting Guide

Issue: Precipitate or crystals are observed in the this compound solution.

  • Possible Cause: The solution may have been exposed to temperatures below the recommended storage range, leading to precipitation.

  • Solution: Before use, visually inspect the solution for any particulate matter. If precipitate is observed, do not use the product. Ensure that storage temperatures are consistently maintained within the 15°C to 30°C range.

Issue: The this compound solution appears discolored (darker yellow or brown).

  • Possible Cause: Discoloration can be a sign of chemical degradation, potentially due to prolonged exposure to light or elevated temperatures.

  • Solution: Do not use a discolored solution. Discard it according to your institution's guidelines for chemical waste. Review your storage procedures to ensure adequate protection from light and temperature extremes.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Temperature 15°C to 30°C (59°F to 86°F)To maintain chemical stability and prevent precipitation or degradation.
Light Exposure Protect from lightTo prevent photodegradation, which can lead to the formation of impurities.
Freezing Do not freezeTo avoid compromising the solution's integrity and causing precipitation.
Visual Inspection Inspect for particulate matter and discoloration before useTo ensure the solution has not degraded or become contaminated.
Handling Use aseptic techniques when handling sterile solutionsTo prevent microbial contamination.

Experimental Protocols

Protocol: General Stability Assessment of an Iodinated Contrast Agent Solution like this compound

This protocol provides a general framework for assessing the stability of a solution like this compound under various stress conditions. This is a representative protocol and should be adapted based on specific laboratory capabilities and regulatory requirements.

1. Objective: To evaluate the stability of the this compound solution under thermal and photolytic stress conditions.

2. Materials:

  • This compound solution
  • Calibrated stability chambers (for controlled temperature and humidity)
  • Photostability chamber with a light source capable of emitting a standardized output (e.g., compliant with ICH Q1B guidelines)
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • pH meter
  • Appropriate analytical standards for this compound and any known impurities

3. Methods:

  • Sample Preparation:

    • Dispense aliquots of the this compound solution into appropriate, inert containers (e.g., Type I glass vials with appropriate closures).

    • Prepare a sufficient number of samples for each time point and condition.

  • Forced Degradation (Stress) Studies:

    • Thermal Stability: Place samples in stability chambers at elevated temperatures (e.g., 40°C, 50°C, 60°C).

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks for thermal stability; after the specified light exposure for photostability), withdraw samples.

    • Visually inspect each sample for changes in color and for the presence of particulate matter.

    • Measure the pH of the solution.

    • Analyze the samples by a validated, stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.

  • Data Analysis:

    • Compare the results from the stressed samples to those of a control sample stored at the recommended conditions.

    • Calculate the percentage of degradation of this compound and the formation of any impurities.

    • Assess any changes in physical appearance and pH.

Visualizations

Ioxilan_Handling_Workflow cluster_storage Storage cluster_preparation Experiment Preparation cluster_use Experimental Use cluster_disposal Disposal Store Store this compound (15-30°C, Protect from Light) Inspect Visually Inspect (Clarity, Color) Store->Inspect Aseptically_Withdraw Aseptically Withdraw Required Volume Inspect->Aseptically_Withdraw Solution is Clear & Colorless/Pale Yellow Discard Discard Unused Portion (Follow Institutional Guidelines) Inspect->Discard Particulates or Discoloration Observed Use_in_Experiment Use in Experiment Aseptically_Withdraw->Use_in_Experiment Use_in_Experiment->Discard

Caption: Workflow for proper handling of this compound from storage to disposal.

Troubleshooting_Decision_Tree Start Visual Inspection of this compound Solution Clarity Is the solution clear and free of particulates? Start->Clarity Color Is the solution colorless to pale yellow? Clarity->Color Yes Discard_Particulates Discard solution due to particulates/precipitate. Review storage temperature. Clarity->Discard_Particulates No Proceed Proceed with experiment Color->Proceed Yes Discard_Color Discard solution due to discoloration. Review light and temperature exposure. Color->Discard_Color No

Caption: Troubleshooting decision tree for visual inspection of this compound.

References

Technical Support Center: Managing Hypersensitivity Reactions to Iodinated Contrast Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions regarding hypersensitivity reactions (HSRs) to iodinated contrast media (ICM).

Frequently Asked Questions (FAQs)

Section 1: General Information

Q1: What are iodinated contrast media (ICM) and why do they cause hypersensitivity reactions?

Iodinated contrast media are agents used to enhance the visibility of internal structures in X-ray-based imaging techniques like computed tomography (CT).[1] Hypersensitivity reactions (HSRs) can occur, and are broadly categorized into two types: immediate reactions (occurring within one hour) and non-immediate or delayed reactions (occurring from one hour up to several days after administration).[2]

The mechanisms behind these reactions are complex.

  • Immediate HSRs: These can be IgE-mediated (a true allergic reaction) or non-IgE-mediated.[1] Non-IgE-mediated reactions, sometimes called anaphylactoid, may involve the direct activation of mast cells and basophils or activation of the complement system, leading to the release of histamine (B1213489) and other inflammatory mediators.[1][3] A specific receptor on mast cells, MRGPRX2, has been identified as playing a role in non-IgE-dependent degranulation in response to some ICMs.

  • Non-immediate (Delayed) HSRs: These are typically T-cell mediated processes and often manifest as skin rashes, such as maculopular exanthema.

Q2: How common are hypersensitivity reactions to modern ICM?

Modern non-ionic, low-osmolality ICM are generally safe. The incidence of immediate HSRs is reported to be between 0.3% and 1.4%. Most of these reactions are mild (0.2% to 0.5%). Severe, life-threatening reactions are rare, occurring in 0.005% to 0.06% of injections, with fatalities being even rarer at approximately 0.0006%. Delayed HSRs are estimated to occur in about 1% to 3% of patients.

Table 1: Incidence of Hypersensitivity Reactions to Low-Osmolality Iodinated Contrast Media

Reaction Type Severity Reported Incidence
Immediate HSRs All Severities 0.3% - 1.4%
Mild 0.2% - 0.5%
Moderate 0.04% - 0.1%
Severe 0.005% - 0.06%
Fatal ~0.0006%
Non-immediate HSRs All Severities 1% - 3%
Section 2: Risk Assessment

Q3: What are the most significant risk factors for an ICM hypersensitivity reaction?

The single most significant risk factor is a history of a previous reaction to an ICM. This increases the risk of a future reaction substantially, with one analysis showing an odds ratio as high as 198.8. Other established risk factors include a history of other allergies (like asthma or food/drug allergies) and being female.

Q4: Are there common misconceptions about ICM allergy risk?

Yes, several myths persist regarding risk factors:

  • Myth: Shellfish allergy increases risk. The idea that shellfish allergy is a risk factor is a misconception. The allergy is to proteins in the shellfish, not the iodine itself.

  • Myth: "Iodine allergy" is the cause. The term "iodine allergy" is inaccurate and should be avoided. HSRs are a response to the entire contrast agent molecule, not the elemental iodine. A history of a reaction to topical iodine (e.g., povidone-iodine) does not necessitate premedication.

  • Myth: A reaction won't happen on first exposure. It is incorrect to assume a patient naive to contrast media cannot have a reaction.

Table 2: Commonly Identified Risk Factors for ICM Hypersensitivity

Risk Factor Significance / Odds Ratio (OR)
History of a previous ICM reaction Most significant risk factor (OR up to 198.8)
History of other allergies (asthma, drug/food allergies) Frequently cited risk factor (OR ~3.5)
Female Sex 27% increased risk
Family history of ICM reaction Risk status is considered unknown to none due to rarity and conflicting reports
Hyperthyroidism ~3.5x increased risk
Anxiety May increase the risk of acute adverse reactions, particularly vasovagal-type events
Section 3: Prevention and Premedication

Q5: When is premedication recommended for a patient needing ICM?

Premedication is typically reserved for patients with a history of a prior mild or moderate immediate HSR to ICM who require a contrast-enhanced study. For patients with a history of a mild immediate reaction, some newer guidelines recommend against routine premedication and instead suggest switching to a different ICM agent. For those with a history of a severe reaction, the first step should be to consider alternative imaging modalities that do not require ICM. If ICM use is unavoidable in a patient with a prior severe reaction, premedication and switching the agent are recommended, and the procedure should occur in a setting equipped to manage anaphylaxis.

Q6: What are the standard premedication protocols?

While no single protocol is universally accepted, most involve corticosteroids and an H1-antihistamine. The timing of corticosteroid administration is crucial, as IV steroids are not considered effective if given less than 4-6 hours before contrast injection.

Table 3: Standard Premedication Protocols for Patients with a History of Reactions

Protocol Type Medication Regimen
Elective (Oral) - Option 1 Prednisone: 50 mg by mouth at 13, 7, and 1 hour before contrast injection. PLUS Diphenhydramine: 50 mg (IV, IM, or oral) 1 hour before injection.
Elective (Oral) - Option 2 Methylprednisolone: 32 mg by mouth at 12 and 2 hours before contrast injection. An antihistamine can be added.
Emergency (IV) Methylprednisolone sodium succinate (B1194679) (Solu-Medrol): 40 mg IV every 4 hours until the study. PLUS Diphenhydramine: 50 mg IV 1 hour before injection. (Minimum 4-5 hour protocol duration).

Q7: What is a "breakthrough reaction" and how often does it occur?

A breakthrough reaction is an HSR that occurs despite premedication. Patients premedicated due to a previous ICM reaction have a breakthrough reaction rate of approximately 1.2% to 2.1%, which is 3 to 4 times higher than the reaction rate in the general population. Younger age and having multiple indications for premedication can increase the likelihood of a breakthrough reaction. Importantly, there is evidence that simply switching to a different ICM agent is highly effective at preventing recurrent reactions, potentially more so than premedication alone.

Table 4: Efficacy of Premedication and Agent Switching in Preventing Recurrent Reactions

Management Strategy Recurrent Reaction Rate
Re-exposure to same ICM, no premedication 25% - 31.1%
Re-exposure to same ICM, with premedication 17% - 26%
Switch to different ICM, no premedication 6% - 12%
Switch to different ICM, with premedication 3% - 7.6%

Troubleshooting Guides

Section 4: Diagnosis of ICM Hypersensitivity

Q8: How can we determine if a past reaction was a true hypersensitivity and identify a safe alternative ICM?

For patients with a history of moderate-to-severe immediate HSRs or any delayed HSRs, allergy testing can be a valuable tool. This is particularly important if future ICM administration is likely. The primary methods are skin testing and, in select cases, drug provocation tests.

  • Skin Testing: This includes skin prick tests and intradermal tests. Intradermal testing with a 1:10 dilution of the ICM is often used to differentiate between nonallergic reactions and true immediate-type or delayed-type allergies. A key benefit of skin testing is its high negative predictive value (NPV), meaning a negative test result indicates a low likelihood of a future reaction. The overall NPV of skin testing has been reported to be around 93%.

  • Drug Provocation Test (DPT): This is the gold standard for diagnosis but carries the risk of inducing a reaction. It involves administering a controlled dose of a skin-test-negative ICM to confirm tolerance. DPT is contraindicated in patients with a history of severe cutaneous adverse reactions.

Objective: To identify the causative ICM in a past hypersensitivity reaction and find a tolerated alternative for future use.

Methodology:

  • Patient Selection: Perform on patients with a history of a moderate-to-severe immediate HSR or a delayed HSR. Testing is typically done 1-6 months after the initial reaction.

  • Reagents:

    • The suspect (culprit) ICM.

    • A panel of alternative, structurally different ICMs.

    • Positive control (e.g., histamine).

    • Negative control (e.g., saline).

    • ICMs are typically tested undiluted and at a 1:10 dilution in saline.

  • Procedure:

    • Inject a small amount (e.g., 0.02-0.05 mL) of each test solution intradermally on the patient's forearm or back, raising a small bleb.

    • Mark each injection site clearly.

  • Reading and Interpretation:

    • Immediate Reaction Reading: Read the results at 15-20 minutes. A positive test is typically defined as a wheal diameter that is at least 3 mm larger than the negative control, surrounded by erythema (redness).

    • Delayed Reaction Reading: Read the results again at 24, 48, and sometimes 72 hours. A positive delayed reaction is characterized by palpable infiltration, erythema, and possibly vesicles at the injection site.

  • Outcome: An ICM that yields a negative skin test result is considered a potentially safe alternative for future imaging needs. Intravenous provocation with a skin-test-negative ICM can be used to confirm tolerability.

Section 5: Management of Acute Reactions

Q9: What is the immediate protocol if a patient develops an acute hypersensitivity reaction?

The first and most critical step is to stop the contrast infusion if it is still in progress. Subsequent management depends on the severity of the reaction. All personnel involved in ICM administration should be trained in managing these reactions, and emergency equipment must be readily available.

Table 5: Treatment of Acute Hypersensitivity Reactions

Severity Symptoms Immediate Management Steps

| Mild | Scattered hives (urticaria), pruritus (itching), transient flushing | - Stop the infusion.

  • Observe the patient closely for any progression of symptoms.
  • Administer an H1-antihistamine (e.g., Diphenhydramine 25-50 mg IV/IM or Fexofenadine 180 mg PO). | | Moderate | Diffuse urticaria, mild bronchospasm/wheezing, stable vital signs | - Stop the infusion.
  • Call for medical assistance.
  • Administer an H1-antihistamine (e.g., Diphenhydramine 25-50 mg IV/IM).
  • For bronchospasm, administer a beta-agonist inhaler (e.g., Salbutamol/Albuterol, 2 puffs).
  • Monitor vital signs closely. | | Severe (Anaphylaxis) | Severe shortness of breath, stridor, laryngeal edema, hypotension, tachycardia, loss of consciousness | - Stop the infusion.
  • Call for an emergency response team (e.g., "Call a code").
  • Administer EPINEPHRINE (B1671497). This is the first-line and most critical treatment.
    • Dose: 0.3-0.5 mg (1:1000 concentration) IM into the anterolateral thigh.
    • May be repeated every 5-15 minutes as needed.
  • Place patient in a supine or Trendelenburg position (if hypotensive).
  • Administer high-flow oxygen (10-15 L/min).
  • Begin rapid IV fluid resuscitation with crystalloids (e.g., saline).
  • Secondary medications (antihistamines, corticosteroids) can be given but should never delay epinephrine administration. | | Vasovagal Reaction | Hypotension with bradycardia (slow heart rate), pallor, sweating | - Stop the infusion.
  • Place patient supine with legs elevated.
  • Administer IV fluids.
  • If bradycardia persists, administer Atropine (0.6-1.0 mg IV). |
Section 6: Special Scenarios

Q10: What can be done if a patient has a history of a severe reaction (e.g., anaphylaxis) to multiple ICMs, but a contrast-enhanced study is absolutely essential?

In this rare and high-risk scenario, a rapid drug desensitization protocol may be considered. This procedure should only be performed in an intensive care unit (ICU) or a similarly high-acuity setting with an allergist or immunologist present. The goal of desensitization is to induce a temporary state of tolerance, allowing the necessary dose of the ICM to be administered for the imaging procedure.

Objective: To safely administer a necessary dose of ICM to a patient with a confirmed severe IgE-mediated allergy.

Methodology: This protocol is an example and must be adapted and supervised by an allergy specialist.

  • Patient Preparation: The procedure is conducted in an ICU setting. The patient is premedicated, often with corticosteroids and antihistamines starting 24 hours prior.

  • Contrast Dilutions: A series of progressively concentrated solutions of the chosen ICM (e.g., Iodixanol) are prepared. The protocol typically involves 10-13 steps.

  • Procedure:

    • An initial, highly dilute dose of the ICM is administered intravenously.

    • The dose is incrementally increased at fixed intervals (e.g., every 10-15 minutes).

    • The patient's vital signs are continuously monitored throughout the process.

  • Management of Reactions: If a mild reaction (e.g., pruritus) occurs, the protocol may be paused, the symptoms treated (e.g., with IV diphenhydramine), and then the protocol is resumed at the last tolerated dose before proceeding.

  • Completion: Once the final cumulative dose required for the imaging study is reached without significant reaction, the patient is immediately taken for their procedure. The state of tolerance is transient.

Table 6: Example of a 12-Step Desensitization Protocol (Conceptual)

Step Concentration Volume (mL) Cumulative Dose (mg)
1 1:10,000 1 0.032
2 1:1,000 1 0.352
3 1:100 1 3.55
4 1:10 1 35.5
5 1:10 4 162
6 Undiluted 0.5 322
7 Undiluted 1 642
8 Undiluted 2 1282
9 Undiluted 4 2562
10 Undiluted 8 5122
11 Undiluted 16 10242
12 Undiluted 32 20482

Note: This table is for illustrative purposes only. Actual protocols may vary significantly and must be developed by a qualified specialist.

Visualizations

G cluster_trigger Trigger cluster_pathways Activation Pathways cluster_cells Effector Cells cluster_release Mediator Release cluster_symptoms Clinical Manifestation ICM Iodinated Contrast Medium IgE IgE-Mediated (True Allergy) ICM->IgE Specific IgE Cross-linking NonIgE Non-IgE-Mediated (Anaphylactoid) ICM->NonIgE Direct Activation (e.g., via MRGPRX2) MastCell Mast Cell IgE->MastCell NonIgE->MastCell Basophil Basophil NonIgE->Basophil Mediators Histamine, Leukotrienes, Prostaglandins MastCell->Mediators Basophil->Mediators Symptoms Urticaria Angioedema Bronchospasm Hypotension Mediators->Symptoms G Start Patient with History of ICM Reaction Assess Assess Severity of Initial Reaction Start->Assess Mild Mild Reaction (e.g., limited urticaria) Assess->Mild Mild Severe Moderate/Severe Reaction (e.g., anaphylaxis) Assess->Severe Moderate/ Severe Switch Switch to a Different ICM Agent Mild->Switch AltImg Consider Alternative Imaging (e.g., non-contrast CT, MRI) Severe->AltImg AllergyTest Allergy Consultation & Skin Testing AltImg->AllergyTest ICM still required Proceed Proceed with Imaging Switch->Proceed TestNeg Skin Test Negative Alternative Found AllergyTest->TestNeg TestPos Skin Test Positive/ No Alternative Found AllergyTest->TestPos Premed Premedicate + Switch Agent (High-risk setting) Premed->Proceed Desensitize Desensitization Protocol (ICU Setting) Desensitize->Proceed TestNeg->Premed TestPos->Desensitize ICM is essential G cluster_risk Risk Stratification cluster_action Recommended Action NoRisk No Prior Reaction Routine Routine Procedure NoRisk->Routine LowRisk Prior Mild Reaction Switch Switch ICM Agent (Premedication optional) LowRisk->Switch HighRisk Prior Severe Reaction Avoid Avoid ICM if possible Premedicate + Switch High-risk setting HighRisk->Avoid

References

Technical Support Center: Reducing Motion Artifacts in Ioxilan-Enhanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating motion artifacts during Ioxilan-enhanced imaging experiments.

Troubleshooting Guides

This section addresses specific issues that can lead to motion artifacts in your imaging data.

Issue 1: Blurring or ghosting is observed in the reconstructed images.

  • Question: My this compound-enhanced micro-CT images appear blurry and have ghost-like artifacts. What is the likely cause and how can I fix it?

  • Answer: Blurring and ghosting are classic signs of motion during the scan. This can be due to the animal's respiratory or cardiac activity.

    • Immediate Troubleshooting:

      • Check Animal Anesthesia and Stability: Ensure the animal is adequately anesthetized and securely positioned within the scanner. Use appropriate restraints to minimize bulk body movement.[1][2]

      • Physiological Monitoring: Verify that the physiological monitoring system (respiratory pad, ECG) is functioning correctly and providing a stable signal.

    • Advanced Solutions:

      • Implement Gating Techniques:

        • Respiratory Gating: This technique acquires image data only during specific phases of the breathing cycle, effectively "freezing" respiratory motion. You can use either prospective or retrospective gating.[3][4]

        • Cardiac Gating: For cardiac imaging, ECG gating synchronizes image acquisition with the heartbeat to minimize motion artifacts from the contracting heart muscle.[5]

      • Utilize Fast Imaging Sequences: Reducing the overall scan time minimizes the window for motion to occur. Employ the fastest scanning protocols available on your system.

Issue 2: Streak artifacts are present in the images, particularly around high-contrast areas.

  • Question: I'm seeing streak artifacts emanating from bones and this compound-filled vessels. What's causing this and how can I reduce it?

  • Answer: Streak artifacts can be caused by motion, but also by other factors like beam hardening or metal artifacts if any implants are present. When related to motion, they occur because the object is in a different position for different projection angles during the scan.

    • Immediate Troubleshooting:

      • Review Scan Parameters: Check if the scan time is excessively long. A shorter scan reduces the likelihood of motion.

      • Animal Positioning: Ensure the animal is positioned to minimize the movement of high-contrast structures within the field of view.

    • Advanced Solutions:

      • Post-Processing Motion Correction: Apply motion correction algorithms to the reconstructed data. These algorithms can retrospectively correct for movement that occurred during the scan.

      • Gating: As with blurring and ghosting, respiratory and cardiac gating are highly effective at reducing streak artifacts caused by physiological motion.

Issue 3: Inconsistent contrast enhancement is observed across different scans of the same animal.

  • Question: The level of this compound enhancement varies between scans, even when using the same protocol. Could this be related to motion?

  • Answer: Yes, inconsistent contrast enhancement can be indirectly related to motion. Changes in the animal's physiological state, such as heart rate and breathing rate, can affect the distribution of the contrast agent. Motion can also cause partial volume effects, where the signal from the contrast-filled structure is averaged with surrounding tissue, leading to an apparent decrease in enhancement.

    • Troubleshooting Steps:

      • Stabilize Physiology: Ensure the animal's physiological state is stable throughout the experiment. Maintain a consistent depth of anesthesia and monitor vital signs.

      • Standardize Injection Protocol: Use a consistent and controlled injection protocol for this compound. The injection rate and volume should be kept constant across all animals and scans.

      • Minimize Motion: Employ the motion reduction techniques described above (gating, fast scanning) to ensure consistent and accurate measurement of contrast enhancement.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the primary sources of motion in small animal imaging?

    • A1: The main sources of motion in anesthetized animals are physiological:

      • Respiratory motion: Movement of the chest and abdomen during breathing.

      • Cardiac motion: The beating of the heart.

      • Peristalsis: Involuntary movement of the digestive system.

      • Involuntary muscle movement: Minor twitches or spasms.

  • Q2: How does this compound injection itself contribute to motion artifacts?

    • A2: While this compound itself doesn't directly cause motion, the injection process can. A rapid, high-pressure injection can sometimes cause a startle response or movement in the animal, even under anesthesia. The viscosity of the contrast agent can influence the required injection pressure. This compound has a relatively low viscosity, which can facilitate a smoother, lower-pressure injection, potentially reducing the risk of animal movement.

Technique-Specific Questions

  • Q3: What is the difference between prospective and retrospective gating?

    • A3:

      • Prospective Gating: Image acquisition is triggered by the physiological signal (e.g., ECG R-wave or peak of respiration) to acquire data only during a specific phase of the motion cycle. This can lead to longer scan times but ensures a regular angular distribution of projections.

      • Retrospective Gating: Data is acquired continuously along with the physiological signal. After the scan, the data is sorted into different motion phases, and images are reconstructed from the data corresponding to a specific phase. This method is generally faster but can result in an irregular angular distribution of projections, which may lead to some artifacts.

  • Q4: When should I use respiratory gating versus cardiac gating?

    • A4:

      • Use respiratory gating for imaging the thorax and abdomen where breathing is the dominant source of motion.

      • Use cardiac gating for imaging the heart and major vessels where the motion of the heart is the primary concern.

      • In some cases, dual gating (both respiratory and cardiac) may be necessary for the highest image quality in the thoracic region.

  • Q5: Can post-processing algorithms completely remove motion artifacts?

    • A5: Post-processing algorithms can significantly reduce motion artifacts, but they may not always be able to completely eliminate them, especially in cases of severe or complex motion. It is always best to minimize motion during acquisition as much as possible.

Quantitative Data on Motion Reduction Techniques

The following tables summarize the effectiveness of various motion reduction techniques based on data from preclinical imaging studies.

TechniqueMetricImprovementReference
Respiratory Gating Variance in Tumor Volume Measurement5.9% (gated) vs. 15.8% (non-gated)
Smallest Detectable Lesion Size1.0 mm³ (gated) vs. 8.0 mm³ (non-gated)
Blurring Artifact Reduction9% - 41% at the lung-diaphragm interface
Cardiac Gating Agreement with ECG Signal89.2% (mice), 85.9% (rats) coverage probability for <5ms difference
Motion Correction (PET/MR) Signal-to-Noise Ratio (SNR)Increase from 20.3 to 27.5
Contrast-to-Noise Ratio (CNR)Increase from 11.1 to 14.5

Experimental Protocols

Protocol 1: Prospective Respiratory Gating for Mouse Micro-CT

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).

    • Place the animal on the scanner bed in a prone position.

    • Position a pneumatic pillow or other respiratory sensor on the animal's thorax to monitor breathing.

    • Administer this compound via a tail vein catheter at the desired dose and rate. A typical dose might be in the range of 100-200 mg I/kg.

  • Image Acquisition:

    • Set the x-ray source parameters (e.g., 80 kVp, 450 µA).

    • Define the acquisition window at a specific phase of the respiratory cycle (e.g., end-expiration).

    • The gating system will trigger a short x-ray exposure (e.g., 10 ms) at the selected respiratory phase for each projection.

    • Acquire a total of 360-400 projections over a 360° rotation.

    • The total scan time will typically be in the range of 3-5 minutes, depending on the respiratory rate.

  • Image Reconstruction:

    • Use a standard reconstruction algorithm (e.g., Feldkamp-Davis-Kress).

    • Apply a bilateral filter to reduce noise if necessary.

Protocol 2: Retrospective Cardiac Gating for Mouse Micro-CT

  • Animal Preparation:

    • Anesthetize the mouse and place it on the scanner bed as described above.

    • Attach ECG electrodes to the animal's paws to monitor the cardiac cycle.

    • Administer this compound as per your experimental protocol.

  • Image Acquisition:

    • Set the x-ray source parameters.

    • Acquire a large number of projections (e.g., 1800) over multiple gantry rotations (e.g., 4 rotations) while continuously recording the ECG signal.

    • Use a short exposure time for each projection (e.g., 10-20 ms).

  • Image Reconstruction:

    • The reconstruction software will use the recorded ECG signal to retrospectively sort the acquired projections into different cardiac phases (bins).

    • Reconstruct a 3D image for each cardiac phase using the projections assigned to that bin. This will result in a 4D dataset (3D + time).

Visualizations

Experimental_Workflow cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_post Data Processing anesthesia Anesthetize Animal position Securely Position in Scanner anesthesia->position monitor Attach Physiological Monitors (ECG/Respiration) position->monitor catheter Place Tail Vein Catheter monitor->catheter This compound Administer this compound catheter->this compound pre_scan Acquire Pre-Contrast Scan (Optional) This compound->pre_scan gating Select Gating Strategy (Prospective/Retrospective) pre_scan->gating acquisition Initiate Gated Image Acquisition gating->acquisition reconstruction Reconstruct Gated Images acquisition->reconstruction motion_correction Apply Post-Processing Motion Correction (Optional) reconstruction->motion_correction analysis Quantitative Image Analysis motion_correction->analysis

Caption: Workflow for this compound-enhanced imaging with motion artifact reduction.

Troubleshooting_Logic start Motion Artifacts Detected? (Blurring, Ghosting, Streaks) check_stability Check Animal Stability & Anesthesia start->check_stability implement_gating Implement Gating (Respiratory/Cardiac) check_stability->implement_gating If unstable review_protocol Review Injection Protocol & Animal Handling check_stability->review_protocol If stable fast_scan Use Fast Imaging Sequence implement_gating->fast_scan post_process Apply Post-Processing Motion Correction fast_scan->post_process end Artifacts Minimized post_process->end review_protocol->implement_gating

Caption: Decision tree for troubleshooting motion artifacts.

References

Technical Support Center: Ioxilan Administration in Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Ioxilan, a nonionic, water-soluble, triiodinated x-ray contrast agent, in patients with renal impairment. The information is presented in a question-and-answer format to address specific issues and provide clear recommendations based on available data.

Frequently Asked Questions (FAQs)

Q1: Are there specific guidelines for adjusting the this compound dose in patients with renal impairment?

A1: Currently, there are no specific guidelines for adjusting the dose of this compound in patients with renal impairment.[1][2] The pharmacokinetics and total clearance of this compound have not been studied in patients with significantly impaired renal function.[1] Therefore, extreme caution is advised when considering the use of this compound in this patient population.[3]

Q2: What are the primary risks of administering this compound to patients with pre-existing renal conditions?

A2: The primary risk is contrast-induced nephropathy (CIN), which is a sudden decline in kidney function following the administration of a contrast agent.[4] Patients with pre-existing renal impairment are at a higher risk of developing CIN. In pooled data from subjects with abnormal baseline BUN or creatinine (B1669602) levels who received this compound, there was a higher occurrence of post-procedure increases in creatinine levels.

Q3: What precautions should be taken before administering this compound to a patient with known or suspected renal impairment?

A3: Adequate hydration is a critical precaution. Patients should be well-hydrated before and after the administration of this compound to facilitate the elimination of the contrast agent from the kidneys. Preparatory dehydration is dangerous and may contribute to acute renal failure. It is also recommended to use the lowest effective dose of this compound to mitigate the risk of nephrotoxicity.

Q4: Are there any absolute contraindications for the use of this compound related to renal function?

A4: Severe renal impairment is considered a contraindication for the use of this compound. Caution should also be exercised in patients with conditions that can be exacerbated by potential side effects, such as multiple myeloma.

Q5: How does this compound interact with metformin (B114582) in patients with renal impairment?

A5: The concurrent use of this compound and metformin in patients with renal impairment is a significant concern. Iodinated contrast agents can cause a temporary decline in renal function, which can lead to the accumulation of metformin and an increased risk of lactic acidosis. It is generally recommended to withhold metformin before and for 48 hours after the administration of this compound, with renal function being re-evaluated before resuming the medication.

Troubleshooting Guide

Issue EncounteredRecommended Action
Patient has a known history of renal disease. - Assess the necessity of the contrast-enhanced procedure and consider alternative imaging modalities.- Ensure the patient is adequately hydrated before and after the procedure.- Use the lowest possible dose of this compound.- Monitor renal function (serum creatinine and eGFR) before the procedure and at 48-72 hours post-procedure.
A sudden decrease in urine output or a significant rise in serum creatinine is observed after this compound administration. - This may indicate the onset of CIN.- Continue to ensure the patient is well-hydrated.- Conduct a thorough clinical assessment to rule out other causes of acute kidney injury.- Consult with a nephrologist for further management.
Patient is on metformin and requires a procedure with this compound. - In patients with an eGFR of <30 mL/min/1.73 m2, or those undergoing arterial catheter studies that might result in emboli to the renal arteries, metformin should be stopped at the time of or before the procedure.- Withhold metformin for 48 hours after the procedure.- Re-evaluate renal function before restarting metformin.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults and Data Gap in Renal Impairment

ParameterValue in Healthy Young Adults (Women)Value in Healthy Young Adults (Men)Data in Patients with Renal Impairment
Total Clearance 95.4 ± 11.1 mL·min-1101.0 ± 14.7 mL·min-1Not Studied
Renal Clearance 89.4 ± 13.3 mL·min-194.9 ± 16.6 mL·min-1Not Studied
Elimination Half-life 102.0 ± 16.9 minutes137.0 ± 35.4 minutesNot Studied
Urinary Excretion (24h) 93.7% of the administered dose93.7% of the administered doseNot Studied
Plasma Protein Binding NegligibleNegligibleNot Stated, but expected to be negligible.
Metabolism No evidence of metabolismNo evidence of metabolismNot Stated, but expected to be minimal.

Experimental Protocols

Protocol: Assessment of Renal Function for Patients Receiving this compound

  • Baseline Renal Function Assessment:

    • Prior to the administration of this compound, obtain a baseline serum creatinine (SCr) level.

    • Calculate the estimated Glomerular Filtration Rate (eGFR) using a standard formula (e.g., CKD-EPI equation).

  • Patient Hydration:

    • Ensure the patient is adequately hydrated. For high-risk patients, intravenous administration of isotonic saline (e.g., 0.9% sodium chloride) at a rate of 1-1.5 mL/kg/hour for 3-6 hours before and 6 hours after the procedure may be considered, unless contraindicated.

  • This compound Administration:

    • Administer the lowest dose of this compound necessary to achieve a diagnostic quality image.

  • Post-Procedure Monitoring:

    • Re-measure serum creatinine and calculate eGFR at 48 to 72 hours post-procedure.

    • Monitor urine output.

    • A diagnosis of CIN can be considered if there is an increase in serum creatinine by ≥0.3 mg/dL or a 1.5-fold increase from baseline within 48-72 hours.

Mandatory Visualization

Ioxilan_Renal_Impairment_Workflow start Patient requires contrast-enhanced imaging assess_renal Assess Renal Function (eGFR, SCr) start->assess_renal egfr_gt_60 eGFR > 60 mL/min/1.73m²? assess_renal->egfr_gt_60 egfr_30_60 eGFR 30-60 mL/min/1.73m²? egfr_gt_60->egfr_30_60 No proceed_normal Proceed with standard this compound protocol egfr_gt_60->proceed_normal Yes egfr_lt_30 eGFR < 30 mL/min/1.73m²? egfr_30_60->egfr_lt_30 No risk_benefit Evaluate Risk vs. Benefit Consider alternative imaging egfr_30_60->risk_benefit Yes high_risk High Risk for CIN Strongly consider alternative imaging egfr_lt_30->high_risk Yes monitor Monitor renal function post-procedure (48-72 hours) proceed_normal->monitor precautions Implement Precautions: - Ensure adequate hydration - Use lowest effective dose - Withhold nephrotoxic drugs risk_benefit->precautions proceed_caution Proceed with this compound with caution precautions->proceed_caution proceed_caution->monitor high_risk->monitor end Procedure Complete monitor->end

Caption: Workflow for this compound administration in patients with potential renal impairment.

References

Validation & Comparative

A Comparative Guide to Ioxilan and Other Low-Osmolality Contrast Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ioxilan, a nonionic, low-osmolality contrast medium (LOCM), with other commonly used LOCMs, including iohexol, iopamidol, and ioversol. The information presented is based on available experimental data to assist researchers and clinicians in making informed decisions.

Physicochemical Properties

The physicochemical properties of iodinated contrast media, such as osmolality and viscosity, are critical factors influencing their safety and tolerability. Osmolality, a measure of the solute concentration, is a primary determinant of patient discomfort, particularly sensations of heat and pain upon injection. Viscosity affects the ease of injection and the flow rate that can be achieved.

Below is a summary of the key physicochemical properties of this compound and other LOCMs at clinically relevant iodine concentrations.

Contrast MediumIodine Concentration (mg/mL)Osmolality (mOsm/kg water) @ 37°CViscosity (cP) @ 37°C
This compound (Oxilan) 300610[1]6.1[1]
350721[1]10.3[1]
Iohexol (Omnipaque) 300672[2]6.3
35084410.4
Iopamidol (Isovue) 3006164.7
3707968.8
Ioversol (Optiray) 3006515.2
3207026.1
3507929.0
Iopromide (Ultravist) 3006074.6
3707749.5

Efficacy and Safety Profile

The clinical utility of a contrast medium is determined by its ability to provide high-quality diagnostic images while minimizing the risk of adverse events.

Diagnostic Efficacy

Clinical trials for this compound (Oxilan) have demonstrated its efficacy in various imaging procedures. In controlled studies involving 530 patients, the efficacy of this compound was compared to iohexol. The assessment of efficacy was based on the quality of visualization, with results for this compound being similar to those of iohexol. This compound is indicated for a range of procedures including cerebral arteriography, coronary arteriography and left ventriculography, visceral angiography, aortography, peripheral arteriography, excretory urography, and contrast-enhanced computed tomography (CECT) of the head and body. The degree of contrast enhancement is directly related to the iodine content in the administered dose.

Safety and Tolerability

Vascular Pain and Patient Discomfort:

A key differentiator among contrast media is the level of discomfort experienced by the patient upon injection. A study utilizing a conditioned taste aversion model in rats to quantify vascular pain found that the intensity of pain is inversely related to the osmolality of the contrast medium. In this head-to-head comparison, this compound, having the lowest osmolality among the tested agents, was associated with the least vascular pain.

Adverse Events:

The overall safety profile of this compound is comparable to other nonionic LOCMs. Adverse reactions to injectable contrast agents are generally categorized as either chemotoxic or idiosyncratic. Chemotoxic reactions are related to the physicochemical properties of the agent, the dose, and the injection speed, while idiosyncratic reactions are less predictable.

In clinical trials involving 834 patients administered this compound, the safety profile was similar to that of the comparator, iohexol. Common side effects of this compound are generally mild and transient and can include headache, fever, injection site reactions (swelling, hematoma, or blood clot), chills, chest pain, and changes in blood pressure and heart rate. Nausea, vomiting, and dizziness have also been reported. Severe, life-threatening reactions are rare but can occur.

Experimental Protocols

Conditioned Taste Aversion for Vascular Pain Assessment

This non-clinical experimental design is employed to objectively measure the aversive stimulus (pain) associated with the intra-arterial injection of contrast media.

G cluster_acclimation Acclimation Phase cluster_conditioning Conditioning Phase cluster_testing Two-Bottle Choice Test Phase acclimate Rats acclimated to individual housing and handling water_deprivation Water deprivation (24h) acclimate->water_deprivation saccharin (B28170) Presentation of novel taste (saccharin solution) water_deprivation->saccharin injection Intra-arterial injection of contrast medium or control saccharin->injection choice 24h two-bottle choice test (saccharin solution vs. water) injection->choice measurement Measure consumption of each fluid choice->measurement calculation Calculate saccharin preference ratio measurement->calculation

Conditioned Taste Aversion Workflow

Methodology:

  • Acclimation: Laboratory rats are individually housed and handled to acclimate them to the experimental environment.

  • Conditioning: Following a period of water deprivation, the animals are presented with a novel tasting solution (e.g., saccharin-flavored water). Immediately after consumption, they receive an intra-arterial injection of the test contrast medium or a control substance. The association between the novel taste and the post-injection discomfort (pain) is learned.

  • Two-Bottle Choice Test: After a recovery period, the rats are given a choice between the novel tasting solution and plain water.

  • Data Analysis: The volume of each liquid consumed is measured. A lower consumption of the flavored solution (aversion) is indicative of a greater discomfort associated with the paired injection.

Randomized Controlled Clinical Trial for Efficacy and Safety Assessment

This represents a typical workflow for a clinical trial comparing two or more contrast agents in a human population.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_procedure Imaging Procedure cluster_assessment Data Collection and Analysis screening Patient Screening (Inclusion/Exclusion Criteria) consent Informed Consent screening->consent randomize Random assignment to contrast agent groups (e.g., this compound vs. Iohexol) consent->randomize contrast_admin Contrast agent administration (Blinded) randomize->contrast_admin imaging Diagnostic imaging procedure (e.g., CECT, Angiography) contrast_admin->imaging efficacy_eval Image quality assessment (Blinded radiologists) imaging->efficacy_eval safety_monitoring Adverse event monitoring and reporting imaging->safety_monitoring data_analysis Statistical analysis of efficacy and safety endpoints efficacy_eval->data_analysis safety_monitoring->data_analysis

Clinical Trial Workflow for Contrast Media Comparison

Methodology:

  • Patient Selection: A cohort of patients scheduled for a specific diagnostic imaging procedure is screened based on predefined inclusion and exclusion criteria. Informed consent is obtained from all participants.

  • Randomization: Patients are randomly assigned to receive one of the contrast agents being studied. This process is typically double-blinded, meaning neither the patient nor the administering physician knows which agent is being used.

  • Procedure: The assigned contrast medium is administered, and the imaging procedure is performed according to a standardized protocol.

  • Efficacy Assessment: The resulting images are evaluated for diagnostic quality by independent radiologists who are blinded to the contrast agent used.

  • Safety Assessment: Patients are monitored for any adverse events during and after the procedure. This includes recording vital signs and patient-reported discomfort.

  • Statistical Analysis: The data on image quality and the incidence and severity of adverse events are statistically analyzed to determine if there are significant differences between the contrast media groups.

References

Ioxilan in High-Resolution CT Angiography: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of diagnostic imaging, the choice of contrast agent is paramount to achieving high-quality, diagnostically valuable images, particularly in high-resolution computed tomography angiography (CTA). This guide provides a detailed comparison of Ioxilan, a nonionic, low-osmolar contrast agent, with other commonly used agents in high-resolution CTA. The following sections present quantitative data, experimental protocols, and visual representations of experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation of these critical imaging agents.

Comparative Analysis of Performance Metrics

The performance of a contrast agent in high-resolution CTA is determined by its ability to provide sufficient vessel opacification for clear visualization while ensuring patient safety. Key metrics include enhancement levels (measured in Hounsfield Units), signal-to-noise ratio (SNR), and contrast-to-noise ratio (CNR). The following table summarizes available data comparing this compound and other contrast agents.

Contrast AgentTypeIodine Concentration (mgI/mL)Mean Arterial Attenuation (HU)Signal-to-Noise Ratio (SNR)Contrast-to-Noise Ratio (CNR)Adverse Events
This compound Nonionic, Low-Osmolar300 / 350Good to Excellent VisualizationData Not Widely Available in Direct ComparisonsData Not Widely Available in Direct ComparisonsAllergic reaction, asthenia, chest/back pain, edema (≤0.5%)[1]
Iohexol Nonionic, Low-Osmolar300 / 350Similar to this compound[1]No significant difference vs. Iodixanol (p=0.07)[2][3]Lower than Iodixanol (p=0.04)[2]Moderate to severe discomfort reported
Iopamidol Nonionic, Low-Osmolar300 / 370Comparable to IohexolData Not Widely Available in Direct ComparisonsHigher than Iodixanol 320Lower incidence of moderate to severe flushing than Iohexol
Iodixanol Nonionic, Iso-Osmolar270 / 320Similar to Iohexol 350No significant difference vs. Iohexol (p=0.07)Higher than Iohexol (p=0.04)Lower incidence of moderate to severe symptoms in patients >55 years vs. Iopamidol
Iopromide Nonionic, Low-Osmolar300 / 370Comparable to Iopamidol and IohexolData Not Widely Available in Direct ComparisonsData Not Widely Available in Direct ComparisonsSimilar adverse event profile to Iopamidol

Experimental Protocols

The methodologies employed in clinical studies are crucial for interpreting the performance data of contrast agents. Below are summaries of typical experimental protocols used in high-resolution CTA studies.

General High-Resolution Coronary CT Angiography Protocol

A common protocol for coronary CTA involves the following steps:

  • Patient Preparation: Patients are often asked to refrain from caffeine (B1668208) and solid food for several hours before the scan to minimize heart rate variability and the risk of emesis. Adequate hydration is encouraged.

  • Intravenous Access: An 18-gauge or 20-gauge intravenous line is typically placed in an antecubital vein for the administration of the contrast agent.

  • Contrast Administration: The volume and injection rate of the contrast agent are tailored to the scanner's acquisition speed. For a 64-detector system, a typical injection might be 70 mL at 5.5 mL/sec, followed by a 40 mL saline flush at the same rate. The use of a saline flush helps to push the contrast bolus from the injection arm, reducing artifacts and improving vessel enhancement.

  • Scan Timing: The scan is synchronized with the arrival of the contrast bolus in the coronary arteries. This is often achieved using a bolus tracking technique, where a region of interest is placed in the ascending aorta, and the scan is triggered when the enhancement reaches a predefined threshold (e.g., 100-150 HU).

  • Image Acquisition: A high-resolution scan is performed with thin slices (e.g., 0.625 mm) and appropriate electrocardiogram (ECG)-gating to minimize motion artifacts from the heartbeat.

The following diagram illustrates a typical workflow for a high-resolution CTA experiment.

G cluster_prep Patient Preparation cluster_contrast Contrast Administration cluster_scan CT Scan cluster_analysis Image Analysis Prep1 Fasting & Hydration Prep2 IV Access (18-20G) Prep1->Prep2 Contrast Contrast Injection (e.g., this compound) Prep2->Contrast Saline Saline Flush Contrast->Saline BolusTrack Bolus Tracking in Ascending Aorta Saline->BolusTrack Scan High-Resolution CTA Acquisition BolusTrack->Scan Recon Image Reconstruction Scan->Recon Analysis Quantitative Analysis (HU, SNR, CNR) Recon->Analysis

High-resolution CTA experimental workflow.

Signaling Pathways and Logical Relationships

The choice of a contrast agent can be guided by a logical decision-making process that considers both patient factors and imaging requirements. The following diagram illustrates a simplified decision pathway for selecting a contrast agent in high-resolution CTA.

G Start Patient Presents for High-Resolution CTA Renal Assess Renal Function Start->Renal HighRisk High Risk for Contrast-Induced Nephropathy? Renal->HighRisk Normal IsoOsmolar Consider Iso-Osmolar Agent (e.g., Iodixanol) Renal->IsoOsmolar Impaired LowOsmolar Consider Low-Osmolar Agent (e.g., this compound, Iohexol, Iopamidol) HighRisk->LowOsmolar No HighRisk->IsoOsmolar Yes ImageReq Evaluate Imaging Requirements (e.g., Vessel Size, Expected Stenosis) LowOsmolar->ImageReq IsoOsmolar->ImageReq HighConc High Iodine Concentration Needed? ImageReq->HighConc Agent350 Select Agent with ~350 mgI/mL (e.g., this compound 350, Iohexol 350) HighConc->Agent350 Yes Agent300 Select Agent with ~300-320 mgI/mL (e.g., this compound 300, Iodixanol 320) HighConc->Agent300 No Proceed Proceed with CTA Agent350->Proceed Agent300->Proceed

Decision pathway for contrast agent selection.

References

Ioxilan in Specific Patient Populations: A Comparative Guide to Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial results for Ioxilan in specific patient populations, including pediatric patients, individuals with renal impairment, and those undergoing cardiovascular imaging. Due to the limited publicly available clinical trial data for this compound in these specific cohorts, this guide also includes data from studies on other contrast agents, such as the iso-osmolar agent Iodixanol and low-osmolar agents Iohexol and Iopamidol, to provide a broader context for comparison.

Executive Summary

This compound is a nonionic, low-osmolar contrast agent used in various diagnostic imaging procedures.[1] While its general safety and efficacy have been established, specific clinical trial data in vulnerable patient populations remain scarce. The U.S. Food and Drug Administration (FDA) label for this compound (Oxilan®) indicates that its safety and effectiveness have not been established in pediatric patients.[2] Data on its use in patients with significant renal impairment and in specific cardiovascular interventions are also limited. This guide synthesizes the available information and draws comparisons with more extensively studied contrast agents.

Data Presentation: Comparative Tables

Table 1: this compound Clinical Trial Data (General Population) vs. Iohexol

ParameterThis compound (n=531)Iohexol (n=542)Source
Adverse Events (Overall) 14.3%Similar to this compound[2]
Headache3.6%2.8%[2]
Fever1.7%2.0%[2]
Angina Pectoris1.3%2.0%
Hypertension1.1%0.6%
Nausea1.5%1.3%
Diagnostic Efficacy
Cerebral Arteriography (Good/Excellent Visualization)95%Similar to this compound
CECT Head and Body (Good/Excellent Visualization)98%Similar to this compound

Note: This data is from the initial clinical trials for this compound, and the patient population was not specifically stratified by pediatric, renal impairment, or cardiovascular disease subgroups.

Table 2: Comparative Data in Patients with Renal Impairment (this compound vs. Iodixanol)

Study / ParameterThis compoundIodixanolComparatorKey FindingsSource
Chow et al. (2012) (n=43, systolic heart failure)(n=44, systolic heart failure)-Iodixanol showed a significant improvement in serum creatinine (B1669602) from baseline compared to this compound (-0.121 ± 0.35 mg/dL vs. 0.033 ± 0.23 mg/dL, p=0.045).
NEPHRIC Study (Iodixanol) Not Studied3% incidence of CIN*Low-osmolar contrast agentsIodixanol was associated with a significantly lower incidence of contrast-induced nephropathy (CIN) in high-risk patients with renal insufficiency and diabetes.
Meta-analysis (Iodixanol) Not StudiedSuggestive, but not statistically significant reduction in CINLow-osmolar contrast media (LOCM)Overall, Iodixanol did not show a statistically significant reduction in CIN compared to a diverse group of LOCM.

* Contrast-Induced Nephropathy (CIN) defined as a peak rise in serum creatinine > 0.5 mg/dL.

Table 3: Comparative Data in Cardiovascular Imaging (this compound vs. Iodixanol)

Study / ParameterThis compoundIodixanolComparatorKey FindingsSource
Chow et al. (2012) (n=43, systolic heart failure)(n=44, systolic heart failure)-No significant change in QTc interval was observed with either agent.
Budoff et al. (Iodixanol) Not StudiedSensitivity for obstructive coronary artery stenosis: 94.7% - 96.1%-High diagnostic accuracy for CCTA in patients with suspected coronary artery disease.
Meta-analysis (Iodixanol) Not StudiedNo significant difference in major adverse cardiac events (MACE) vs. Iopromide (B1672085) in one trial.IopromideIn a meta-analysis, Iodixanol was associated with a significantly reduced risk of cardiovascular adverse events compared with iopromide in patients with renal insufficiency undergoing coronary angiography.

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials of this compound are not extensively published. However, a general protocol for a clinical trial comparing two iodinated contrast agents can be outlined as follows:

Study Design: A prospective, randomized, double-blind, multicenter, parallel-group study.

Patient Population: Patients referred for a specific diagnostic imaging procedure (e.g., contrast-enhanced computed tomography of the abdomen). Inclusion criteria would typically involve age (e.g., 18 years or older) and clinical indication for the procedure. Exclusion criteria would include a history of hypersensitivity to contrast media, severe renal impairment (unless it is the focus of the study), and pregnancy.

Randomization and Blinding: Patients are randomly assigned to receive either the investigational contrast agent (e.g., this compound) or the comparator agent. Both the patient and the investigating physician are blinded to the treatment allocation.

Procedure:

  • Informed Consent: Obtain written informed consent from all participants.

  • Baseline Assessment: Collection of demographic data, medical history, vital signs, and baseline laboratory parameters (e.g., serum creatinine).

  • Contrast Administration: The assigned contrast agent is administered intravenously at a predefined dose and injection rate.

  • Image Acquisition: Imaging is performed according to a standardized protocol.

  • Post-procedure Monitoring: Patients are monitored for adverse events for a specified period (e.g., 24-72 hours). Vital signs are recorded, and follow-up laboratory tests are conducted to assess renal function.

  • Efficacy Assessment: Radiographic images are evaluated by blinded readers for diagnostic quality.

  • Safety Assessment: All adverse events are recorded and assessed for their relationship to the contrast agent.

Endpoints:

  • Primary Safety Endpoint: Incidence of adverse events.

  • Primary Efficacy Endpoint: Image quality, assessed on a predefined scale.

  • Secondary Endpoints: Changes in serum creatinine, incidence of CIN, patient comfort scores.

Signaling Pathways and Experimental Workflows

Contrast-Induced Nephropathy (CIN) Signaling Pathway

Contrast media can induce renal injury through a complex interplay of pathways involving oxidative stress, inflammation, and apoptosis. The following diagram illustrates some of the key signaling pathways implicated in the pathogenesis of CIN.

CIN_Pathway cluster_Vascular Vascular Effects cluster_Tubular Direct Tubular Effects cluster_Outcome Outcome Contrast Media Contrast Media Vasoconstriction Vasoconstriction Contrast Media->Vasoconstriction Direct_Toxicity Direct Cytotoxicity Contrast Media->Direct_Toxicity Ischemia_Hypoxia Renal Medullary Ischemia/Hypoxia Vasoconstriction->Ischemia_Hypoxia ROS_Production Reactive Oxygen Species (ROS) Production Ischemia_Hypoxia->ROS_Production Direct_Toxicity->ROS_Production Inflammation Inflammation ROS_Production->Inflammation Apoptosis Apoptosis ROS_Production->Apoptosis CIN Contrast-Induced Nephropathy (CIN) Inflammation->CIN Apoptosis->CIN

Caption: Key signaling pathways in contrast-induced nephropathy.

Experimental Workflow for a Contrast Agent Clinical Trial

The following diagram outlines a typical workflow for a clinical trial evaluating an imaging agent.

Clinical_Trial_Workflow Patient_Screening Patient Screening & Eligibility Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A Arm A: This compound Randomization->Arm_A Arm_B Arm B: Comparator Randomization->Arm_B Contrast_Administration Contrast Administration & Imaging Arm_A->Contrast_Administration Arm_B->Contrast_Administration Follow_Up Follow-up (Safety & Efficacy Assessment) Contrast_Administration->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Results_Reporting Results Reporting Data_Analysis->Results_Reporting

Caption: Generalized workflow of a contrast agent clinical trial.

Conclusion

The available clinical trial data for this compound in specific patient populations such as pediatrics, those with renal impairment, and individuals with cardiovascular disease is limited. The FDA has not established its safety and effectiveness in children. One study in patients with systolic heart failure suggested that the iso-osmolar contrast agent Iodixanol might have a more favorable short-term renal profile compared to the low-osmolar this compound. For high-risk populations, particularly those with pre-existing renal insufficiency, extensive research on Iodixanol suggests a potential, though not consistently statistically significant, benefit in reducing the risk of CIN compared to some low-osmolar contrast media.

Given the data gaps for this compound, healthcare professionals should exercise caution when considering its use in these vulnerable patient groups. Further well-designed, prospective, randomized controlled trials are needed to definitively establish the safety and efficacy profile of this compound in pediatric patients, patients with renal impairment, and for various cardiovascular imaging applications, and to provide a direct comparison with other commonly used contrast agents.

References

A Head-to-Head Comparison of Ioxilan and Iopamidol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of iodinated contrast media, both Ioxilan and Iopamidol have established roles in enhancing diagnostic imaging. As non-ionic, low-osmolar contrast agents, they offer improved safety profiles over their high-osmolar predecessors. This guide provides a detailed, data-driven comparison of this compound and Iopamidol, focusing on their physicochemical properties, clinical performance, and safety profiles to aid researchers, scientists, and drug development professionals in their selection and application.

Physicochemical Properties

The physicochemical characteristics of a contrast agent are fundamental to its performance and patient tolerance. This compound and Iopamidol, while both non-ionic monomers, exhibit key differences in their osmolality and viscosity, which can influence patient comfort and injection dynamics.

PropertyThis compound (350 mgI/mL)Iopamidol (370 mgI/mL)
Iodine Concentration 350 mg/mL370 mg/mL
Osmolality (mOsm/kg) 690[1]796[2]
Viscosity (cP at 37°C) Not explicitly found9.1[2]
Molecular Weight ( g/mol ) 791.12777.09[3]

Clinical Performance and Safety

Direct head-to-head clinical trials comparing this compound and Iopamidol are limited. However, comparative studies involving other agents provide valuable insights into their relative performance, particularly concerning patient comfort and adverse events.

Patient Comfort: Vascular Pain

A key differentiator among contrast agents is the sensation of pain or warmth upon injection, which is largely attributed to osmolality.

A preclinical study utilizing conditioned taste aversion in rats to quantify vascular pain demonstrated that this compound, with its lower osmolality, induced significantly less pain compared to Iopamidol.[1]

Agent (350 mgI/mL)Osmolality (mOsm/kg)Relative Pain (Aversion)
This compound 690Least Pain
Iopamidol 810More Pain than this compound
Adverse Event Profile

Both this compound and Iopamidol are generally well-tolerated. The incidence of adverse reactions is low and typically mild to moderate in severity. A large-scale analysis of adverse event reports for various iodinated contrast media provides some comparative insights.

In a study analyzing a large database of adverse event reports, Iopamidol was one of the more frequently reported media. For Iopamidol, a significantly higher percentage of adverse events were related to 'respiratory system disorders' and 'vision disorders' compared to other agents in the analysis. While this study did not directly compare this compound and Iopamidol in a head-to-head trial, it provides context on the types of adverse events reported for Iopamidol in a broad clinical setting.

Experimental Protocols

Conditioned Taste Aversion for Vascular Pain Assessment

Objective: To compare the vascular pain induced by this compound and Iopamidol.

Methodology:

  • Animal Model: Rats were used as the experimental subjects.

  • Catheter Implantation: A chronic catheter was implanted in the femoral artery of each rat.

  • Conditioning: Thirsty rats were given water laced with a distinct flavor and were concurrently injected with the contrast agent (this compound or Iopamidol at 350 mgI/mL) or a control substance via the femoral artery catheter. The volume injected was 0.2 mL/kg of body weight.

  • Aversion Measurement: The degree of aversion, which is assumed to be proportional to the pain experienced, was determined by measuring the subsequent intake of the flavored water. A lower intake of the flavored water indicated a greater aversion and, therefore, more significant pain associated with the injection.

Visualizing the Comparison

To further elucidate the relationship between the physicochemical properties and clinical outcomes, the following diagrams illustrate the key comparative aspects.

cluster_properties Physicochemical Properties cluster_osmolality Osmolality (mOsm/kg) cluster_pain Vascular Pain (Preclinical) Ioxilan_prop This compound (350 mgI/mL) Ioxilan_osm 690 Ioxilan_prop->Ioxilan_osm Iopamidol_prop Iopamidol (370 mgI/mL) Iopamidol_osm 796 Iopamidol_prop->Iopamidol_osm Ioxilan_pain Lower Ioxilan_osm->Ioxilan_pain correlates with Iopamidol_pain Higher Iopamidol_osm->Iopamidol_pain correlates with

Caption: Relationship between osmolality and vascular pain for this compound and Iopamidol.

cluster_workflow Experimental Workflow: Conditioned Taste Aversion start Start: Thirsty Rat Model catheter Femoral Artery Catheter Implantation start->catheter conditioning Paired Presentation: Flavored Water + Contrast Agent Injection catheter->conditioning measurement Measure Subsequent Flavored Water Intake conditioning->measurement end End: Determine Degree of Aversion (Pain) measurement->end

Caption: Experimental workflow for assessing vascular pain using conditioned taste aversion.

Conclusion

Both this compound and Iopamidol are effective non-ionic, low-osmolar contrast agents. The primary distinction lies in their osmolality, with this compound having a lower value. This difference in osmolality has been shown to correlate with a lower incidence of vascular pain in preclinical models, suggesting a potential advantage for this compound in terms of patient comfort. While direct, comprehensive comparative clinical trial data is not abundant, the available evidence on physicochemical properties and patient tolerance can guide the selection of the most appropriate agent for specific research and clinical applications. Further head-to-head clinical studies are warranted to provide a more definitive comparison of their efficacy and safety profiles across a broader range of imaging procedures.

References

A Comparative Meta-Analysis of Adverse Event Profiles for Iodinated Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the adverse event profiles of different classes of iodinated contrast agents (ICM), with a focus on data from meta-analyses and large-scale studies. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ICM safety.

Classes of Iodinated Contrast Media

Iodinated contrast agents are broadly categorized based on their osmolality, which is a measure of the number of particles in a solution and is a key factor influencing adverse reactions.

  • High-Osmolar Contrast Media (HOCM): These are the first-generation ionic agents with an osmolality five to eight times that of human plasma. Due to a higher incidence of adverse events, their use has been largely superseded by newer agents.

  • Low-Osmolar Contrast Media (LOCM): These can be ionic or non-ionic and have an osmolality two to three times that of plasma. The development of non-ionic, low-osmolar ICM has significantly reduced the incidence of adverse reactions[1].

  • Iso-Osmolar Contrast Media (IOCM): This is the newest class of non-ionic agents, with an osmolality equal to that of human plasma. Iodixanol is a primary example.

Experimental Protocols: The Meta-Analysis Workflow

A meta-analysis is a statistical method used to combine the results of multiple independent studies addressing the same research question, thereby increasing statistical power and providing a more robust estimate of the true effect.[2][3] The typical workflow, as cited in the referenced studies, is outlined below. This process ensures a systematic and rigorous synthesis of evidence.[4][5]

A 1. Formulate Research Question (e.g., PICO: Population, Intervention, Comparison, Outcome) B 2. Define Eligibility Criteria (Inclusion/Exclusion) A->B C 3. Systematic Literature Search (e.g., PubMed, Cochrane) B->C D 4. Study Selection (Based on Eligibility Criteria) C->D E 5. Data Extraction (e.g., Effect Sizes, Variance) D->E F 6. Quality/Bias Assessment (e.g., Blinding, Randomization) E->F G 7. Statistical Analysis (Fixed/Random-Effects Model) F->G H 8. Heterogeneity Analysis (Cochran's Q, I² statistic) G->H J 10. Synthesize & Report Results (e.g., Forest Plot) G->J I 9. Subgroup/Sensitivity Analysis H->I If Heterogeneity is High I->J

Caption: Workflow of a systematic review and meta-analysis.

Comparative Analysis of Adverse Events

The following sections summarize quantitative data on the most frequently reported adverse events associated with iodinated contrast agents.

Hypersensitivity Reactions

Hypersensitivity reactions are unpredictable and can be classified as immediate (occurring within one hour) or delayed. They range from mild skin reactions to severe, life-threatening anaphylaxis. The overall incidence of causal adverse drug reactions (ADRs) considering total usage has been reported as 0.37%, with serious ADRs at 0.02%.

Table 1: Incidence of Hypersensitivity and General Adverse Reactions

Contrast Agent Class Type of Reaction Incidence Rate (%) Key Findings from Meta-Analyses & Large Studies
High-Osmolality (HOCM) Mild Immediate Reactions 3.8 - 12.7 Higher rates of nausea, vomiting, and urticaria compared to newer agents.
Severe Reactions ~0.157 Significantly higher risk of severe reactions compared to nonionic ICM.
Low-Osmolality (LOCM) Allergic-like Reactions ~0.6 The universal use of nonionic agents decreased the overall adverse reaction rate to 0.2%.
Specific Agents (ADRs) Iomeprol (B26738) (0.7%), Iopromide (B1672085) (0.59%) Studies have identified Iomeprol and Iopromide as having higher rates of adverse reactions.
Severe Reactions ~0.04 Rates of severe reactions are substantially lower than with HOCM.
Iso-Osmolality (IOCM) Urinary System Disorders Higher than other ICM Iodixanol resulted in the highest frequency of "urinary system disorders".

| | General Adverse Events | Lower than LOCM | A meta-analysis found the incidence of adverse events was significantly lower with IOCM compared to LOCM. |

A meta-analysis of six retrospective studies showed that for patients with a prior ICM hypersensitivity reaction, changing the specific ICM agent was associated with a 61% reduced risk of a recurrent reaction.

Contrast-Induced Nephropathy (CIN)

Contrast-Induced Nephropathy (CIN), also known as Contrast-Induced Acute Kidney Injury (CI-AKI), is a significant cause of hospital-acquired renal failure. It is typically defined as an increase in serum creatinine (B1669602) of ≥0.5 mg/dL or ≥25% from baseline within 48-72 hours of ICM administration. The risk is highest in patients with pre-existing chronic kidney disease (CKD) and diabetes.

cluster_0 Risk Factors A Patient-Related - Pre-existing CKD - Diabetes Mellitus - Dehydration - Age > 70 C ICM Administration A->C B Procedure-Related - High Volume of CM - High Osmolality - Multiple Doses B->C D Pathogenesis - Renal Vasoconstriction - Direct Tubular Toxicity - Oxidative Stress C->D E Outcome: Contrast-Induced Nephropathy (CIN) D->E

Caption: Key factors and pathogenesis of CIN.

Table 2: Comparative Incidence of CIN - IOCM vs. LOCM in High-Risk Patients

Study Population CIN Definition IOCM (Iodixanol) Incidence LOCM Incidence Odds Ratio (OR) / Risk Ratio (RR) [95% CI] Conclusion
Diabetic Patients SCr increase ≥0.5 mg/dL or ≥25% No significant difference No significant difference OR = 1.66 [0.97–2.84] No significant benefit of IOCM over LOCM in preventing CIN overall.
Diabetic Patients (vs. Iohexol only) - Reduced risk Higher risk RR = 0.32 [0.12, 0.89] Iodixanol is associated with a reduced CIN risk compared specifically with the LOCM agent iohexol.
High-Risk for AKI (EVAR procedure) Composite of AKI, dialysis, AMI, stroke, death Lower risk of MARCE* Higher risk of MARCE* 23.9% relative risk reduction Use of IOCM was associated with a lower risk of major adverse renal or cardiovascular events (MARCE).

| Propensity Score Matched Cohort | KDIGO criteria** | 9.5% | 9.9% | OR = 0.987 [0.803–1.214] | No significant difference in CIN risk between LOCM and IOCM after matching. |

*MARCE: Major Adverse Renal or Cardiovascular Events **KDIGO: Kidney Disease Improving Global Outcomes

Thyroid Dysfunction

The high iodine content in ICM can impact thyroid function, leading to either hyperthyroidism or hypothyroidism. The prevalence of ICM-induced thyroid dysfunction is reported to be between 1% and 15%. This risk is higher in individuals with pre-existing thyroid conditions.

Table 3: Association of ICM Exposure with Thyroid Dysfunction

Outcome Association Metric Finding
Incident Hyperthyroidism Odds Ratio (OR) 1.98 [95% CI 1.08-3.60]
Incident Overt Hyperthyroidism Odds Ratio (OR) 2.50 [95% CI 1.06-5.93]
Incident Hypothyroidism Odds Ratio (OR) 1.58 [95% CI 0.95-2.62]
Incident Overt Hypothyroidism Odds Ratio (OR) 3.05 [95% CI 1.07-8.72]

Data from a nested case-control study analyzing patients without pre-existing thyroid disease.

Cardiovascular Events

The potential for adverse cardiovascular events following ICM administration has been a subject of investigation, particularly in high-risk patient populations undergoing cardiac procedures.

Table 4: Meta-Analysis of Cardiovascular Events - IOCM vs. LOCM

Timeframe Comparison Odds Ratio (OR) [95% CI] P-value Conclusion
In-hospital IOCM vs. LOCM (Overall) 0.72 [0.49-1.06] 0.09 No significant difference overall.
In-hospital IOCM vs. LOCM (RCTs only) 0.65 [0.44-0.96] 0.03 A reduction in events was seen when only analyzing Randomized Controlled Trials.

| 30-day | IOCM vs. LOCM (Overall) | 1.19 [0.70-2.02] | 0.53 | No significant difference. |

Summary and Conclusion

The evolution from high-osmolar to low- and iso-osmolar iodinated contrast media has demonstrably improved the safety profile of these essential diagnostic agents.

  • Hypersensitivity: Non-ionic LOCM and IOCM offer a significantly lower risk of hypersensitivity reactions compared to HOCM. Among the newer agents, some studies suggest certain LOCM like iomeprol and iopromide may be associated with a higher incidence of adverse reactions.

  • Contrast-Induced Nephropathy: The debate over the relative renal safety of IOCM versus LOCM is ongoing. While some meta-analyses show no overall difference in CIN risk, specific high-risk populations (like those with diabetes and CKD) or comparisons with certain LOCM agents (iohexol) suggest a potential benefit for IOCM.

  • Other Adverse Events: IOCM may be associated with a lower risk of overall adverse events and major adverse renal or cardiovascular events in certain high-risk groups compared to LOCM. However, exposure to any ICM carries a risk of inducing thyroid dysfunction.

The choice of contrast agent should be tailored to the individual patient, considering their specific risk factors, including renal function, history of allergies, and thyroid status.

References

Evaluating Ioxilan: A Comparative Guide to Diagnostic Accuracy in Enhanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of diagnostic imaging, the clarity and accuracy of enhanced scans are paramount for correct diagnosis and effective treatment planning. Ioxilan, a nonionic, low-osmolar iodinated contrast agent, is a key tool in various X-ray-based imaging modalities, including computed tomography (CT), angiography, and urography.[1] This guide provides an objective comparison of this compound's diagnostic performance with other contrast agents, supported by available clinical data and detailed experimental protocols to aid researchers and drug development professionals in their evaluation.

Comparative Diagnostic Accuracy

Direct, head-to-head clinical trials measuring the diagnostic accuracy of this compound against other contrast agents with metrics such as sensitivity and specificity are not extensively published in the public domain. However, data submitted to and summarized by the U.S. Food and Drug Administration (FDA) from randomized, double-blind clinical trials provide strong evidence of this compound's comparable efficacy to another widely used low-osmolar contrast agent, Iohexol (B1672079).

These trials assessed the quality of radiographic visualization and the ability to make a radiological diagnosis across several imaging procedures. The results consistently demonstrated that this compound's performance was similar to that of Iohexol.

Table 1: Summary of Comparative Efficacy of this compound vs. Iohexol from Pre-Approval Clinical Trials [1]

Imaging ProcedureThis compound (Concentration)Comparator (Concentration)Key Efficacy Findings
Cerebral Arteriography300 mgI/mLIohexol (300 mgI/mL)Visualization ratings were "good" or "excellent" in 95% of patients receiving this compound. A radiologic diagnosis was made in the majority of patients. Results were similar to Iohexol.
Contrast-Enhanced CT (CECT) of Head and Body300 mgI/mLIohexol (300 mgI/mL)Visualization ratings were "good" or "excellent" in 98% of patients receiving this compound. A radiologic diagnosis was made in the majority of patients. Results were similar to Iohexol.
Intravenous Excretory Urography350 mgI/mLIohexol (350 mgI/mL)Visualization ratings were "good" or "excellent" in all patients, with a radiologic diagnosis made in 100% of patients receiving this compound. Results were similar to Iohexol.
Coronary Arteriography and Left Ventriculography350 mgI/mLIohexol (350 mgI/mL)Visualization ratings were "good" or "excellent" in 99% or more of the patients receiving this compound; a radiologic diagnosis was made in the majority of patients. The results were similar to those with iohexol injection.

While the above data is qualitative, it is the most direct comparison available for this compound. To provide a broader context of how different classes of contrast agents perform, the following tables summarize diagnostic accuracy data from studies comparing other low-osmolar and iso-osmolar contrast agents.

Table 2: Diagnostic Accuracy of Iodixanol (Iso-osmolar) vs. Iopamidol (Low-osmolar) for Coronary Artery Disease Detection with CCTA

ParameterIodixanolIopamidol
Sensitivity86.8%94.7%
Specificity93.7%88.4%
Positive Predictive Value84.6%76.6%
Negative Predictive Value94.7%97.7%
Accuracy91.7%90.2%

Data from a study on multidetector-row computed tomography.

Table 3: Diagnostic Performance of Contrast Fractional Flow Reserve (cFFR) with Low-Osmolality vs. Iso-Osmolality Contrast Media

ParameterLow-Osmolality ContrastIso-Osmolality Contrast
Sensitivity73%87%
Specificity93%90%
Overall Accuracy85%89%

Reference standard was Fractional Flow Reserve (FFR) ≤ 0.80.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and comparable contrast agents.

Methodology for Comparative Clinical Trials of this compound vs. Iohexol[1]
  • Study Design: The studies were randomized and double-blind to minimize bias.

  • Patient Population: Patients with known or suspected conditions requiring contrast-enhanced imaging, such as cerebrovascular disease for cerebral arteriography or vascular disorders for CECT, were enrolled.

  • Contrast Agents and Administration:

    • This compound and Iohexol were used at identical iodine concentrations for each specific procedure (300 mgI/mL or 350 mgI/mL).

    • The route of administration was either intra-arterial or intravenous, depending on the imaging procedure.

    • Dosage was determined by the specific procedure and patient characteristics, following standard clinical practice.

  • Imaging Procedure: Standardized imaging protocols were used for each modality (cerebral arteriography, CECT, excretory urography).

  • Efficacy Assessment:

    • Primary Endpoint: Global evaluation of the quality of radiographs.

    • Rating Scale: Visualization was rated on a scale of "excellent," "good," "poor," or "no image."

    • Secondary Endpoint: The ability of the radiologist to make a clinical diagnosis based on the images.

  • Statistical Analysis: The results for the this compound group were compared to the Iohexol (active control) group to determine similarity in performance.

G General Workflow for Comparative Contrast Agent Clinical Trials cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial Analysis cluster_3 Outcome PatientScreening Patient Screening and Enrollment Randomization Randomization PatientScreening->Randomization ContrastAdmin Contrast Agent Administration (this compound or Comparator) Randomization->ContrastAdmin Imaging Imaging Procedure (e.g., CT, Angiography) ContrastAdmin->Imaging ImageEval Image Quality Evaluation (Blinded Radiologists) Imaging->ImageEval DataAnalysis Statistical Analysis of Diagnostic Performance ImageEval->DataAnalysis Results Comparative Efficacy and Safety Assessment DataAnalysis->Results

Workflow for a typical comparative clinical trial of contrast agents.

Mechanism of Action and Signaling Pathways

This compound, like other iodinated contrast agents, does not have a specific signaling pathway in the traditional sense of drug-receptor interactions. Its mechanism of action is based on the physicochemical properties of the iodine atoms it contains.

When injected intravascularly, this compound is distributed throughout the vascular and extravascular spaces. The high atomic number of iodine results in a high attenuation of X-rays. This differential absorption of X-rays between the tissues containing the contrast agent and the surrounding tissues creates the contrast enhancement seen on radiographic images. The degree of contrast enhancement is directly proportional to the iodine concentration in the tissue.

G Mechanism of X-ray Contrast Enhancement by this compound cluster_0 Administration and Distribution cluster_1 X-ray Interaction cluster_2 Image Formation Injection Intravascular Injection of this compound Distribution Distribution in Vascular and Extravascular Spaces Injection->Distribution Patient Patient's Body with This compound in Target Tissue Distribution->Patient Presence of high iodine concentration in tissue XraySource X-ray Source XraySource->Patient X-ray Beam XrayDetector X-ray Detector Patient->XrayDetector Attenuated X-ray Beam SignalProcessing Signal Processing and Image Reconstruction XrayDetector->SignalProcessing FinalImage High-Contrast Radiographic Image SignalProcessing->FinalImage

The process of this compound-enhanced X-ray imaging.

Conclusion

References

Ioxilan in Focus: A Cost-Effectiveness Comparison with Other Contrast Media

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Ioxilan, a non-ionic, low-osmolar contrast agent, reveals a competitive profile in terms of safety and efficacy when compared to other commonly used contrast media. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating experimental data, methodological insights, and a review of the underlying biological pathways. While a direct cost-effectiveness study for this compound remains elusive in publicly available literature, this analysis synthesizes performance data with available pricing information for other agents to offer a thorough comparative perspective.

Performance and Safety Profile

This compound demonstrates a favorable safety and efficacy profile in clinical applications. Its performance, particularly in terms of image quality and the incidence of adverse events, is a critical factor in its overall value.

Table 1: Efficacy Comparison - Image Quality
Contrast MediumStudy/Patient PopulationImage Quality AssessmentOutcomeCitation
This compound vs. Iohexol (B1672079)Body CT ScanningNot specifiedNo significant difference in image quality detected.[1]
Iodixanol (B1672021) vs. IohexolIntravenous UrographyOverall diagnostic informationOptimal in 86% (Iodixanol) vs. 79% (Iohexol); not statistically significant.[2]
Iodixanol vs. Iohexol64-slice MDCTNot specifiedNo significant difference in image quality.[3]
Iopamidol vs. IodixanolDual-source coronary MDCT angiographyCoronary branch visualizationImproved depiction for Iopamidol-370 compared with Iodixanol-320.[4]
Iopamidol vs. IodixanolMultidetector-row CTArterial phase enhancementIopamidol-370 provided significantly greater enhancement than Iodixanol-320.[5]
Table 2: Safety Comparison - Adverse Events and Contrast-Induced Nephropathy (CIN)
Contrast MediumStudy/Patient PopulationKey Adverse Events (Incidence)CIN IncidenceCitation
This compound vs. IohexolRabbitsDecrease in arterial pressureNot Assessed
Iodixanol vs. IohexolHigh-risk patients (NEPHRIC study)Not specified3% (Iodixanol) vs. 26% (Iohexol)
Iodixanol vs. Low-Osmolar Contrast Media (LOCM)Meta-analysis (36 trials, 7166 patients)Not specifiedNo statistically significant overall reduction with Iodixanol. Significant benefit of Iodixanol when compared with Iohexol alone.
Iodixanol vs. IopamidolPatients undergoing CECT of abdomen and pelvisModerate/severe discomfort: 35.1% (Iodixanol) vs. 67.3% (Iopamidol).Not specified

Economic Considerations

Table 3: Illustrative Pricing of Other Contrast Media
Contrast MediumConcentrationPrice (USD)Source
Iodixanol (Visipaque)270 mg/mL~$694 for 1000 mL
Iopamidol (Isovue)41%~$19 for 50 mL
Iopamidol61%~$165 for 500 mL (10 x 50 mL)
Iopamidol (Generic)41%~$24 for 10ml vial
Iohexol (Omnipaque)300 mg/mL~$401 for 100 mL (10 x 10 mL)
Iohexol (Omnipaque)350 mg/mL~$1,420 for 1000 mL (10 x 100 mL)

Note: Prices are indicative and can vary based on supplier, volume, and contractual agreements.

Experimental Protocols

Standardized protocols are crucial for the valid comparison of contrast media in clinical trials. A typical randomized controlled trial (RCT) would encompass the following key elements:

Generalized Experimental Protocol for Comparative Contrast Media Trials
  • Study Design: A prospective, randomized, double-blind, multicenter design is optimal to minimize bias.

  • Patient Population: Clearly defined inclusion and exclusion criteria are established. For studies assessing nephrotoxicity, patients with pre-existing renal impairment are often a key focus.

  • Randomization: Patients are randomly assigned to receive one of the contrast agents being compared.

  • Contrast Administration: A standardized protocol for the volume and rate of contrast injection is followed, often adjusted for patient weight.

  • Efficacy Assessment:

    • Image Quality: Radiographic images are evaluated by at least two independent, blinded radiologists using a predefined scoring system (e.g., a 4-point scale from poor to excellent).

  • Safety Assessment:

    • Adverse Events: All adverse events are recorded, including their severity and perceived relationship to the contrast agent. This includes monitoring for immediate reactions (e.g., warmth, pain, allergic-like reactions) and delayed events.

    • Contrast-Induced Nephropathy (CIN): Serum creatinine (B1669602) levels are measured at baseline and at specified intervals post-procedure (e.g., 48-72 hours). CIN is typically defined as a specific increase in serum creatinine from baseline (e.g., >25% or >0.5 mg/dL).

  • Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between the different contrast media groups.

Mechanism of Contrast-Induced Nephropathy

The primary safety concern with iodinated contrast media is the risk of CIN. The underlying mechanisms are multifactorial, involving direct renal toxicity and intrarenal hemodynamic changes.

CIN_Pathway cluster_direct Direct Tubular Toxicity cluster_hemo Intrarenal Hemodynamic Effects CM Iodinated Contrast Media ROS Reactive Oxygen Species (ROS) Production CM->ROS Oxidative Stress Vasoconstriction Renal Vasoconstriction CM->Vasoconstriction Endothelin release, Adenosine release, Decreased Nitric Oxide Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Tubular Cell Apoptosis/Necrosis Mito_Dys->Apoptosis CIN Contrast-Induced Nephropathy (CIN) Apoptosis->CIN Med_Hypoxia Medullary Hypoxia Vasoconstriction->Med_Hypoxia GFR_Decrease Decreased GFR Vasoconstriction->GFR_Decrease Med_Hypoxia->Apoptosis GFR_Decrease->CIN

Caption: Pathophysiological mechanisms of contrast-induced nephropathy.

Experimental Workflow for a Comparative Clinical Trial

The successful execution of a comparative clinical trial for contrast media involves a structured workflow from patient recruitment to data analysis.

Trial_Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Recruitment Patient Recruitment & Informed Consent Screening Baseline Assessment (incl. Serum Creatinine) Recruitment->Screening Randomization Randomization to Contrast Agent Group Screening->Randomization Contrast_Admin Contrast Administration (Standardized Protocol) Randomization->Contrast_Admin Imaging Radiographic Imaging Contrast_Admin->Imaging Monitoring Adverse Event Monitoring Imaging->Monitoring Follow_up Follow-up Serum Creatinine Measurement (48-72h) Imaging->Follow_up Image_Eval Blinded Image Quality Evaluation Imaging->Image_Eval Data_Analysis Statistical Analysis Monitoring->Data_Analysis Follow_up->Data_Analysis Image_Eval->Data_Analysis

Caption: Workflow of a randomized controlled trial comparing contrast media.

References

Safety Operating Guide

Navigating the Safe Disposal of Ioxilan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical agents is a critical component of laboratory management and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Ioxilan, a nonionic, water-soluble, triiodinated x-ray contrast agent. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and minimizing ecological impact.

This compound Disposal Protocol

According to the material safety data sheet (MSDS) for Oxilan®, the generic name for this compound, the recommended method for disposal is directly into the sanitary sewer system.[1] This procedure applies to the final disposal of the product. For spills, the recommended emergency action is to wash the affected area with soap and hot water and dispose of the resulting waste in the municipal waste system.[1]

This compound is categorized as non-hazardous and biologically inert, which simplifies its disposal process compared to more volatile or toxic compounds.[1]

Key Safety and Handling Information

While this compound is considered non-hazardous, standard laboratory safety precautions should always be observed.

ParameterSpecificationSource
Personal Protective Equipment Wear suitable clothing and gloves when necessary. Eye protection (safety glasses) is recommended in case of splashing.[1]
Respiratory Protection No protection is required as this compound® is non-volatile.[1]
Storage Store at room temperature, not exceeding 30°C (86°F), and protect from light.
Fire Hazard This compound® is non-flammable. However, upon decomposition from heat, it can evolve iodine vapors.
Reactivity This compound is unreactive and does not readily polymerize.

Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.

Ioxilan_Disposal_Workflow cluster_spill Spill Response cluster_routine Routine Disposal start This compound Waste Generated decision Is it a spill or routine disposal? start->decision spill_action 1. Wear appropriate PPE (gloves, safety glasses) decision->spill_action Spill dispose_sewer Dispose directly into sanitary sewer system decision->dispose_sewer Routine wash_area 2. Wash area with soap and hot water spill_action->wash_area dispose_municipal 3. Dispose of cleaning materials in municipal waste wash_area->dispose_municipal end Disposal Complete dispose_municipal->end dispose_sewer->end

This compound Disposal Workflow Diagram

This procedural guide, based on the available safety data, provides a clear and direct path for the safe and compliant disposal of this compound. By integrating these practices into standard laboratory operating procedures, research facilities can uphold their commitment to safety and environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ioxilan

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of scientific research and drug development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ioxilan, a nonionic, water-soluble, triiodinated x-ray contrast agent. Adherence to these protocols will minimize risk and ensure a safe and efficient workflow.

Personal Protective Equipment (PPE) for Handling this compound

While this compound is categorized as a non-hazardous and biologically inert substance, appropriate personal protective equipment should be utilized to prevent unnecessary exposure and ensure best laboratory practices.[1] The following table summarizes the recommended PPE for various handling scenarios.

ScenarioRecommended PPE
Routine Handling & Preparation Safety glasses, Standard laboratory coat, Nitrile gloves
Potential for Splashing Safety glasses with side shields or goggles, Standard laboratory coat, Nitrile gloves
Spill Cleanup Safety glasses or goggles, Standard laboratory coat, Nitrile gloves

Note: According to the material safety data sheet, respiratory protection is not required as this compound is non-volatile.[1]

Operational Plans: From Receipt to Disposal

A structured approach to managing this compound from its arrival in the laboratory to its ultimate disposal is critical for maintaining a safe working environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the packaging for any signs of damage or leaks.

  • This compound should be stored at room temperature, not exceeding 30°C (86°F).[1]

  • It is crucial to protect the product from light.[1]

  • Store this compound separately from incompatible materials, although it is noted to be unreactive and does not readily polymerize.[1]

2. Handling and Preparation:

  • Always handle this compound in a well-ventilated area.

  • Wear the appropriate PPE as outlined in the table above.

  • Before use, visually inspect the solution for particulate matter and discoloration. It should be a clear, colorless to slightly yellow solution.

  • Follow established laboratory protocols for the preparation of solutions to avoid contamination.

3. Disposal Plan:

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused this compound Solution Dispose of in the sanitary sewer system.
Empty Vials and Packaging Dispose of in the municipal waste.
Contaminated Materials (e.g., gloves, absorbent pads) Dispose of in the municipal waste.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate any potential harm.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water. If irritation persists, seek medical advice.
Skin Contact Rinse the affected area with water.
Ingestion Rinse the mouth immediately with water.

Spill Cleanup Protocol:

In the case of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: If the spill is large, evacuate the immediate area and restrict access.

  • Don Appropriate PPE: At a minimum, wear safety glasses, a lab coat, and gloves.

  • Contain the Spill: Use absorbent pads or other suitable materials to contain the liquid.

  • Clean the Area: Wash the spill area thoroughly with soap and hot water.

  • Dispose of Waste: All contaminated materials should be disposed of in the municipal waste.

Below is a logical workflow for handling an this compound spill:

Spill_Workflow start Spill Occurs evacuate Evacuate and Secure Area start->evacuate ppe Don Appropriate PPE (Safety glasses, lab coat, gloves) evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain clean Clean Area with Soap and Hot Water contain->clean dispose Dispose of Contaminated Materials in Municipal Waste clean->dispose end Spill Managed dispose->end

This compound Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ioxilan
Reactant of Route 2
Reactant of Route 2
Ioxilan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.